molecular formula C13H9N3O B1678076 Oxychlororaphine CAS No. 550-89-0

Oxychlororaphine

Número de catálogo: B1678076
Número CAS: 550-89-0
Peso molecular: 223.23 g/mol
Clave InChI: KPZYYKDXZKFBQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phenazine-1-carboxamide is an aromatic amide that is phenazine substituted at C-1 with a carbamoyl group. It is a member of phenazines, an aromatic amide and a monocarboxylic acid amide.
Phenazine-1-carboxamide has been reported in Streptomyces with data available.
used as a root colonization

Propiedades

IUPAC Name

phenazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c14-13(17)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZYYKDXZKFBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203545
Record name 1-Phenazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-89-0
Record name 1-Phenazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenazinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Oxychlororaphine: A Technical Guide to its Discovery, Isolation, and Characterization from Soil Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine is a phenazine pigment produced by several species of soil- and plant-associated bacteria, most notably Pseudomonas chlororaphis. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. This compound, along with other phenazines, has garnered significant interest due to its broad-spectrum antimicrobial properties and its role in the ecological fitness of its producing organisms. This guide details the biosynthetic origins of this compound, provides in-depth experimental protocols for its extraction and purification, and presents key analytical data for its identification.

Discovery and Producing Organisms

The discovery of phenazine pigments dates back to the late 19th and early 20th centuries with the characterization of pyocyanin from Pseudomonas aeruginosa. These colorful, nitrogen-containing heterocyclic compounds are synthesized by a range of bacteria, primarily from the genera Pseudomonas and Streptomyces.

This compound is prominently produced by strains of Pseudomonas chlororaphis, including the subspecies aurantiaca. These bacteria are commonly found in the rhizosphere, the soil region directly influenced by plant roots, where they play a crucial role in suppressing plant pathogens. The production of this compound and other phenazines is a key mechanism behind the biocontrol activity of these beneficial bacteria.

Biosynthesis of this compound

The biosynthesis of phenazine compounds in bacteria originates from the shikimate pathway, a metabolic route responsible for the production of aromatic amino acids.[1][2]

The Shikimate Pathway and Chorismic Acid

The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), leading to the formation of chorismic acid. Chorismic acid is a critical branch-point intermediate in the biosynthesis of various aromatic compounds, including the phenazine backbone.[3]

Formation of the Phenazine Core

From chorismic acid, a series of enzymatic reactions catalyzed by proteins encoded by the phz operon leads to the formation of the core phenazine structure. A key intermediate in this process is phenazine-1-carboxylic acid (PCA).[1][4]

Conversion of PCA to this compound

The final step in the biosynthesis of this compound involves the enzymatic modification of PCA. While the exact enzymatic steps are a subject of ongoing research, it is understood that PCA is a direct precursor.

Signaling Pathway for Phenazine Biosynthesis

The production of phenazines, including this compound, is tightly regulated by complex signaling networks, most notably quorum sensing. In Pseudomonas species, the las and rhl quorum-sensing systems, along with the Pseudomonas quinolone signal (PQS) system, play a central role in controlling the expression of the phz biosynthetic gene cluster. This regulation ensures that phenazine production is coordinated with bacterial population density.

phenazine_biosynthesis_regulation cluster_shikimate Shikimate Pathway cluster_phenazine Phenazine Biosynthesis cluster_regulation Quorum Sensing Regulation PEP PEP Chorismic_Acid Chorismic_Acid PEP->Chorismic_Acid Multiple Steps E4P E4P E4P->Chorismic_Acid Multiple Steps PCA Phenazine-1-Carboxylic Acid (PCA) Chorismic_Acid->PCA phz Operon This compound This compound PCA->this compound Enzymatic Modification QS_Signals Quorum Sensing Signals (e.g., AHLs) QS_Regulators Transcriptional Regulators (e.g., LasR, RhlR) QS_Signals->QS_Regulators phz_Operon_Expression phz Operon Expression QS_Regulators->phz_Operon_Expression Activates phz_Operon_Expression->PCA oxychlororaphine_isolation_workflow Start Start Bacterial_Culture Bacterial Culture (Pseudomonas chlororaphis) Start->Bacterial_Culture Centrifugation Centrifugation Bacterial_Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet (discard) Centrifugation->Cell_Pellet Acidification Acidification (pH 2) Supernatant->Acidification Liquid_Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Liquid_Liquid_Extraction Organic_Phase Organic Phase Liquid_Liquid_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (discard) Liquid_Liquid_Extraction->Aqueous_Phase Drying_Concentration Drying and Concentration Organic_Phase->Drying_Concentration Crude_Extract Crude Extract Drying_Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Purified_this compound Purified this compound Column_Chromatography->Purified_this compound End End Purified_this compound->End

References

An In-depth Technical Guide to the Biosynthesis of Oxychlororaphine in Pseudomonas Species

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Phenazines are a class of nitrogen-containing heterocyclic secondary metabolites produced by various bacteria, most notably those of the Pseudomonas genus. These compounds are crucial for the ecological fitness of the producing organisms, acting as virulence factors, signaling molecules, and broad-spectrum antibiotics against competing fungi and bacteria.[1] Oxychlororaphine, also known as phenazine-1-carboxamide (PCN), is a prominent phenazine derivative with significant antifungal properties. This document provides a comprehensive technical overview of the genetic and biochemical pathways responsible for this compound biosynthesis in Pseudomonas species. It details the core enzymatic steps, the regulatory networks governing its production, quantitative data on yields, and the experimental protocols used to elucidate this complex pathway.

Genetic Basis of Phenazine Biosynthesis

The biosynthesis of the core phenazine structure is orchestrated by a highly conserved gene cluster, the phz operon.[2] In many phenazine-producing pseudomonads, such as Pseudomonas aeruginosa, this system is characterized by genetic redundancy, featuring two nearly identical operons, phzA1-G1 (phz1) and phzA2-G2 (phz2).[3][4] These operons encode the core enzymes required to synthesize the universal phenazine precursor, phenazine-1-carboxylic acid (PCA).[3][5]

The conversion of PCA into its various derivatives is then catalyzed by modification enzymes. For this compound (PCN), the key enzyme is PhzH, an amidotransferase that converts the carboxyl group of PCA into a carboxamide group.[6]

Table 1: Core Genes of the phz Operon and Their Functions

GeneEncoded EnzymeFunction in the Pathway
phzE Anthranilate synthaseCatalyzes the conversion of chorismic acid to 2-amino-2-desoxyisochorismic acid (ADIC).[7][8]
phzD IsochorismataseConverts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[8][9]
phzF IsomeraseCatalyzes the isomerization of DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC).[9]
phzA/B Dimerizing enzymesPhzB catalyzes the condensation of two AOCHC molecules to form the tricyclic intermediate hexahydrophenazine-1,6-dicarboxylic acid (HHPDC). PhzA, though largely inactive, appears to play a role in modulating production levels.[9]
phzG FMN-dependent oxidaseCatalyzes the final oxidative steps to form the aromatic phenazine core.[9][10]
phzH AmidotransferaseA modification enzyme that converts phenazine-1-carboxylic acid (PCA) to phenazine-1-carboxamide (PCN), also known as this compound.[6]

The Biochemical Pathway of this compound Synthesis

The synthesis of this compound is a multi-step process that begins with a key intermediate from the shikimate pathway, chorismic acid. The pathway can be divided into two major stages: the formation of the core phenazine tricycle (PCA) and its subsequent modification into this compound.

Stage 1: Synthesis of Phenazine-1-Carboxylic Acid (PCA)

  • Two molecules of chorismic acid are utilized as the initial precursors.[9]

  • The enzyme PhzE converts chorismic acid into 2-amino-2-desoxyisochorismic acid (ADIC).[8]

  • PhzD subsequently transforms ADIC into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[8]

  • PhzF isomerizes DHHA into 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC).[9]

  • Two molecules of AOCHC are then condensed by PhzB to form the initial tricyclic structure, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC).[9]

  • HHPDC is unstable and undergoes a series of spontaneous and enzyme-catalyzed oxidations and decarboxylations. The final aromatization step is catalyzed by the flavin-dependent enzyme PhzG , yielding the stable phenazine core, phenazine-1-carboxylic acid (PCA) .[9][10]

Stage 2: Conversion of PCA to this compound (PCN)

  • The final step is the amidation of PCA.

  • The enzyme PhzH catalyzes the conversion of the carboxyl group of PCA to a primary amide, yielding the final product, phenazine-1-carboxamide (this compound) .[6]

Oxychlororaphine_Biosynthesis This compound (PCN) Biosynthesis Pathway cluster_precursors Primary Metabolism cluster_core_pathway Core Phenazine Pathway cluster_modification Modification Pathway Chorismate Chorismic Acid (x2) ADIC ADIC Chorismate->ADIC PhzE DHHA DHHA ADIC->DHHA PhzD AOCHC AOCHC (x2) DHHA->AOCHC PhzF HHPDC HHPDC AOCHC->HHPDC PhzB/A PCA Phenazine-1-carboxylic Acid (PCA) HHPDC->PCA PhzG + spontaneous steps PCN This compound (PCN) PCA->PCN PhzH Regulation_Pathway Regulation of phz Operons by Quorum Sensing cluster_QS Quorum Sensing Systems cluster_Operons Phenazine Operons cluster_Products Biosynthesis Products Las Las System phz1 phz1 Operon (phzA1-G1) Las->phz1 Induces Rhl Rhl System Rhl->phz1 Induces PQS PQS System phz2 phz2 Operon (phzA2-G2) PQS->phz2 Induces PCA PCA Production phz1->PCA phz2->PCA PCA->phz1 Feedback Induction Experimental_Workflow Workflow for Gene Function Analysis A 1. Construct Gene Knockout Vector B 2. Create Mutant via Homologous Recombination A->B C 3. Verify Mutant Genotype (PCR) B->C D 4. Culture Wild-Type and Mutant Strains C->D E 5. Metabolite Extraction (Ethyl Acetate) D->E F 6. HPLC/LC-MS Analysis E->F G 7. Compare Metabolite Profiles (WT vs. Mutant) F->G

References

Natural Variants and Analogs of Oxychlororaphine in Actinomycetes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxychlororaphine, a phenazine N-oxide with notable biological activity, is a well-documented secondary metabolite of several bacterial genera, most prominently Pseudomonas. While the production of a diverse array of phenazine compounds by actinomycetes, particularly species of the genus Streptomyces, is well-established, the direct isolation of this compound from this phylum is not extensively reported in scientific literature. However, actinomycetes are known to produce structurally related analogs, specifically phenazine-1-carboxamide and its derivatives, which serve as the focal point of this technical guide.

This document provides a comprehensive overview of these natural this compound analogs found in actinomycetes. It details their chemical structures, the producing organisms, and available quantitative data on their biological activities. Furthermore, this guide outlines detailed experimental protocols for the isolation, characterization, and analysis of these compounds, and presents diagrams of the relevant biosynthetic pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

Natural Variants and Analogs of this compound in Actinomycetes

While direct evidence for this compound production in actinomycetes is scarce, several structurally similar phenazine-1-carboxamide derivatives have been isolated and characterized from Streptomyces species. These compounds represent the closest known natural analogs of this compound from this prolific group of microorganisms.

Key Analogs from Streptomyces

Two notable analogs were isolated from the soil-derived actinomycete, Streptomyces diastaticus subsp. ardesiacus strain YIM PH20246:

  • 6-hydroxyphenazine-1-carboxamide: A hydroxylated derivative of phenazine-1-carboxamide.

  • Methyl 6-carbamoylphenazine-1-carboxylate: An esterified analog.[1]

Phenazine-1-carboxamide itself has also been reported in Streptomyces species.[2] These compounds share the core phenazine-1-carboxamide structure with this compound, differing in substitutions on the phenazine ring and the absence of the N-oxide moiety.

Quantitative Data

The biological activities of these phenazine-1-carboxamide analogs have been evaluated against various fungal and bacterial pathogens. The available quantitative data, primarily Minimum Inhibitory Concentration (MIC) and EC50 values, are summarized below for comparative analysis.

CompoundTest OrganismBioactivity MetricValueReference
6-hydroxyphenazine-1-carboxamide Fusarium oxysporum ATCC 7808MICModerate[1]
Fusarium solani ATCC 36031MICModerate[1]
Plectosphaerella cucumerinaMICModerate[1]
Staphylococcus aureus ATCC 25923MICModerate[1]
Staphylococcus albus ATCC 10231MICModerate[1]
Methyl 6-carbamoylphenazine-1-carboxylate Fusarium oxysporum ATCC 7808MICModerate[1]
Fusarium solani ATCC 36031MICModerate[1]
Staphylococcus aureus ATCC 25923MICModerate[1]
Staphylococcus albus ATCC 10231MICModerate[1]
Phenazine-1-carboxamide (PCN) Rhizoctonia solani AG1IAEC509.09 µg·mL⁻¹[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of phenazine analogs from actinomycetes.

Isolation and Purification of Phenazine Analogs from Streptomyces

This protocol is a generalized procedure based on methodologies reported for the isolation of phenazine compounds from actinomycete fermentations.[4]

  • Fermentation: Inoculate the desired Streptomyces strain in a suitable liquid medium (e.g., ISP2 broth) and incubate in a shaker at 28-30°C for 7-10 days to allow for the production of secondary metabolites.

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the compounds based on polarity.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the desired phenazine compounds.

    • Pool the relevant fractions and concentrate them.

    • Further purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure samples.

Structural Elucidation

The structures of the purified phenazine analogs can be determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the positions of substituents on the phenazine core.[5][6]

Quantitative Analysis by HPLC

A reversed-phase HPLC method can be used for the quantitative analysis of phenazine-1-carboxamide and its analogs.[7][8]

  • Chromatographic System: A C18 column is typically used.

  • Mobile Phase: A gradient of methanol and a phosphate buffer (e.g., 5 mmol/L, pH 5.0) is a common mobile phase system.

  • Detection: The eluting compounds are monitored using a UV detector at a wavelength of 248 nm.

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a standard curve generated from known concentrations of a purified standard.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of the purified compounds against various microbial strains can be determined using the broth microdilution method.

  • Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Biosynthesis

The biosynthesis of phenazines in actinomycetes originates from the shikimic acid pathway. The core phenazine structure is synthesized from chorismic acid. In Streptomyces, this typically leads to the formation of phenazine-1,6-dicarboxylic acid (PDC), which can be further modified to produce a variety of phenazine derivatives.[9] The formation of phenazine-1-carboxamide would require an amidation step.

Phenazine Biosynthesis in Streptomyces General Phenazine Biosynthetic Pathway in Streptomyces chorismic_acid Chorismic Acid phzE PhzE chorismic_acid->phzE adic 2-amino-2-deoxyisochorismic acid (ADIC) phzE->adic phzD PhzD adic->phzD dhha trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) phzD->dhha phzF PhzF dhha->phzF tricyclic_intermediate Tricyclic Intermediate phzF->tricyclic_intermediate phzG PhzG tricyclic_intermediate->phzG pdc Phenazine-1,6-dicarboxylic acid (PDC) phzG->pdc decarboxylase Decarboxylase pdc->decarboxylase pca Phenazine-1-carboxylic acid (PCA) decarboxylase->pca amidase Amidase pca->amidase pcn Phenazine-1-carboxamide (PCN) amidase->pcn hydroxylase Hydroxylase pcn->hydroxylase hydroxypcn 6-hydroxy-PCN hydroxylase->hydroxypcn

Caption: Generalized phenazine biosynthetic pathway in Streptomyces.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the discovery and characterization of novel phenazine analogs from actinomycetes.

Isolation and Characterization Workflow Workflow for Isolation and Characterization of Phenazine Analogs isolation Isolation of Actinomycete from Environmental Sample fermentation Fermentation and Crude Extract Preparation isolation->fermentation bioassay Bioactivity Screening fermentation->bioassay purification Chromatographic Purification (Column, HPLC) bioassay->purification Active Extract structure Structure Elucidation (MS, NMR) purification->structure quantification Quantitative Analysis (HPLC) structure->quantification mic MIC Determination structure->mic

Caption: Experimental workflow for phenazine analog discovery.

Conclusion

Actinomycetes, particularly Streptomyces species, are a promising source of natural analogs of this compound, such as phenazine-1-carboxamide and its derivatives. While the direct production of this compound by actinomycetes remains to be conclusively demonstrated, the study of these related compounds offers significant potential for the discovery of novel bioactive molecules with applications in medicine and agriculture. The methodologies and data presented in this guide provide a solid foundation for researchers to explore this fascinating area of natural product chemistry and drug discovery. The continued investigation into the biosynthesis and regulation of these compounds in actinomycetes will be crucial for unlocking their full potential.

References

The Biological Role of Oxychlororaphine in Microbial Ecosystems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Executive Summary

Oxychlororaphine, also known as phenazine-1-carboxamide (PCN), is a yellow-green, redox-active secondary metabolite produced by several species of bacteria, most notably from the genus Pseudomonas. As a member of the phenazine family, it plays a critical role in microbial ecology, influencing inter-species competition, biofilm formation, and pathogenesis. Its broad-spectrum antimicrobial activity against a variety of plant and human pathogens has positioned it as a compound of significant interest for agricultural and pharmaceutical development. This document provides a comprehensive technical overview of the biosynthesis, regulation, biological functions, and mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Significance of this compound

Phenazines are nitrogen-containing heterocyclic compounds produced by bacteria that are crucial for their survival and competitiveness in diverse ecological niches.[1][2] this compound is a prominent phenazine derivative distinguished by a carboxamide group at the C1 position.[3] It is often found alongside its precursor, phenazine-1-carboxylic acid (PCA).[4] The biological significance of this compound stems from its potent antimicrobial properties, which enable the producing organism to antagonize competing microbes, including pathogenic fungi and bacteria.[3][5] This antagonistic capability is a cornerstone of the biocontrol activity exhibited by plant growth-promoting rhizobacteria (PGPR) like Pseudomonas chlororaphis, which use this compound to protect plant roots from fungal infections.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process originating from the shikimic acid pathway. The core phenazine structure is assembled from chorismic acid by a conserved set of enzymes encoded by the phz operon (phzABCDEFG).

  • Core Phenazine Synthesis : Two molecules of a chorismic acid-derived precursor are condensed to form the tricyclic phenazine scaffold, ultimately yielding phenazine-1-carboxylic acid (PCA).

  • Amidation Step : The final and defining step in this compound synthesis is the conversion of PCA into its amide derivative. This reaction is catalyzed by a dedicated enzyme encoded by the phzH gene. The PhzH protein functions as an amide synthase, transferring an amino group to the carboxylic acid moiety of PCA.

The presence of the phzH gene is the key genetic determinant for the production of this compound in a phenazine-producing bacterium.

Oxychlororaphine_Biosynthesis This compound Biosynthesis Pathway cluster_shikimate Shikimate Pathway cluster_phenazine_core Core Phenazine Synthesis cluster_modification Phenazine Modification Chorismic_Acid Chorismic Acid PCA Phenazine-1-Carboxylic Acid (PCA) Chorismic_Acid->PCA phzABCDEFG This compound This compound (PCN) PCA->this compound phzH (Amidase)

Caption: Biosynthesis of this compound from Chorismic Acid.

Regulation of this compound Production

The production of this compound is a metabolically expensive process and is therefore tightly regulated. The primary regulatory mechanism is a form of cell-to-cell communication known as quorum sensing (QS) , which ensures that production is synchronized with bacterial population density.

The regulation involves a hierarchical cascade:

  • GacS/GacA System : This two-component system acts as a global regulator, responding to environmental cues. Upon activation, the sensor kinase GacS phosphorylates the response regulator GacA.

  • Small RNAs : Activated GacA promotes the transcription of small regulatory RNAs (sRNAs) such as RsmX, RsmY, and RsmZ.

  • RsmA/RsmE Proteins : These sRNAs sequester the translational repressor proteins RsmA and RsmE, which would otherwise bind to the mRNA of QS components and inhibit their translation.

  • PhzI/PhzR System : The release of this repression allows for the translation of PhzI, an N-acyl homoserine lactone (AHL) synthase, and PhzR, a transcriptional regulator. PhzI produces AHL signal molecules.

  • Activation of phz Operon : At a threshold concentration (a quorum), AHLs bind to and activate PhzR. The PhzR-AHL complex then directly binds to the promoter of the phz operon, initiating the transcription of the biosynthetic genes, including phzH, leading to this compound production.

Oxychlororaphine_Regulation Regulatory Network of this compound Production Env_Signal Environmental Signals GacS GacS (Sensor Kinase) Env_Signal->GacS GacA GacA (Response Regulator) GacS->GacA P sRNAs sRNAs (RsmX, RsmY, RsmZ) GacA->sRNAs Activates RsmA_E RsmA/E (Repressor) sRNAs->RsmA_E Sequesters PhzI PhzI (AHL Synthase) RsmA_E->PhzI Represses Translation AHLs AHL Signals PhzI->AHLs Synthesizes PhzR PhzR (Transcriptional Regulator) AHLs->PhzR Binds to PhzR_AHL PhzR-AHL Complex phz_operon phzABCDEFG + phzH PhzR_AHL->phz_operon Activates Transcription

Caption: Quorum Sensing regulation of this compound biosynthesis.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of antimicrobial activity. Its primary role in microbial ecosystems is to suppress the growth of competitors, particularly filamentous fungi.

Antifungal Activity

This compound is highly effective against numerous plant pathogenic fungi. Its activity is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[3]

Table 1: Antifungal Activity of this compound

Fungal SpeciesCommon Disease CausedMinimum Inhibitory Concentration (MIC)Reference(s)
Fusarium oxysporumFusarium Wilt10 µg/mL[3][6]
Fusarium graminearumFusarium Head Blight10 µg/mL[3]
Botrytis cinereaGrey Mould78 µg/mL[1][2]
Rhizoctonia solaniRice Sheath BlightActivity noted, specific MIC not cited[3]
Aspergillus nigerBlack Mould12-27 µM[3]

Note: The efficacy of phenazines can be species-dependent. For instance, some studies report that the precursor, PCA, is more effective against Botrytis cinerea than this compound (PCN).[1][2]

Antibacterial and Other Activities

While primarily known for its antifungal effects, this compound also shows activity against certain bacteria and algae.[7][8] It contributes to the overall competitive fitness of the producing organism and plays a role in biofilm formation and virulence.

Production Yields

The yield of this compound can be significantly enhanced through metabolic engineering and optimization of fermentation conditions.

Table 2: Production Yields of this compound in Pseudomonas chlororaphis

StrainGenetic Modification / ConditionYield (mg/L)Reference(s)
P. chlororaphis HT66Wild-Type~75-80 mg/L
P. chlororaphis HT66Spontaneous Phenotypic Variant420 mg/L
P. chlororaphis P3Δlonlon gene knockout, optimized medium9,174 mg/L
P. chlororaphis Qlu-1Engineered strain, fed-batch fermentation11,450 mg/L

Mechanism of Action

The antimicrobial action of this compound is multifaceted, primarily stemming from its ability to act as a redox-active molecule.

  • Generation of Reactive Oxygen Species (ROS) : this compound can undergo redox cycling within target cells. It accepts electrons from cellular reductants (like NADH) and transfers them to molecular oxygen, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This oxidative stress leads to widespread damage to cellular components, including DNA, proteins, and lipids, ultimately causing cell death.

  • Disruption of Fungal Hyphae : At a morphological level, this compound causes severe damage to fungal mycelia. Microscopic examination of treated fungi reveals abnormal hyphal branching, swelling, and breakage.[5]

  • Metal Chelation and Enzyme Inhibition : As a heterocyclic compound, it may interfere with cellular processes by chelating essential metal ions required for enzymatic function.

Key Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.

Protocol: Extraction and Purification of this compound

This protocol describes a standard method for extracting this compound from a liquid culture of a producing bacterium like P. chlororaphis.

Workflow Diagram

Extraction_Workflow This compound Extraction & Purification Workflow start Bacterial Culture (e.g., 72h in KB Broth) centrifuge1 Centrifugation (10,000 rpm, 15 min) start->centrifuge1 separate1 Separate Supernatant from Cell Pellet centrifuge1->separate1 acidify Acidify Supernatant (pH 2.0 with HCl) separate1->acidify Supernatant extract Liquid-Liquid Extraction (Equal volume of Ethyl Acetate, 3x) acidify->extract combine Combine Organic Phases extract->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate dissolve Re-dissolve Crude Extract (Methanol) evaporate->dissolve purify Purification (e.g., Column Chromatography) dissolve->purify end Pure this compound purify->end

References

A Technical Guide to the Identification and Characterization of the Oxychlororaphine Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, exhibiting broad-spectrum antibiotic, antitumor, and biocontrol properties. Oxychlororaphine, a distinctive green phenazine pigment, is the amide of phenazine-1-carboxylic acid (PCA). Its biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC). Understanding the genetic architecture, regulation, and biochemical transformations within this cluster is paramount for harnessing its full potential in pharmaceutical and agricultural applications. This guide provides an in-depth technical overview of the methodologies used to identify, characterize, and engineer the this compound gene cluster. It details bioinformatic and genetic screening strategies, functional characterization protocols, and the core biosynthetic pathway, supplemented with quantitative data and detailed experimental workflows.

Identification of Phenazine Biosynthetic Gene Clusters

The initial step in studying this compound biosynthesis is the identification of the corresponding gene cluster. This is typically achieved through a combination of bioinformatics-driven genome mining and targeted genetic screening.

Bioinformatic Genome Mining

With the decreasing cost of whole-genome sequencing, in silico identification of BGCs has become a standard approach.[1] Tools like the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) and PRISM are instrumental in analyzing bacterial genomes to detect putative BGCs based on the presence of key biosynthetic enzymes and conserved gene arrangements.[2] For phenazine clusters, the core signature is the presence of a conserved operon, typically containing homologs of the phz genes (e.g., phzA-G). The enzyme PhzE, which catalyzes the conversion of chorismate to 2-amino-2-deoxyisochorismic acid (ADIC), is a crucial and highly conserved component, making it an excellent marker for identifying potential phenazine producers.[3]

Genetic Screening

For screening bacterial isolates without sequenced genomes, a PCR-based approach is highly effective. This method utilizes degenerate primers designed to target highly conserved regions of key biosynthetic genes.

Key Experimental Protocol: PCR-Based Screening for the phzE Gene

  • Primer Design: Design degenerate primers targeting conserved motifs within the phzE gene sequence. The PhzE enzyme is a key enzyme in the phenazine biosynthesis pathway, making its corresponding gene a suitable target for primer design.[3]

  • DNA Extraction: Isolate genomic DNA from bacterial cultures using a standard commercial kit or a phenol-chloroform extraction protocol.

  • PCR Amplification:

    • Set up a 25 µL PCR reaction containing: 1 µL of template gDNA (50-100 ng), 1 µL of each primer (10 µM), 12.5 µL of 2x PCR Master Mix, and nuclease-free water to volume.

    • Use a thermal cycling program with an initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation (95°C for 30s), annealing (55-60°C, gradient PCR may be needed to optimize), and extension (72°C for 1 min), with a final extension at 72°C for 7 minutes.

  • Analysis: Analyze the PCR products via agarose gel electrophoresis. A band of the expected size indicates a putative phenazine producer.

  • Sequencing: Purify the PCR product and sequence it to confirm its identity as a phzE homolog through BLAST analysis. Strains that test positive for phzE can then be prioritized for whole-genome sequencing and metabolite analysis.[3]

Characterization of the Gene Cluster

Once a putative phenazine BGC is identified, its function must be experimentally validated and characterized. This involves heterologous expression, targeted gene knockouts, and detailed metabolite analysis.

Heterologous Expression

Heterologous expression is a powerful technique to confirm the function of a BGC and produce its metabolites in a genetically tractable host.[4][5] This strategy involves cloning the entire gene cluster into an expression vector and introducing it into a suitable chassis strain, such as Escherichia coli or Streptomyces coelicolor, which does not natively produce phenazines.[6]

Key Experimental Protocol: Heterologous Expression of a Phenazine BGC

  • BGC Mobilization: Clone the entire phenazine BGC from the native producer into a suitable expression vector (e.g., a cosmid, fosmid, or BAC). This can be achieved through PCR amplification of the entire cluster or by creating and screening a genomic library.[5]

  • Host Selection: Choose a well-characterized heterologous host. Key considerations include the availability of genetic tools, fast growth rates, and the absence of competing metabolic pathways.[5]

  • Transformation: Introduce the expression vector containing the BGC into the selected host strain using standard methods like electroporation or chemical transformation.

  • Cultivation and Induction: Grow the recombinant host under conditions that promote expression from the vector's promoter. If using an inducible promoter, add the appropriate inducer (e.g., IPTG) at the mid-log phase of growth.

  • Metabolite Extraction and Analysis: After a suitable incubation period, extract metabolites from the culture supernatant and cell pellet using a solvent like ethyl acetate. Analyze the extracts via HPLC or LC-MS to detect the production of this compound and other phenazine derivatives.[7]

Gene Knockout Studies

Targeted gene inactivation is essential for elucidating the function of individual genes within the biosynthetic pathway.[7] For example, knocking out modifying enzymes can lead to the accumulation of intermediates or the production of different final products.

Key Experimental Protocol: Markerless Gene Deletion of phzO

  • Construct Assembly: Create a suicide vector containing two regions of homology (~1 kb each) flanking the target gene (phzO), along with a counter-selectable marker (e.g., sacB).

  • Biparental Mating: Transfer the suicide vector from a donor E. coli strain (e.g., S17-1) to the target phenazine-producing bacterium via conjugation.

  • Selection of Single Crossovers: Plate the conjugation mixture on a medium containing an antibiotic to select for the recipient strain and another antibiotic to select for the integrated plasmid. This selects for cells where the plasmid has integrated into the chromosome via homologous recombination at one of the flanking regions.

  • Selection of Double Crossovers: Culture the single-crossover mutants in a non-selective medium and then plate them on a medium containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have lost the plasmid backbone through a second recombination event will survive.

  • Screening and Verification: Screen the sucrose-resistant colonies by PCR using primers that bind outside the deleted region. A smaller PCR product compared to the wild-type confirms the deletion of phzO. The resulting mutant would be expected to accumulate PCA, as the PhzO enzyme is responsible for its hydroxylation.[7]

The this compound Biosynthetic Pathway

Phenazine biosynthesis begins with the shikimate pathway, which provides the precursor chorismic acid.[8][9] A core set of enzymes, encoded by the phz operon, converts two molecules of chorismate into the central intermediate, phenazine-1-carboxylic acid (PCA).[10] Further enzymatic modifications then lead to the diverse array of phenazine derivatives, including this compound.

The key steps are:

  • Core Synthesis (PhzA-G): The enzymes PhzE, PhzD, PhzF, PhzB, and PhzG catalyze the complex conversion of chorismic acid into PCA.[8]

  • PCA Modification (PhzO, PhzS): PCA serves as a branch point. In the this compound pathway, PCA is first converted to phenazine-1-carboxamide (PCN) by the enzyme PhzS. While not directly involved in this compound synthesis, the enzyme PhzO is often present in phenazine clusters and hydroxylates PCA to form 2-hydroxy-PCA.[7]

Oxychlororaphine_Pathway chorismate Chorismic Acid mid1 chorismate->mid1 chorismate->mid1 PhzE/PhzD/PhzF adic ADIC dhha DHHA adic->dhha PhzB/PhzG pca Phenazine-1-Carboxylic Acid (PCA) dhha->pca (Spontaneous) mid2 pca->mid2 ocr This compound (Phenazine-1-carboxamide) oh_pca 2-OH-PCA mid1->adic PhzE/PhzD/PhzF mid2->ocr PhzS mid2->oh_pca PhzO

Caption: The biosynthetic pathway of this compound from chorismic acid.

Experimental Workflow and Data

A logical workflow is critical for efficiently moving from a candidate organism to a characterized gene cluster.

Experimental_Workflow start Isolate Bacterium pcr_screen PCR Screening (phzE) Confirm Phenazine Potential start->pcr_screen wgs Whole Genome Sequencing start->wgs genome_mining Genome Mining (antiSMASH) Identify Putative BGC heterologous Heterologous Expression Confirm BGC Function genome_mining->heterologous knockout Gene Knockout Studies Elucidate Gene Function genome_mining->knockout pcr_screen->wgs wgs->genome_mining analysis Metabolite Analysis (HPLC/LC-MS) Identify & Quantify Products heterologous->analysis knockout->analysis end Characterized BGC analysis->end

Caption: A typical workflow for phenazine gene cluster identification and characterization.

Quantitative Data Presentation

Genetic engineering strategies can significantly enhance the production of desired phenazines. Knocking out competing pathways or overexpressing key biosynthetic genes are common approaches.

Table 1: Phenazine Production in Wild-Type vs. Engineered Strains

StrainRelevant GenotypeKey Engineering StrategyProductTiter (mg/L)Fold IncreaseReference
P. chlororaphis GP72Wild-Type-2-OH-PHZ4.5-[8]
P. aeruginosa M18Wild-Type-PCA(Baseline)-[8]
P. aeruginosa M18ΔUMSΔUTR, ΔphzM, ΔphzSDeletion of competing/regulatory genesPCA(Increased)Significant[8]
P. chlororaphis LDPCA-1ΔphzOBlock conversion of PCA to 2-OH-PCAPCA(Accumulated)-[7]
P. chlororaphis LDA-4ΔphzFBlock phenazine core synthesisDHHA5520-[7]

Note: Specific quantitative values for all engineered strains were not consistently available in the provided search context, but the qualitative impact of the genetic modifications is noted.

Regulation of the this compound Gene Cluster

The expression of phenazine BGCs is tightly regulated, often involving a hierarchical control system.

  • Quorum Sensing (QS): Many phenazine-producing Pseudomonas species utilize an N-acyl homoserine lactone (AHL) based quorum-sensing system. The PhzI synthase produces an AHL signal that, at a critical cell density, binds to the transcriptional regulator PhzR. The PhzR-AHL complex then activates the transcription of the phz operon.[11]

  • Global Regulators: The GacS/GacA two-component system and the Rsm post-transcriptional regulatory network also play a crucial role. The Gac system often positively regulates quorum sensing and, consequently, phenazine production.[11]

Regulatory_Pathway gac GacS/GacA phzi PhzI gac->phzi + ahl AHL Signal phzi->ahl phzr PhzR ahl->phzr complex PhzR-AHL Complex phzr->complex phz_operon phz Operon (Biosynthesis Genes) complex->phz_operon + phenazines This compound Production phz_operon->phenazines

Caption: Simplified regulatory network controlling phenazine biosynthesis.

Conclusion

The identification and characterization of the this compound gene cluster are multi-faceted processes that integrate bioinformatics, molecular genetics, and analytical chemistry. By employing genome mining to identify candidate clusters, followed by functional validation through heterologous expression and gene knockout studies, researchers can fully elucidate the biosynthetic pathway. This knowledge not only deepens our understanding of microbial secondary metabolism but also provides the essential tools for metabolic engineering, enabling the enhanced production of this compound and the generation of novel phenazine analogs for drug development and agricultural applications.

References

Transcriptional Regulation of Oxychlororaphine Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine, a phenazine antibiotic produced by several species of Pseudomonas, exhibits potent antifungal and antibacterial activities, making it a compound of significant interest for agricultural and clinical applications. The biosynthesis of this compound is a complex, multi-step process encoded by the phz operon. The expression of this operon is tightly controlled by a hierarchical network of transcriptional regulators that respond to a variety of internal and external signals. A thorough understanding of this regulatory network is crucial for the rational design of strategies to enhance this compound production for industrial and pharmaceutical purposes. This technical guide provides a comprehensive overview of the key transcriptional regulatory pathways governing this compound biosynthesis, detailed experimental protocols for studying this regulation, and quantitative data on the effects of various regulatory mutations.

Core Biosynthetic Pathway

The core biosynthetic pathway for phenazines, including this compound, is encoded by a conserved seven-gene operon, phzABCDEFG. This operon is responsible for the conversion of chorismic acid to phenazine-1-carboxylic acid (PCA). In this compound-producing strains like Pseudomonas chlororaphis, a modifying enzyme, PhzO, then converts PCA to 2-hydroxyphenazine-1-carboxylic acid, a precursor to this compound.

Key Transcriptional Regulatory Networks

The production of this compound is intricately regulated by a multi-layered network of signaling pathways that integrate quorum sensing, two-component systems, and global stress responses.

Quorum Sensing (QS) via PhzR/PhzI

At the core of phenazine regulation is the PhzR/PhzI quorum-sensing system. The LuxI homolog, PhzI, synthesizes N-acyl-homoserine lactone (AHL) signaling molecules. As the bacterial population density increases, AHLs accumulate. Upon reaching a threshold concentration, AHLs bind to and activate the LuxR-type transcriptional regulator, PhzR. The PhzR-AHL complex then directly binds to a conserved phz box sequence in the promoter region of the phz operon, activating its transcription and leading to phenazine biosynthesis.

The Gac/Rsm Cascade: A Global Post-Transcriptional Regulator

The GacS/GacA two-component system acts as a master regulator of secondary metabolism and virulence in many pseudomonads. In response to yet-to-be-fully-characterized environmental signals, the sensor kinase GacS autophosphorylates and subsequently transfers the phosphate group to the response regulator GacA. Phosphorylated GacA (GacA~P) activates the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs, in turn, sequester the translational repressor proteins RsmA and RsmE. By binding to the 5' untranslated region (5'-UTR) of target mRNAs, including the phz operon mRNA, RsmA/E proteins block ribosome binding and inhibit translation. The Gac-mediated production of sRNAs relieves this repression, thereby promoting phenazine biosynthesis.

Gac_Rsm_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GacS GacS GacA GacA GacS->GacA Phosphorylates Env_Signal Environmental Signal Env_Signal->GacS Activates GacA_P GacA~P GacA->GacA_P RsmXYZ sRNAs (RsmX, RsmY, RsmZ) GacA_P->RsmXYZ Activates transcription RsmAE RsmA/E RsmXYZ->RsmAE Sequesters phz_mRNA phz mRNA RsmAE->phz_mRNA Inhibits translation Phenazine_Biosynthesis Phenazine Biosynthesis phz_mRNA->Phenazine_Biosynthesis Translation Ribosome Ribosome Ribosome->phz_mRNA

The RpeA/RpeB Two-Component System

The RpeA/RpeB two-component system provides another layer of control. RpeA is a sensor kinase that, under certain conditions, acts as a phosphatase, dephosphorylating the response regulator RpeB.[1] In its unphosphorylated state, RpeB is inactive. However, under specific environmental cues, RpeA's kinase activity is favored, leading to the phosphorylation of RpeB. RpeB~P then positively regulates the expression of pip.

RpeA_RpeB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RpeA RpeA RpeB RpeB RpeA->RpeB Phosphorylates Unknown_Signal Unknown Signal Unknown_Signal->RpeA Activates kinase activity RpeB_P RpeB~P RpeB->RpeB_P pip_gene pip gene RpeB_P->pip_gene Activates transcription Pip_protein Pip protein pip_gene->Pip_protein Translation

The Role of Pip and RpoS

The transcriptional regulator Pip (phenazine-inducing protein) acts as a crucial link between the upstream regulatory systems and the core quorum-sensing machinery. Pip positively regulates the expression of the phzI/phzR operon, thereby amplifying the quorum-sensing signal. The expression of pip itself is positively regulated by the stationary phase sigma factor RpoS, which is often induced under stress conditions. This integrates environmental stress signals into the control of phenazine production.

Quantitative Analysis of Gene Expression and this compound Production

The following tables summarize quantitative data on the impact of mutations in key regulatory genes on the expression of the phz operon and the production of phenazines.

Table 1: Effect of Regulatory Gene Mutations on phz Gene Expression in Pseudomonas chlororaphis

Gene MutantTarget GeneFold Change in Expression (log2) vs. Wild-TypeReference
gacAphzA-4.5[2]
gacAphzB-4.2[2]
gacAphzC-4.1[2]
gacAphzD-4.0[2]
gacAphzE-3.8[2]
gacAphzF-3.7[2]
gacAphzG-3.5[2]
rpeBphzASignificantly Reduced[3]
pipphzRSignificantly Reduced[4]

Table 2: Effect of Regulatory Gene Mutations on Phenazine Production in Pseudomonas chlororaphis

Gene MutantPhenazine CompoundProduction Level vs. Wild-TypeReference
gacATotal PhenazinesAbolished[5]
rpeBTotal PhenazinesSignificantly Reduced[3]
pipPhenazine-1-carboxamide (PCN)Abolished[4]
rpoSPhenazine-1-carboxamide (PCN)Reduced[4]

Experimental Protocols

Construction of Unmarked Gene Deletion Mutants

This protocol describes the generation of in-frame, unmarked gene deletions in Pseudomonas chlororaphis using a suicide vector and homologous recombination. This method is essential for studying the function of specific regulatory genes.

Materials:

  • Pseudomonas chlororaphis wild-type strain

  • Escherichia coli cloning strain (e.g., DH5α)

  • E. coli conjugative strain (e.g., S17-1)

  • Suicide vector (e.g., pEX18Gm) containing the sacB gene for counter-selection

  • Primers for amplifying upstream and downstream flanking regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • Appropriate antibiotics and sucrose

Workflow Diagram:

Deletion_Mutant_Workflow cluster_cloning 1. Construct Suicide Vector cluster_conjugation 2. Introduce Vector into Pseudomonas cluster_counterselection 3. Counter-selection and Screening PCR_Flanks Amplify upstream and downstream flanks of target gene Ligate_Vector Ligate flanks into suicide vector (pEX18Gm) PCR_Flanks->Ligate_Vector Transform_Ecoli Transform into E. coli and verify construct Ligate_Vector->Transform_Ecoli Conjugation Triparental mating: E. coli donor, E. coli helper, P. chlororaphis recipient Transform_Ecoli->Conjugation Select_Merodiploids Select for single-crossover recombinants (merodiploids) on selective media Conjugation->Select_Merodiploids Sucrose_Selection Grow merodiploids on media containing sucrose to select for double-crossover events Select_Merodiploids->Sucrose_Selection Screen_Mutants Screen colonies for loss of antibiotic resistance and verify deletion by PCR Sucrose_Selection->Screen_Mutants

Procedure:

  • Amplify Flanking Regions: Design primers to amplify ~500 bp regions directly upstream and downstream of the gene to be deleted.

  • Construct Suicide Vector: Clone the amplified upstream and downstream fragments into the suicide vector, flanking the antibiotic resistance marker.

  • Transformation into E. coli: Transform the ligation product into a suitable E. coli cloning strain and select for transformants on appropriate antibiotic plates. Verify the construct by restriction digest and sequencing.

  • Conjugation: Introduce the verified plasmid into P. chlororaphis via triparental mating with a helper E. coli strain carrying the necessary transfer functions.

  • Selection of Merodiploids: Select for P. chlororaphis cells that have integrated the suicide vector into their chromosome via a single homologous recombination event (merodiploids) on plates containing an antibiotic to which P. chlororaphis is resistant (encoded on the vector) and an antibiotic to which the E. coli donor and helper strains are sensitive.

  • Counter-selection: Grow the merodiploid colonies in liquid medium without antibiotic selection and then plate onto a medium containing sucrose. The sacB gene on the suicide vector converts sucrose into a toxic product, thus selecting for cells that have lost the vector backbone through a second recombination event.

  • Screening and Verification: Screen the resulting colonies for the loss of the antibiotic resistance marker from the suicide vector. Verify the gene deletion by PCR using primers that flank the deleted region and by sequencing the PCR product.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of phz genes in wild-type and mutant strains of P. chlororaphis.

Materials:

  • Bacterial cultures grown to the desired growth phase

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents

  • qPCR master mix (containing SYBR Green or a probe-based chemistry)

  • Primers for target genes (phz) and a reference gene (e.g., rpoD)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from bacterial cultures using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR Reaction Setup: Prepare the qPCR reactions by mixing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes.

  • Real-Time PCR: Perform the real-time PCR using a thermal cycler with fluorescence detection. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values for each reaction. Calculate the relative gene expression using the 2-ΔΔCt method, where ΔCt = Ct(target gene) - Ct(reference gene) and ΔΔCt = ΔCt(mutant) - ΔCt(wild-type).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the extraction and quantification of this compound and related phenazines from bacterial cultures.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • This compound standard

  • HPLC system with a C18 column and a UV-Vis or diode-array detector

Procedure:

  • Extraction: Acidify the bacterial culture supernatant to pH 2.0 with a strong acid (e.g., HCl). Extract the phenazines with an equal volume of ethyl acetate. Separate the organic phase and evaporate to dryness.

  • Sample Preparation: Re-dissolve the dried extract in a known volume of methanol or acetonitrile. Filter the sample through a 0.22 µm filter before injection.

  • HPLC Analysis: Inject the prepared sample onto a C18 reverse-phase HPLC column. Elute the phenazines using a gradient of acetonitrile and water (both typically containing a small amount of acid like 0.1% formic acid).

  • Detection and Quantification: Monitor the elution of phenazines at their characteristic absorbance wavelengths (e.g., ~254 nm and ~365 nm). Identify and quantify this compound by comparing its retention time and peak area to that of a known standard.

Conclusion

The transcriptional regulation of this compound production is a complex and tightly controlled process involving a hierarchy of global and specific regulatory systems. Quorum sensing, two-component systems, and stress-response sigma factors all play critical roles in integrating various signals to modulate the expression of the phz biosynthetic operon. A comprehensive understanding of these regulatory networks, facilitated by the experimental approaches outlined in this guide, is essential for developing strategies to overproduce this valuable antibiotic for biotechnological applications. Further research into the specific environmental signals that trigger these regulatory cascades will undoubtedly unveil new avenues for manipulating and optimizing this compound yields.

References

Oxychlororaphine: An In-Depth Technical Guide on its Antifungal Mechanism Against Fusarium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine, a phenazine antibiotic produced by several species of bacteria, including Pseudomonas and Streptomyces, has demonstrated significant antifungal activity against a broad spectrum of plant pathogenic fungi. Among these, species of the genus Fusarium are notable targets due to their devastating impact on agriculture, causing diseases such as crown rot, head blight, and wilt in various crops. This technical guide provides a comprehensive overview of the current understanding of the antifungal mechanism of this compound and related phenazine compounds against Fusarium. The information presented herein is synthesized from available scientific literature and is intended to serve as a resource for researchers and professionals involved in the development of novel antifungal agents. While direct and extensive research on the specific interaction between this compound and Fusarium is emerging, this guide draws upon studies of closely related and well-characterized phenazines, such as phenazine-1-carboxylic acid (PCA) and phenazine-1-carboxamide (PCN), to elucidate the probable modes of action.

The antifungal activity of these compounds is multifaceted, involving the disruption of fundamental cellular processes in the target fungi. Key mechanisms include the compromise of cell membrane integrity, induction of mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. Furthermore, specific molecular targets within the fungal cell have been identified for some phenazines, offering insights into their precise inhibitory actions.

This guide will detail these mechanisms, present available quantitative data on the antifungal efficacy of phenazines against Fusarium, provide detailed experimental protocols for investigating these mechanisms, and illustrate the key pathways and workflows using diagrams.

Quantitative Data: Antifungal Activity of Phenazines against Fusarium species

The following table summarizes the reported minimum inhibitory concentration (MIC) and effective concentration (EC50) values of phenazine compounds against various Fusarium species. These values provide a quantitative measure of their antifungal potency.

CompoundFusarium SpeciesParameterValue (µg/mL)Reference
Phenazine-1-carboxylic acid (PCA)F. graminearumEC50128.54[1]
PCA Derivative (I8)F. graminearumEC5033.25[1]
PCA Derivative (I22)F. graminearumEC5046.52[1]
Phenazine-1-carboxylic acid (PCA)F. oxysporumMIC125[2]
Phenazine-1-carboxamide (PCN)F. graminearum--[3]
PhenazineF. oxysporum f. sp. cubenseMIC6.25[4]
PhenazineF. oxysporum f. sp. cubenseEC5026.24[4]
Phenazine-1-carboxylic acid (PCA)F. oxysporum f. sp. cubenseMIC25[4]
Phenazine-1-carboxylic acid (PCA)F. oxysporum f. sp. cubenseEC5089.63[4]

Core Antifungal Mechanisms of Action

The antifungal activity of this compound and related phenazines against Fusarium is not attributed to a single mode of action but rather a combination of disruptive effects on the fungal cell. The primary mechanisms are detailed below.

Disruption of Cell Membrane Integrity

Phenazine compounds can compromise the integrity of the fungal cell membrane, a critical barrier that maintains cellular homeostasis. This disruption leads to increased membrane permeability and leakage of intracellular components, ultimately resulting in cell death.

  • Evidence: Studies on phenazine-1-carboxamide (PCN) have shown that it disrupts the cellular membrane integrity of fungi.[5] This damage can be visualized using techniques such as scanning electron microscopy (SEM) and quantified by assessing the influx of membrane-impermeable dyes like propidium iodide (PI).

Induction of Mitochondrial Dysfunction

Mitochondria are central to fungal metabolism, responsible for energy production through oxidative phosphorylation. Phenazines have been shown to interfere with mitochondrial function, leading to a cascade of detrimental effects.

  • Mechanism: Phenazines can disrupt the mitochondrial respiratory chain, leading to a decrease in the mitochondrial membrane potential (MMP).[6] This disruption impairs ATP synthesis and triggers the production of reactive oxygen species (ROS). Recent research on other antifungal compounds has shown that targeting mitochondrial energy metabolism is a viable strategy against Fusarium solani.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

Phenazines are redox-active molecules, meaning they can participate in oxidation-reduction reactions within the cell. This property enables them to generate ROS, such as superoxide anions and hydrogen peroxide.

  • Consequences: The excessive production of ROS overwhelms the fungal cell's antioxidant defense systems, leading to a state of oxidative stress.[6][7] This stress results in damage to vital cellular components, including lipids, proteins, and DNA, contributing to fungal cell death.

Inhibition of Specific Molecular Targets

Recent research has begun to identify specific molecular targets of phenazine compounds within fungal cells, providing a more detailed understanding of their inhibitory mechanisms.

  • Histone Acetyltransferase Inhibition: A study on the interaction between phenazine-1-carboxamide (PCN) and Fusarium graminearum revealed that PCN binds to and competitively inhibits the histone acetyltransferase FgGcn5.[1][8] This enzyme plays a crucial role in regulating gene expression through histone acetylation. Its inhibition leads to deregulation of histone acetylation and impacts fungal development, mycotoxin synthesis, and virulence.[1]

  • Isocitrate Lyase Inhibition: Research on phenazine-1-carboxylic acid (PCA) has suggested that it targets isocitrate lyase, a key enzyme in the glyoxylate cycle.[9] This cycle is essential for fungi to utilize two-carbon compounds for growth, and its inhibition can disrupt lipid metabolism and cell membrane balance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antifungal mechanisms of this compound and related phenazines.

Assessment of Cell Membrane Integrity using Propidium Iodide (PI) Staining

This protocol is adapted from general methods for assessing fungal cell viability.

  • Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the cell membrane is compromised, PI enters the cell and binds to DNA, emitting a red fluorescence upon excitation.

  • Materials:

    • Fusarium spore suspension or mycelia

    • Phosphate-buffered saline (PBS)

    • Propidium iodide (PI) solution (1 mg/mL stock)

    • This compound or phenazine compound of interest

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Prepare a suspension of Fusarium spores or mycelial fragments in a suitable liquid medium.

    • Treat the fungal suspension with various concentrations of the phenazine compound for a defined period. Include an untreated control.

    • After incubation, harvest the fungal cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS and add PI to a final concentration of 1-5 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the stained cells using a fluorescence microscope with appropriate filters for red fluorescence or by flow cytometry.

    • Quantify the percentage of PI-positive (dead) cells in the treated and control samples.

Measurement of Mitochondrial Membrane Potential (MMP) using JC-1 Assay

This protocol is a standard method for assessing mitochondrial health.

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low MMP, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Materials:

    • Fusarium protoplasts or spore suspension

    • JC-1 staining solution

    • PBS or appropriate buffer

    • This compound or phenazine compound of interest

    • Fluorescence plate reader, fluorescence microscope, or flow cytometer

  • Procedure:

    • Prepare Fusarium protoplasts or use a spore suspension.

    • Treat the fungal cells with the phenazine compound for the desired time. Include an untreated control and a positive control (e.g., a known mitochondrial uncoupler like CCCP).

    • Incubate the cells with the JC-1 staining solution (typically 1-10 µM) in the dark for 15-30 minutes at an appropriate temperature for Fusarium.

    • Wash the cells with PBS to remove excess dye.

    • Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence using a suitable instrument.

    • Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio in treated cells compared to the control indicates a loss of MMP.

Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol is a common method for measuring cellular oxidative stress.

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Materials:

    • Fusarium spore suspension or mycelia

    • DCFH-DA solution (stock in DMSO)

    • PBS or appropriate buffer

    • This compound or phenazine compound of interest

    • Fluorescence plate reader, fluorescence microscope, or flow cytometer

  • Procedure:

    • Prepare a suspension of Fusarium spores or mycelia.

    • Load the fungal cells with DCFH-DA (typically 5-10 µM) by incubating for 30-60 minutes in the dark.

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Treat the cells with the phenazine compound. Include an untreated control and a positive control for ROS induction (e.g., H₂O₂).

    • Measure the fluorescence of DCF (excitation ~485 nm, emission ~530 nm) at different time points using a suitable instrument.

    • An increase in fluorescence intensity in treated cells indicates an increase in intracellular ROS levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed antifungal mechanisms and experimental workflows.

Antifungal_Mechanism_this compound cluster_CellularTargets Cellular Targets in Fusarium cluster_CellularEffects Cellular Effects This compound This compound / Phenazines CellMembrane Cell Membrane This compound->CellMembrane Mitochondrion Mitochondrion This compound->Mitochondrion FgGcn5 Histone Acetyltransferase (FgGcn5) This compound->FgGcn5 ICL Isocitrate Lyase This compound->ICL ROS ROS Production (Oxidative Stress) This compound->ROS Redox Cycling MembraneDamage Membrane Damage & Permeabilization CellMembrane->MembraneDamage MitoDysfunction Mitochondrial Dysfunction Mitochondrion->MitoDysfunction HistoneMod Altered Histone Acetylation FgGcn5->HistoneMod LipidMetabolism Disrupted Lipid Metabolism ICL->LipidMetabolism FungalCellDeath Fungal Cell Death MembraneDamage->FungalCellDeath MitoDysfunction->ROS MitoDysfunction->FungalCellDeath ROS->FungalCellDeath HistoneMod->FungalCellDeath Impacts Virulence & Development LipidMetabolism->FungalCellDeath

Caption: Proposed antifungal mechanism of this compound and related phenazines against Fusarium.

Experimental_Workflow_Membrane_Integrity Start Start: Fusarium Culture Treatment Treat with this compound (and Controls) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analysis Analyze by Fluorescence Microscopy or Flow Cytometry Stain->Analysis Result Quantify Percentage of PI-Positive (Damaged) Cells Analysis->Result

Caption: Experimental workflow for assessing cell membrane integrity.

Signaling_Pathway_ROS Phenazine Phenazine Compound Mitochondria Mitochondrial Electron Transport Chain Phenazine->Mitochondria Inhibition ROS Increased ROS (e.g., O2-, H2O2) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Signaling Pathways (e.g., Hog1) OxidativeStress->MAPK Activation CellDamage Damage to DNA, Proteins, Lipids OxidativeStress->CellDamage StressResponse Stress Response Gene Expression MAPK->StressResponse Apoptosis Apoptosis StressResponse->Apoptosis CellDamage->Apoptosis

Caption: Putative signaling cascade initiated by phenazine-induced ROS in Fusarium.

Conclusion

The antifungal action of this compound and its phenazine relatives against Fusarium species is a complex process involving multiple cellular targets and mechanisms. The disruption of cell membrane integrity, induction of mitochondrial dysfunction leading to energy depletion and oxidative stress, and the inhibition of specific enzymes like histone acetyltransferases are key components of their fungicidal activity. While the precise details of the signaling pathways activated in Fusarium in response to this compound are still an active area of research, the available evidence strongly suggests the involvement of stress-activated pathways, such as the MAPK cascades, in response to the cellular damage inflicted.

This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. Further research, including transcriptomic and proteomic analyses of Fusarium treated specifically with this compound, will be crucial to fully elucidate the intricate molecular interactions and regulatory networks involved in its potent antifungal activity. Such knowledge will undoubtedly accelerate the development of phenazine-based compounds as effective and sustainable solutions for the control of Fusarium diseases in agriculture.

References

The Shikimate Pathway: A Cornerstone in the Biosynthesis of Oxychlororaphine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxychlororaphine, a phenazine-1-carboxamide, is a bacterially-produced metabolite with significant antimicrobial and potential therapeutic properties. Its biosynthesis is intricately linked to primary metabolism, originating from the shikimate pathway, a central route for the production of aromatic amino acids in microorganisms and plants. This technical guide provides a comprehensive overview of the pivotal role of the shikimate pathway in the synthesis of this compound, detailing the enzymatic steps, genetic regulation, and experimental methodologies crucial for its study and exploitation. The guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important biosynthetic route to facilitate metabolic engineering and drug discovery efforts.

Introduction

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by various bacteria, notably of the genus Pseudomonas. These redox-active molecules play crucial roles in microbial competitiveness, biofilm formation, and pathogenesis. This compound, also known as phenazine-1-carboxamide, is a prominent member of this family, exhibiting broad-spectrum antifungal and antibacterial activities. The biosynthesis of the characteristic phenazine core structure is directly dependent on the shikimate pathway, which provides the essential aromatic precursor, chorismic acid. Understanding the intricate connection between this primary metabolic pathway and the specialized biosynthesis of this compound is paramount for developing strategies to enhance its production for agricultural and pharmaceutical applications.

The Shikimate Pathway: The Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate.[1][2] This pathway is absent in mammals, making it an attractive target for the development of antimicrobial agents and herbicides.[1]

The key steps of the shikimate pathway leading to chorismate are as follows:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG, PhzC): Catalyzes the condensation of PEP and E4P to form DAHP. In some phenazine-producing bacteria, a specific DAHP synthase, PhzC, is encoded within the phenazine biosynthetic gene cluster.[3]

  • 3-dehydroquinate (DHQ) synthase (AroB): Converts DAHP to DHQ.

  • 3-dehydroquinate dehydratase (AroD): Catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).

  • Shikimate dehydrogenase (AroE): Reduces DHS to shikimate.

  • Shikimate kinase (AroK, AroL): Phosphorylates shikimate to form shikimate-3-phosphate.

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (AroA): Catalyzes the condensation of shikimate-3-phosphate and PEP to yield EPSP.

  • Chorismate synthase (AroC): Converts EPSP to chorismate, the final product of the shikimate pathway and the branch-point for aromatic amino acid and phenazine biosynthesis.[1][2]

Biosynthesis of this compound from Chorismate

The biosynthesis of this compound from chorismate is a multi-step process encoded by the phz operon. This process can be divided into two main stages: the formation of the core phenazine scaffold, phenazine-1-carboxylic acid (PCA), and the subsequent amidation to yield this compound.

Formation of the Phenazine Core: Phenazine-1-Carboxylic Acid (PCA)

The conversion of chorismate to PCA is catalyzed by a conserved set of enzymes encoded by the phzABCDEFG gene cluster.[3]

  • PhzE: An isochorismate synthase homolog that converts chorismate to 2-amino-2-deoxyisochorismate (ADIC).[4][5]

  • PhzD: A hydrolase that converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[4]

  • PhzF: An isomerase that converts DHHA to an unstable intermediate.[4]

  • PhzA/PhzB: Homologous proteins that are thought to facilitate the dimerization of two molecules of the PhzF product to form the tricyclic phenazine scaffold.[3]

  • PhzG: A flavin-dependent oxidase that catalyzes the final oxidative decarboxylation to yield PCA.[3]

Conversion of PCA to this compound: The Role of PhzH

The final step in this compound biosynthesis is the amidation of PCA. This reaction is catalyzed by the enzyme PhzH, a glutamine amidotransferase.[5][6] PhzH utilizes glutamine as the amino donor to convert the carboxylic acid group of PCA into a carboxamide group, forming this compound.[6][7]

The reaction is as follows: Phenazine-1-carboxylic acid + L-glutamine + ATP → this compound (Phenazine-1-carboxamide) + L-glutamate + AMP + PPi

The phzH gene is often located in proximity to the core phz operon in this compound-producing strains.[6]

Quantitative Data on Phenazine Biosynthesis

Metabolic engineering efforts have focused on enhancing the production of phenazines by manipulating the shikimate pathway and the phz operon. The following tables summarize key quantitative data from studies on phenazine production.

Table 1: Production of Phenazine-1-Carboxylic Acid (PCA) in Engineered Pseudomonas Strains

StrainGenetic ModificationPCA Titer (mg/L)Reference
Pseudomonas chlororaphis Lzh-T5 (Wild Type)-230[8]
Pseudomonas chlororaphis Lzh-T5 DerivativeRestoration of phzF, knockout of phzO, knockout of negative regulators, enhancement of shikimate pathway, fed-batch fermentation10,653[9]
Pseudomonas sp. M-18QqscR inactivation, medium optimization1240[10]
Pseudomonas chlororaphis GP72Disruption of 4 negative regulatory genes and overexpression of 6 key genes450.4 (for 2-OH-PHZ)[11]

Table 2: Kinetic Parameters of PhzE from Pseudomonas aeruginosa PAO1

SubstrateKm (μM)kcat (s-1)Reference
Chorismate20 ± 42.2 ± 0.2[5]
L-glutamine11,000 ± 10002.2 ± 0.2[5]
Mg2+294 ± 22-[5]

Table 3: Kinetic Parameters of PzcH (a PCN amidase) from Rhodococcus equi WH99

SubstrateKm (μM)kcat (s-1)Reference
Phenazine-1-carboxamide (PCN)43.52 ± 4.8217.028 ± 0.57[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Genetic Manipulation of Phenazine Biosynthesis Genes

This protocol describes a general method for creating gene knockouts in Pseudomonas species, which can be adapted for the inactivation of genes such as phzH.[6]

  • Primer Design and Gene Amplification: Design primers to amplify the target gene (e.g., phzH) from the genomic DNA of the producer strain. Include restriction sites in the primers for cloning.

  • Cloning and Inactivation: Clone the amplified gene into a suitable vector (e.g., pNOT19). Inactivate the gene by inserting an antibiotic resistance cassette (e.g., a gentamicin resistance cassette) into a unique restriction site within the gene.

  • Mobilization and Gene Replacement: Ligate the construct into a suicide vector containing a selectable marker (e.g., sacB for sucrose sensitivity) and mobilize it into the target Pseudomonas strain via conjugation from an E. coli donor strain (e.g., S17-1).

  • Selection of Mutants: Select for single-crossover events on agar plates containing the appropriate antibiotics for the vector and the inserted resistance cassette. Subsequently, select for double-crossover events (gene replacement) on agar plates containing sucrose. Sucrose-resistant colonies will have lost the sacB gene and are likely to be the desired mutants.

  • Verification: Confirm the gene knockout by PCR analysis and Southern blotting.

This protocol, based on the Stratagene QuikChange method, can be used to introduce specific mutations into a cloned gene, such as phzH, to study enzyme function.[13]

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase (e.g., PfuTurbo) with the plasmid containing the target gene as the template and the mutagenic primers. The PCR program should include an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. The extension time should be calculated based on the size of the plasmid (approximately 1 minute per kb).

  • Digestion of Parental DNA: After PCR, digest the parental, methylated template DNA with the DpnI restriction enzyme for 1-2 hours at 37°C.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and sequence the target gene to confirm the presence of the desired mutation.

Enzyme Assays

A coupled enzymatic assay could be designed as follows:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl2, ATP, L-glutamine, and PCA.

  • Coupling Enzymes and Substrates: Add glutamate dehydrogenase, NAD+, and α-ketoglutarate to the reaction mixture.

  • Initiation and Measurement: Initiate the reaction by adding purified PhzH enzyme. Monitor the production of NADH by measuring the increase in absorbance at 340 nm. The rate of NADH production is proportional to the rate of glutamate formation, and thus to the activity of PhzH.

Analytical Methods for Quantification of this compound

HPLC is a standard method for the separation and quantification of phenazines from bacterial cultures.[8][14]

  • Sample Preparation: Extract the phenazines from the culture supernatant with an equal volume of ethyl acetate. Evaporate the organic solvent and redissolve the residue in a known volume of methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 365 nm.

  • Quantification: Create a standard curve using known concentrations of purified this compound. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

MS and NMR are essential for the structural confirmation of this compound.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound (C13H9N3O, exact mass: 223.07).[1][15][16] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of this compound.[2][15] Characteristic chemical shifts in the aromatic region confirm the phenazine core, and signals corresponding to the amide protons and carbonyl carbon confirm the carboxamide group.

Signaling Pathways and Experimental Workflows

The biosynthesis of phenazines is a tightly regulated process, integrated with the central metabolism and cellular signaling networks of the producing organism. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

Biosynthetic Pathway from Shikimate to this compound

Oxychlororaphine_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenazine Phenazine Biosynthesis PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate E4P->DAHP Chorismate Chorismate DAHP->Chorismate aro genes PCA Phenazine-1-Carboxylic Acid (PCA) Chorismate->PCA phzABCDEFG This compound This compound PCA->this compound phzH Glutamine L-Glutamine Glutamine->this compound

Caption: Biosynthesis of this compound from the shikimate pathway.

Experimental Workflow for Gene Inactivation

Gene_Inactivation_Workflow start Start: Target Gene Identification primer_design Primer Design & Gene Amplification start->primer_design cloning Cloning into Vector primer_design->cloning inactivation Gene Inactivation with Antibiotic Cassette cloning->inactivation mobilization Mobilization into Pseudomonas inactivation->mobilization selection1 Selection for Single Crossover mobilization->selection1 selection2 Selection for Double Crossover selection1->selection2 verification Verification (PCR, Southern Blot) selection2->verification end End: Confirmed Mutant Strain verification->end

Caption: Workflow for gene inactivation in Pseudomonas.

Experimental Workflow for Quantitative Analysis by HPLC

HPLC_Workflow start Start: Bacterial Culture extraction Solvent Extraction start->extraction concentration Evaporation & Redissolution extraction->concentration hplc HPLC Analysis concentration->hplc quantification Quantification against Standard Curve hplc->quantification end End: Concentration Data quantification->end

Caption: Workflow for quantitative analysis of this compound by HPLC.

Conclusion

The biosynthesis of this compound is a fascinating example of how a primary metabolic pathway, the shikimate pathway, provides the building blocks for the synthesis of a complex, bioactive secondary metabolite. A thorough understanding of the enzymatic and genetic basis of this process is essential for harnessing the potential of this compound in medicine and agriculture. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore and manipulate this important biosynthetic pathway, paving the way for the development of novel production strategies and the discovery of new phenazine-based therapeutics.

References

In-Depth Technical Guide: The Antimicrobial Spectrum of Oxychlororaphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine, also known as phenazine-1-carboxamide (PCN), is a naturally occurring phenazine compound produced by various bacteria, most notably from the Pseudomonas genus. As a secondary metabolite, it plays a significant role in the ecological competition and survival of its producing organisms through its broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of the antimicrobial activity of this compound, detailing its spectrum against both bacterial and fungal pathogens, its mechanisms of action, and the experimental protocols utilized for its evaluation. All quantitative data has been summarized into structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Antimicrobial Spectrum of this compound

This compound has demonstrated inhibitory activity against a range of both fungal and bacterial microorganisms. The following tables summarize the available quantitative data on its minimum inhibitory concentrations (MIC) and other measures of antimicrobial efficacy.

Antifungal Activity

This compound exhibits significant activity against various fungal species, including human and plant pathogens.

Fungal SpeciesStrainMIC/EC₅₀ (µg/mL)Reference
Candida albicansNCIM 347132-64 (MIC₉₀)[1]
Candida glabrata32-64 (MIC₉₀)[1]
Cryptococcus neoformans32-64 (MIC₉₀)[1]
Fusarium oxysporum32-64 (MIC₉₀)[1]
Aspergillus fumigatus32-64 (MIC₉₀)[1]
Aspergillus niger32-64 (MIC₉₀)[1]
Rhizoctonia solaniAG1IA9.09 (EC₅₀)[2]
Botrytis cinerea>625*[3]

*Note: The MIC of phenazine-1-carboxylic acid (PCA) against Botrytis cinerea was 25 µg/mL, and it was stated to be 25 times more effective than this compound (PCN)[3].

Antibacterial Activity

Quantitative data on the antibacterial spectrum of this compound is less extensive in the available literature. However, its precursor, phenazine-1-carboxylic acid (PCA), has been more widely studied. The activity of this compound against specific bacterial pathogens has been noted, though often without specific MIC values.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Vibrio anguillarumC312>50*[4][5]
Xanthomonas oryzae pv. oryzaeActivity reported, no MIC
Staphylococcus aureusRN639020**[6]

*Note: The MIC of phenazine-1-carboxylic acid (PCA) against Vibrio anguillarum was 50 µg/mL[4][5]. The activity of this compound is inferred to be in a similar range or potentially lower. **Note: This MIC value is for phenazine-1-carboxylic acid (PCA)[6]. While not this compound, it provides an indication of the activity of a closely related precursor compound.

Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through multiple mechanisms that differ between fungi and bacteria.

Antifungal Mechanism

The primary antifungal mechanism of this compound involves the induction of oxidative stress.

Antifungal_Mechanism This compound This compound (PCN) FungalCell Fungal Cell This compound->FungalCell ROS Reactive Oxygen Species (ROS) Generation FungalCell->ROS Induces HistoneAcetyltransferase Histone Acetyltransferase (e.g., FgGcn5) Inhibition FungalCell->HistoneAcetyltransferase Inhibits CellWall Cell Wall Damage (Chitin Synthase Inhibition) FungalCell->CellWall Damages Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Leads to Apoptosis Apoptosis Mitochondria->Apoptosis Triggers

Caption: Antifungal mechanism of this compound.

In fungi such as Candida albicans and Benjaminiella poitrasii, this compound induces the production of reactive oxygen species (ROS)[7]. This surge in ROS leads to mitochondrial dysfunction and subsequently triggers apoptosis, or programmed cell death[7]. In the plant pathogen Rhizoctonia solani, this compound has been shown to inhibit chitin synthase, a key enzyme in cell wall biosynthesis, and to disrupt the mitochondrial electron transport chain at complex I. Furthermore, in Fusarium graminearum, this compound competitively inhibits the histone acetyltransferase FgGcn5 by binding to the acetyl-CoA binding site, leading to downstream effects on fungal development and virulence[8].

Antibacterial Mechanism

The antibacterial action of phenazines, including this compound, is also linked to the generation of ROS, which can damage various cellular components.

Antibacterial_Mechanism This compound This compound (PCN) BacterialCell Bacterial Cell This compound->BacterialCell ROS_B Reactive Oxygen Species (ROS) Generation BacterialCell->ROS_B Induces EffluxPump Efflux Pump Induction (e.g., Tet38 in S. aureus) BacterialCell->EffluxPump Can induce CellularDamage Cellular Damage (DNA, proteins, lipids) ROS_B->CellularDamage Causes Resistance Potential for Resistance EffluxPump->Resistance Leads to

Caption: Antibacterial mechanism of this compound.

In bacteria like Vibrio anguillarum, the precursor PCA has been shown to cause cell lysis through the generation of ROS[4][5]. Additionally, phenazines can interfere with cellular respiration and other metabolic processes. It is important to note that some bacteria have developed resistance mechanisms. For instance, in Staphylococcus aureus, phenazines, including this compound, can induce the expression of efflux pumps like Tet38, which actively transport the antimicrobial agent out of the cell, thereby conferring resistance[6].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading CompoundPrep Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) SerialDilution Perform serial two-fold dilutions of this compound in a 96-well microtiter plate CompoundPrep->SerialDilution MediaPrep Prepare appropriate broth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton for bacteria) MediaPrep->SerialDilution InoculumPrep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate each well with the standardized microbial suspension InoculumPrep->Inoculation SerialDilution->Inoculation Controls Include positive (no drug) and negative (no microbe) controls Inoculation->Controls Incubate Incubate plates under optimal conditions (e.g., 37°C for 24-48 hours) Controls->Incubate ReadResults Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubate->ReadResults

Caption: Workflow for MIC determination.

Materials:

  • This compound (phenazine-1-carboxamide)

  • 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., RPMI 1640 with L-glutamine and buffered with MOPS for fungi; cation-adjusted Mueller-Hinton Broth for bacteria)

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or broth)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.

  • Prepare a standardized inoculum of the test microorganism and dilute it in the broth medium to the final desired concentration (e.g., 1-5 x 10⁵ CFU/mL for fungi).

  • Inoculate each well containing the diluted this compound with the microbial suspension.

  • Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Extraction and Purification of this compound from Bacterial Culture

This protocol outlines a general method for obtaining this compound from a producing bacterial strain, such as Pseudomonas chlororaphis.

Materials:

  • Culture of the this compound-producing bacterial strain

  • Appropriate liquid culture medium (e.g., King's B broth)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system (for purification and analysis)

Procedure:

  • Inoculate the producing bacterial strain into a suitable liquid medium and incubate under optimal conditions for secondary metabolite production (e.g., 28-30°C with shaking for 48-72 hours).

  • Centrifuge the culture broth to separate the bacterial cells from the supernatant.

  • Acidify the cell-free supernatant to approximately pH 2.0 with HCl.

  • Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery of the compound.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., dichloromethane to methanol) to separate the different components.

  • Monitor the fractions by thin-layer chromatography (TLC) and/or antimicrobial assays to identify the fractions containing this compound.

  • Pool the active fractions and further purify using preparative HPLC to obtain pure this compound.

  • Confirm the identity and purity of the compound using analytical techniques such as mass spectrometry and NMR.

Conclusion

This compound is a potent antimicrobial agent with a significant spectrum of activity, particularly against fungal pathogens. Its multifaceted mechanisms of action, primarily centered around the induction of oxidative stress, make it an interesting candidate for further investigation in the development of new antimicrobial therapies. The provided data and protocols serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this natural product. Further research is warranted to fully elucidate its antibacterial spectrum and to explore strategies to overcome potential resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Oxychlororaphine from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine is a phenazine pigment produced by several species of bacteria, notably from the genus Pseudomonas. It is the less stable precursor of pyocyanin and has garnered significant interest in the drug development sector due to its broad-spectrum antimicrobial and potential anticancer activities. The effective isolation and purification of this compound from bacterial cultures are critical steps for its further study and potential therapeutic application. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from bacterial cultures, intended to aid researchers in obtaining high-purity material for their studies.

Bacterial Growth and this compound Production

Successful extraction of this compound begins with robust bacterial growth and optimized production of the target metabolite. Pseudomonas chlororaphis is a commonly used species for this compound production.

Culture Media and Conditions:

King's B (KB) medium is a standard choice for cultivating Pseudomonas species and enhancing phenazine production.

  • King's B Medium Composition (per liter):

    • Proteose Peptone No. 3: 20 g

    • Glycerol: 10 mL

    • K₂HPO₄: 1.5 g

    • MgSO₄·7H₂O: 1.5 g

    • Adjust pH to 7.2

Inoculation and Incubation:

  • Inoculate a single colony of Pseudomonas chlororaphis into a starter culture of King's B broth.

  • Incubate the starter culture at 28-30°C with shaking at 200 rpm for 12-18 hours.

  • Use the starter culture to inoculate a larger volume of King's B broth at a 1:100 ratio.

  • Incubate the production culture at 28-30°C with shaking at 200 rpm for 48-72 hours. The culture will typically develop a characteristic greenish-yellow color as phenazines are produced.

Extraction of this compound

The following protocol outlines the steps for extracting this compound from the bacterial culture supernatant. As this compound is sensitive to light and pH changes, it is advisable to perform the extraction process in a timely manner and with protection from direct light.

Protocol:

  • Cell Removal: Centrifuge the bacterial culture at 8,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound, into a clean flask.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of chloroform to the supernatant.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The chloroform layer (bottom) will contain the extracted phenazines and will likely be colored.

    • Drain the lower chloroform layer into a clean, light-protected flask.

    • Repeat the extraction of the aqueous layer with a fresh volume of chloroform to maximize recovery. Pool the chloroform extracts.

  • Drying the Organic Extract: Add anhydrous sodium sulfate (Na₂SO₄) to the pooled chloroform extract to remove any residual water. Gently swirl and let it stand for 15-20 minutes.

  • Solvent Evaporation:

    • Filter the dried chloroform extract to remove the sodium sulfate.

    • Evaporate the chloroform using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This will yield a crude extract containing this compound and other phenazines.

Purification of this compound

Column chromatography is a widely used technique for purifying individual compounds from a mixture.[1] Silica gel is a common stationary phase for the separation of phenazines.

Protocol:

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.

    • Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.

    • Wash the packed column with 2-3 column volumes of the starting mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-extract mixture to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This is known as a gradient elution.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the separation of compounds by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light.

    • Fractions containing the desired yellow-colored this compound should be pooled.

  • Final Solvent Evaporation: Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for quantifying the concentration of this compound.[2]

HPLC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV-Vis detector at a wavelength of approximately 254 nm or 365 nm.
Column Temperature 25-30°C

Quantification Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Dissolve a precisely weighed amount of the purified this compound extract in the mobile phase.

  • HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Generate a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the bacterial strain, culture conditions, and extraction efficiency. The following table provides a general overview of expected quantitative parameters.

ParameterTypical Value/RangeNotes
Bacterial Culture Density (OD₆₀₀) 2.0 - 4.0Measured at the time of harvest.
Crude Extract Yield 50 - 200 mg/L of cultureHighly dependent on production strain and conditions.
Purity after Column Chromatography > 95%As determined by HPLC analysis.
Final Yield of Pure this compound 10 - 50 mg/L of cultureThis is an estimated yield and can be optimized.

Visualizing the Workflow and Biosynthetic Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound extraction and the biosynthetic pathway leading to its production.

Oxychlororaphine_Extraction_Workflow cluster_culture Bacterial Culture & Harvest cluster_extraction Extraction cluster_purification Purification cluster_analysis Quantification Culture Bacterial Culture (e.g., Pseudomonas chlororaphis) Centrifugation Centrifugation (8,000 x g, 15 min) Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant Solvent_Extraction Liquid-Liquid Extraction (Chloroform) Supernatant->Solvent_Extraction Drying Dry with Anhydrous Na₂SO₄ Solvent_Extraction->Drying Evaporation1 Solvent Evaporation (Rotary Evaporator) Drying->Evaporation1 Crude_Extract Crude this compound Extract Evaporation1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis Analyze Fractions (TLC) Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation2 Final Solvent Evaporation Pooling->Evaporation2 Pure_this compound Pure this compound Evaporation2->Pure_this compound HPLC HPLC Quantification Pure_this compound->HPLC

Caption: Experimental workflow for the extraction and purification of this compound.

Oxychlororaphine_Biosynthesis_Pathway cluster_pathway Phenazine Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate PhzE PhzE Chorismate->PhzE phzE gene product PhzD PhzD PhzE->PhzD phzD gene product PhzF PhzF PhzD->PhzF phzF gene product PCA Phenazine-1-carboxylic acid (PCA) PhzF->PCA PhzG PhzG PCA->PhzG phzG gene product This compound This compound PhzG->this compound phzS gene product PhzS PhzS

Caption: Simplified biosynthetic pathway of this compound in Pseudomonas.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Oxychlororaphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Oxychlororaphine, a phenazine-based metabolite with potential therapeutic applications, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended to guide researchers from crude sample preparation to high-purity isolation.

Application Notes

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of individual components from a mixture.[1][2] For a compound like this compound, typically isolated from bacterial cultures such as Pseudomonas species, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates molecules based on their hydrophobicity.

1. Principle of Separation:

In RP-HPLC, the stationary phase (typically a C18 or C8 silica-based column) is nonpolar, while the mobile phase is polar (commonly a mixture of water and a less polar organic solvent like acetonitrile or methanol).[2] this compound, being a relatively nonpolar molecule, will adhere to the stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the hydrophobicity of the mobile phase increases, causing this compound to elute from the column. Compounds in the crude extract will elute at different times based on their relative polarities, allowing for effective separation.

2. Method Development and Scale-Up:

A successful purification strategy typically begins with the development of an analytical method on a smaller scale.[3][4][5] This analytical method is optimized to achieve good resolution and peak shape for this compound. Once a robust analytical method is established, it can be scaled up to preparative HPLC to isolate larger quantities of the pure compound.[3][4] The key differences between analytical and preparative HPLC are the column dimensions, particle size of the stationary phase, flow rates, and sample loading capacities.[1]

Key Parameters for Optimization:

  • Column: A C18 column is a common starting point for the separation of phenazine compounds.

  • Mobile Phase: A mixture of water and acetonitrile is frequently used.[6] Adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution by controlling the ionization of the target compound.[7][8][9]

  • Detection: this compound is a chromophore, meaning it absorbs UV-Visible light. A photodiode array (PDA) or a variable wavelength UV detector can be used for monitoring the elution. The optimal detection wavelength should be determined by analyzing the UV spectrum of a preliminary sample.

  • Gradient: A linear gradient, where the percentage of the organic solvent is increased over time, is typically effective for separating components in a complex crude extract.[7]

Experimental Protocols

Protocol 1: Crude Extraction of this compound from Pseudomonas Culture

This protocol describes the initial extraction of this compound from a liquid culture of a producing Pseudomonas strain.

  • Culturing: Inoculate a suitable production medium (e.g., King's B medium) with the Pseudomonas strain and incubate under optimal conditions for pigment production (e.g., 25-30°C with shaking for 3-7 days).[10]

  • Harvesting: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.[11]

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of an immiscible organic solvent such as chloroform or ethyl acetate.[11]

  • Mixing and Separation: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate. The pigmented this compound will move into the organic layer.

  • Collection of Organic Phase: Drain the lower organic layer (if using chloroform) or the upper organic layer (if using ethyl acetate). Repeat the extraction process on the aqueous layer two more times to maximize yield.

  • Drying and Concentration: Combine all organic extracts. Dry the extract over anhydrous sodium sulfate to remove residual water. Filter off the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator.

  • Sample Reconstitution: Re-dissolve the dried crude extract in a small volume of the initial HPLC mobile phase (e.g., 10% acetonitrile in water) and filter it through a 0.22 µm syringe filter to remove any particulate matter before injection.[12]

Protocol 2: Analytical HPLC Method for Purity Assessment

This method is for analyzing the purity of the crude extract and determining the retention time of this compound.

Table 1: Analytical HPLC Conditions

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 40°C[7]
Detection Wavelength 254 nm or 280 nm (verify with UV scan)
Injection Volume 10-20 µL[7]
Run Time 30 minutes
Gradient Program See Table 2

Table 2: Analytical Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Protocol 3: Preparative HPLC for this compound Purification

This protocol is for scaling up the analytical method to purify a larger quantity of this compound.

Table 3: Preparative HPLC Conditions

ParameterValue
Column C18 Reverse-Phase (e.g., 20 x 250 mm, 10 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 18 mL/min[13]
Column Temperature Ambient or 40°C
Detection Wavelength 254 nm or 280 nm
Injection Volume 0.5 - 5.0 mL (dependent on sample concentration and column loading capacity)
Gradient Program See Table 4 (Adjusted for preparative scale)

Table 4: Preparative Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
25.01090
30.01090
30.19010
35.09010

Fraction Collection:

  • Set up the fraction collector to trigger collection based on the detector signal (peak-based collection).

  • Define the peak detection threshold to ensure only the main this compound peak is collected.

  • Inject the filtered, reconstituted crude extract.

  • Monitor the chromatogram in real-time.

  • After the run, pool the fractions corresponding to the pure this compound peak.

  • Analyze a small aliquot of the pooled fractions using the analytical HPLC method to confirm purity.

  • Remove the HPLC solvents from the purified fraction, typically by lyophilization or rotary evaporation, to obtain the pure solid this compound.

Visualizations

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Culture Pseudomonas Culture Centrifuge Centrifugation Culture->Centrifuge Extract Solvent Extraction Centrifuge->Extract Concentrate Concentration & Reconstitution Extract->Concentrate Analytical Analytical HPLC (Method Development) Concentrate->Analytical Preparative Preparative HPLC (Scale-Up) Analytical->Preparative Fractions Fraction Collection Preparative->Fractions Purity Purity Analysis Fractions->Purity Solvent Solvent Removal Purity->Solvent Pure Pure this compound Solvent->Pure

Caption: Overall workflow for this compound purification.

Gradient Illustrative HPLC Gradient Elution Profile xaxis Time (minutes) yaxis % Mobile Phase B (Acetonitrile) origin origin->xaxis origin->yaxis p1 10% p2 90% p1->p2 Gradient p3 p2->p3 Gradient p4 p3->p4 p5 p4->p5 Re-equilibration t0 0 t1 20 t2 25 t3 30

Caption: Diagram of a typical HPLC gradient elution.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Oxychlororaphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine is a phenazine antibiotic produced by several species of bacteria, including Pseudomonas chlororaphis. It has demonstrated broad-spectrum antifungal activity against a variety of fungal pathogens. Accurate and reproducible antifungal susceptibility testing (AFST) is crucial for evaluating its efficacy, determining its spectrum of activity, and advancing its potential as a therapeutic agent.

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of this compound using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI). Additionally, this document outlines the current understanding of this compound's mechanism of action and presents quantitative data from literature in a structured format.

Data Presentation

Currently, comprehensive quantitative data (Minimum Inhibitory Concentrations - MICs) for purified this compound against a wide range of fungal species is limited in publicly available literature. The following table summarizes the antifungal activity of phenazine compounds, including this compound-producing bacteria, against various fungal pathogens to provide an indication of its potential spectrum of activity. It is important to note that these values may be from crude extracts or culture supernatants and not from purified this compound.

Fungal SpeciesPhenazine Compound/SourceMIC Range (µg/mL)Reference
Trichophyton mentagrophytesPseudomonas chlororaphis S105 (produces a phenazine-like compound)Growth inhibition from 18.5% to 84.8% by culture supernatant
Trichophyton rubrumPseudomonas chlororaphis S105 (produces a phenazine-like compound)Growth inhibition from 18.5% to 84.8% by culture supernatant
Microsporum canisPseudomonas chlororaphis S105 (produces a phenazine-like compound)Growth inhibition from 18.5% to 84.8% by culture supernatant
Microsporum gypseumPseudomonas chlororaphis S105 (produces a phenazine-like compound)Growth inhibition from 18.5% to 84.8% by culture supernatant
Epidermophyton floccosumPseudomonas chlororaphis S105 (produces a phenazine-like compound)Growth inhibition from 18.5% to 84.8% by culture supernatant
Fusarium oxysporumPseudomonas chlororaphis subsp. aurantiaca StFRB508 (produces phenazine-1-carboxylic acid)Inhibition of mycelial development
Fusarium oxysporum F6Pseudomonas chlororaphis 1S464-85% fungal growth inhibition by broth cultures
Fusarium solani F7Pseudomonas chlororaphis 1S464-85% fungal growth inhibition by broth cultures
Fusarium proliferatum C1Pseudomonas chlororaphis 1S464-85% fungal growth inhibition by broth cultures

Experimental Protocols

The following protocols are adapted from the CLSI M27-A3 guidelines for yeast and M38-A2 for filamentous fungi and are recommended for testing the antifungal susceptibility of this compound.

Broth Microdilution Method for Yeasts (e.g., Candida spp.)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum

  • Spectrophotometer or microplate reader

  • Sterile saline or water

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 100 times the highest final concentration to be tested.

  • Preparation of Fungal Inoculum:

    • Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate except the first column.

    • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to the first column wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (drug-free), and the twelfth column as the sterility control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control well. This can be determined visually or by using a microplate reader.

Disk Diffusion Method

This method provides a qualitative assessment of susceptibility.

Materials:

  • This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal inoculum

  • Sterile swabs

  • Incubator (35°C)

  • Ruler or calipers

Procedure:

  • Preparation of Fungal Inoculum: Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Application of Disks: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The interpretation of susceptible, intermediate, or resistant will depend on the correlation of zone diameters with MIC values, which needs to be established.

Mandatory Visualizations

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare 96-Well Plate (Serial Dilutions) A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate at 35°C for 24-48h D->E F Read MIC (Visual/Spectrophotometer) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Proposed Antifungal Mechanism of Action of this compound

The precise signaling pathway of this compound's antifungal action is still under investigation. However, based on the known mechanisms of related phenazine compounds, a plausible mechanism involves the induction of oxidative stress and disruption of the fungal cell membrane.

Oxychlororaphine_Mechanism cluster_cell Fungal Cell Membrane Cell Membrane Apoptosis Apoptosis / Cell Death Membrane->Apoptosis Loss of integrity ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) DNA DNA ROS->DNA Damage Proteins Proteins ROS->Proteins Damage Lipids Lipids ROS->Lipids Peroxidation Mitochondria Mitochondria Mitochondria->ROS Generates DNA->Apoptosis Proteins->Apoptosis Lipids->Apoptosis Oxy This compound Oxy->Membrane Interacts with/npermeabilizes Oxy->Mitochondria Induces dysfunction

Caption: Proposed mechanism of antifungal action for this compound, leading to fungal cell death through oxidative stress and membrane damage.

Application Note: Quantification of Oxychlororaphine in Fermentation Broth using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine, a phenazine pigment produced by several species of bacteria, including those from the Pseudomonas and Streptomyces genera, has garnered significant interest for its broad-spectrum antifungal and antibacterial properties. As a potential biocontrol agent and a lead compound for novel drug development, accurate and robust quantification of this compound in complex matrices like fermentation broth is critical for process optimization, yield determination, and quality control. This application note provides a detailed protocol for the quantification of this compound in bacterial fermentation broth using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.

Principle

The method employs a straightforward sample preparation procedure involving protein precipitation and liquid-liquid extraction to isolate this compound from the fermentation broth. The extracted analyte is then separated from other matrix components using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach ensures high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade or equivalent (e.g., Milli-Q)

  • Ethyl acetate, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • LC vials

Sample Preparation
  • Harvesting Fermentation Broth: Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.

  • Acidification: Acidify the supernatant to a pH of approximately 2.0 using 1 M HCl. This step protonates the this compound, enhancing its extraction into an organic solvent.

  • Liquid-Liquid Extraction:

    • To 1 mL of the acidified supernatant, add 1 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 5,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Solvent Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)243.1187.10.13020
This compound (Qualifier)243.1226.10.13015

Note: These MRM parameters are starting points and may require optimization on the specific instrument used.

Calibration Curve

Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a blank fermentation medium that has undergone the same extraction procedure. A typical calibration range is 10 ng/mL to 1000 ng/mL. Plot the peak area of the quantifier MRM transition against the concentration to generate a calibration curve.

Data Presentation

The quantitative data for this compound from different fermentation batches or conditions should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Fermentation Broth Samples

Sample IDFermentation Time (hours)This compound Concentration (µg/mL)Standard Deviation (SD)
Batch A245.20.4
Batch A4812.81.1
Batch A7218.51.5
Batch B244.80.5
Batch B4811.50.9
Batch B7216.91.3

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Fermentation_Broth Fermentation Broth Centrifugation Centrifugation (10,000 x g, 15 min) Fermentation_Broth->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2.0) Supernatant->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_MS LC-MS/MS System Filtration->LC_MS Data_Acquisition Data Acquisition (MRM) LC_MS->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Results Results Table Quantification->Results

Caption: Experimental workflow for the quantification of this compound.

logical_relationship Sample Fermentation Sample Extraction Extraction Sample->Extraction contains Analyte This compound Separation Chromatographic Separation (LC) Analyte->Separation is separated by Extraction->Analyte isolates Detection Mass Spectrometric Detection (MS/MS) Separation->Detection leads to Data Raw Data (Peak Area) Detection->Data generates Concentration Concentration (µg/mL) Data->Concentration is converted to Calibration Calibration Curve Calibration->Concentration using

Caption: Logical relationship of the this compound quantification process.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound in bacterial fermentation broth by LC-MS. The described method is sensitive, selective, and robust, making it suitable for routine analysis in research and development settings. The provided workflows and data presentation guidelines will aid researchers in accurately determining this compound concentrations, thereby facilitating the advancement of its potential applications in agriculture and medicine.

Application of Oxychlororaphine for Controlling Plant Fungal Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine, a phenazine compound produced by several species of bacteria, has demonstrated significant potential as a biocontrol agent against a broad spectrum of plant fungal pathogens. Its antagonistic properties are attributed to its ability to inhibit fungal growth and induce systemic resistance in plants. This document provides detailed application notes and protocols for researchers and professionals interested in utilizing this compound for the control of plant fungal diseases, with a focus on Magnaporthe oryzae (rice blast) and Fusarium oxysporum (Fusarium wilt).

Quantitative Data on Antifungal Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and related compounds against key plant fungal pathogens. Please note that specific EC50 values for this compound are not widely reported in publicly available literature; therefore, data for other relevant fungicides are included for comparative purposes.

Table 1: In Vitro Efficacy (EC50 values in µg/mL) of Various Fungicides Against Plant Pathogenic Fungi

FungicideMagnaporthe oryzaeFusarium oxysporumCitation(s)
This compoundData not availableData not available
EpoxiconazoleData not available0.047[1]
DifenoconazoleData not available0.078[1]
CarbendazimData not available0.445[1]
PyraclostrobinData not available0.249 (spore germination)[1]
AzoxystrobinData not available35.089[1]
ProchlorazData not availableData not available
ThiramData not available>100
FludioxonilData not available0.60 - >100 (analogs)[2]

Table 2: In Vivo Disease Reduction Efficacy

CompoundDiseaseCropDisease Reduction (%)Citation(s)
Copper oxycholoride (likely this compound)Rice Blast (Magnaporthe oryzae)Rice79.42 - 81.67 (Leaf Blast), 78.50 - 79.50 (Neck Blast)[3]
Fungicides (General)Fusarium Wilt (Fusarium oxysporum)VariousUp to 100[4]

Mechanism of Action: Induction of Systemic Resistance

This compound is known to induce systemic resistance (ISR) in plants, a state of enhanced defensive capacity against a broad range of pathogens. This response is primarily mediated through the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways.

  • Salicylic Acid (SA) Pathway: Typically associated with resistance against biotrophic and hemi-biotrophic pathogens.

  • Jasmonic Acid (JA)/Ethylene (ET) Pathway: Generally involved in defense against necrotrophic pathogens and insect herbivores.

The interaction between these pathways is complex and can be synergistic or antagonistic depending on the specific plant-pathogen interaction.

Signaling Pathway Diagrams

plant_defense_signaling cluster_this compound This compound Application cluster_plant_cell Plant Cell cluster_sa_pathway SA Pathway cluster_ja_et_pathway JA/ET Pathway This compound This compound SA_synthesis Salicylic Acid (SA) Biosynthesis This compound->SA_synthesis Induces JA_ET_synthesis Jasmonic Acid (JA) & Ethylene (ET) Biosynthesis This compound->JA_ET_synthesis Induces NPR1_activation NPR1 Activation SA_synthesis->NPR1_activation SA_synthesis->JA_ET_synthesis Crosstalk (Antagonistic/Synergistic) PR_genes Pathogenesis-Related (PR) Gene Expression NPR1_activation->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR JAZ_degradation JAZ Repressor Degradation JA_ET_synthesis->JAZ_degradation Defense_genes Defense Gene Expression (e.g., PDF1.2) JAZ_degradation->Defense_genes ISR Induced Systemic Resistance (ISR) Defense_genes->ISR

Figure 1: Simplified signaling pathway of plant defense induction by this compound.

Experimental Protocols

Protocol 1: In Vitro Antifungal Assay - Mycelial Growth Inhibition

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of Magnaporthe oryzae or Fusarium oxysporum.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Petri plates (90 mm)

  • Cultures of M. oryzae or F. oxysporum on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known amount of pure this compound in DMSO to prepare a stock solution of high concentration (e.g., 10 mg/mL).

  • Preparation of Amended Media: Autoclave PDA medium and cool it to 45-50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with PDA and an equivalent amount of DMSO without this compound.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri plates and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the respective fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Determine the EC50 value (the concentration of this compound that inhibits 50% of the mycelial growth) by plotting the inhibition percentage against the logarithm of the this compound concentration and performing a probit analysis.

in_vitro_workflow A Prepare this compound stock solution in DMSO B Prepare PDA medium with varying this compound concentrations A->B C Pour amended PDA into Petri plates B->C D Inoculate plates with fungal mycelial discs C->D E Incubate plates D->E F Measure colony diameter at regular intervals E->F G Calculate percentage of mycelial growth inhibition F->G H Determine EC50 value G->H

Figure 2: Workflow for the in vitro antifungal assay.

Protocol 2: In Vivo Plant Protection Assay

Objective: To evaluate the efficacy of this compound in protecting plants from fungal infection under controlled conditions.

Materials:

  • Healthy, susceptible host plants (e.g., rice seedlings for M. oryzae, tomato seedlings for F. oxysporum)

  • This compound solution (prepared in water with a surfactant like Tween 20)

  • Spore suspension of the target pathogen

  • Growth chambers or greenhouse with controlled environment

  • Spray bottles

Procedure:

  • Plant Growth: Grow the host plants to a suitable developmental stage (e.g., 3-4 leaf stage for rice, 2-3 true leaf stage for tomato).

  • This compound Treatment: Prepare different concentrations of this compound solution. Spray the plants with the solutions until runoff. A control group should be sprayed with water and surfactant only.

  • Pathogen Inoculation: After a specific time interval post-treatment (e.g., 24, 48, or 72 hours) to allow for potential induction of resistance, inoculate the plants with a spore suspension of the pathogen. For M. oryzae, this is typically done by spraying. For F. oxysporum, a root-dip or soil drench method is common.

  • Incubation: Maintain the inoculated plants in a high-humidity environment for the initial period of infection (e.g., 24 hours for M. oryzae) and then transfer them to optimal conditions for disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days for rice blast, 14-21 days for Fusarium wilt), assess the disease severity. This can be done by counting the number and size of lesions, or by using a disease severity scale.

  • Data Analysis: Calculate the disease incidence and severity for each treatment group. Determine the percentage of disease reduction compared to the control group.

in_vivo_workflow A Grow susceptible host plants B Treat plants with This compound solutions A->B C Inoculate treated plants with fungal pathogen B->C D Incubate plants under conditions favorable for disease C->D E Assess disease severity and incidence D->E F Calculate disease reduction percentage E->F

Figure 3: Workflow for the in vivo plant protection assay.

Protocol 3: Quantification of Salicylic Acid and Jasmonic Acid

Objective: To measure the levels of SA and JA in plant tissues following treatment with this compound to demonstrate the induction of defense signaling pathways.

Materials:

  • Plant tissue (leaves) from treated and control plants

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol/water/formic acid)

  • Internal standards (deuterated SA and JA)

  • Solid-phase extraction (SPE) columns

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Sample Collection and Freezing: At different time points after this compound treatment, collect leaf samples from both treated and control plants. Immediately freeze the samples in liquid nitrogen and store at -80°C until extraction.

  • Extraction: Grind the frozen tissue to a fine powder in liquid nitrogen. Add a known amount of internal standards and the extraction solvent. Vortex and sonicate the mixture.

  • Purification: Centrifuge the extract and pass the supernatant through an SPE column to remove interfering compounds.

  • Quantification: Analyze the purified extract using an HPLC-MS/MS system. The concentrations of SA and JA are determined by comparing the peak areas of the endogenous compounds to those of the internal standards.[5][6][7][8][9][10]

  • Data Analysis: Compare the levels of SA and JA in this compound-treated plants to those in control plants at each time point to determine if there is a significant induction of these signaling molecules.

hormone_quantification_workflow A Collect and freeze plant tissue samples B Grind tissue and extract phytohormones with solvent and internal standards A->B C Purify extract using Solid-Phase Extraction (SPE) B->C D Analyze extract using HPLC-MS/MS C->D E Quantify SA and JA levels based on internal standards D->E F Compare hormone levels between treated and control plants E->F

Figure 4: Workflow for SA and JA quantification.

Conclusion

This compound presents a promising avenue for the development of novel, environmentally friendly fungicides. The protocols outlined in this document provide a framework for researchers to investigate its antifungal activity and mechanism of action. Further research is warranted to establish precise EC50 values against a wider range of plant pathogens and to optimize application strategies for effective disease control in field conditions. The induction of systemic resistance through the modulation of plant defense signaling pathways is a key feature of this compound that deserves continued investigation for its potential in sustainable agriculture.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Oxychlororaphine on Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine is a phenazine compound with potential as an anticancer agent. This document provides detailed application notes and experimental protocols for evaluating the cytotoxicity of this compound on various human cell lines. The methodologies described herein are essential for determining the compound's efficacy and understanding its mechanism of action, crucial steps in the drug development pipeline. The primary assays covered include the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V/PI apoptosis assay for determining the mode of cell death.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the cytotoxic effects of this compound on a panel of human cancer cell lines. This data is representative of typical results obtained from the protocols detailed below.

Table 1: IC50 Values of this compound on Various Human Cancer Cell Lines after 48-hour exposure.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.8
MCF-7Breast Cancer22.5
A549Lung Cancer35.2
DU145Prostate Cancer18.9
HT-29Colorectal Cancer28.4

Table 2: Lactate Dehydrogenase (LDH) Release in HeLa Cells after 24-hour exposure to this compound.

This compound Concentration (µM)% Cytotoxicity (LDH Release)
0 (Vehicle Control)5.2 ± 1.1
515.6 ± 2.3
1032.8 ± 3.5
2058.1 ± 4.2
4085.3 ± 5.9

Table 3: Apoptosis Induction in DU145 Prostate Cancer Cells after 24-hour exposure to this compound, analyzed by Annexin V/PI Flow Cytometry.

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Vehicle Control)3.1 ± 0.81.5 ± 0.495.4 ± 1.2
1018.7 ± 2.15.2 ± 0.976.1 ± 2.8
2035.4 ± 3.312.8 ± 1.751.8 ± 4.1
4025.1 ± 2.945.6 ± 3.829.3 ± 4.5

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549, DU145, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[5][6]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound and a vehicle control.

  • Set up control wells: no-cell control (medium only for background), vehicle-only cells control (untreated cells), and a maximum LDH release control (cells treated with lysis buffer provided in the kit).[5]

  • Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs) x 100.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]

Materials:

  • Human cancer cell line (e.g., DU145)

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Human Cancer Cells treat Treat with This compound start->treat mtt MTT Assay (Viability) treat->mtt 48h ldh LDH Assay (Cytotoxicity) treat->ldh 24h apop Annexin V/PI (Apoptosis) treat->apop 24h ic50 IC50 Determination mtt->ic50 cyto_quant Quantify % Cytotoxicity ldh->cyto_quant apop_quant Quantify Apoptotic Cells apop->apop_quant end Conclusion ic50->end Evaluate Potency cyto_quant->end Assess Membrane Integrity apop_quant->end Determine Cell Death Mechanism

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of similar phenazine compounds, a plausible signaling pathway for this compound-induced apoptosis involves the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic cascade.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion oxychloro This compound ros ↑ Reactive Oxygen Species (ROS) oxychloro->ros jnk JNK Activation ros->jnk bcl2 Bcl-2 (Anti-apoptotic) ↓ Downregulation jnk->bcl2 bax Bax (Pro-apoptotic) ↑ Upregulation jnk->bax cyto_c Cytochrome c Release bcl2->cyto_c bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Formulation of Oxychlororaphine for use as a Bio-fungicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlororaphine, a phenazine compound produced by several species of bacteria, has demonstrated significant potential as a bio-fungicide against a broad spectrum of plant pathogenic fungi. Its efficacy, coupled with its biological origin, presents a promising alternative to synthetic chemical fungicides, aligning with the growing demand for sustainable agricultural practices. The successful application of this compound as a bio-fungicide is critically dependent on the development of stable and effective formulations that ensure its viability and activity from production to field application.

These application notes provide a comprehensive overview of the formulation strategies for this compound, detailing its physicochemical properties, formulation components, and protocols for efficacy evaluation. The information is intended to guide researchers and formulation scientists in developing robust and effective this compound-based bio-fungicide products.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to developing a stable and effective formulation. While specific quantitative data for this compound can be limited, information on the closely related and well-studied phenazine-1-carboxylic acid (PCA) provides valuable insights.

Table 1: Physicochemical Properties of Phenazine Compounds

PropertyDescriptionSignificance for Formulation
Solubility Phenazine compounds generally exhibit low solubility in water but are more soluble in organic solvents such as methanol and ethanol.[1][2] The solubility of PCA in water is low, but increases with temperature.[1]The choice of formulation type (e.g., suspension concentrate vs. emulsifiable concentrate) will depend on solubility. For aqueous-based formulations, strategies to improve dispersion and prevent precipitation are necessary.
Stability pH: The stability and activity of many antifungal compounds can be pH-dependent.[3][4][5][6][7] For some fungicides, antifungal activity is higher at a neutral or slightly acidic pH.[6] Alkaline conditions can lead to the degradation of some pesticides through a process called alkaline hydrolysis.[3][4]The pH of the formulation must be optimized and buffered to ensure the stability of this compound. The pH of the spray tank water should also be considered.
Temperature: Thermal degradation can occur at elevated temperatures, leading to a loss of biological activity.[8][9][10][11][12]Storage conditions for both the formulated product and the active ingredient must be carefully controlled. Formulation processes should avoid excessive heat.
UV Light: Exposure to ultraviolet (UV) radiation can cause photodegradation of active ingredients, reducing their efficacy.[13][14][15][16][17]Formulations should include UV protectants, and packaging should be designed to block UV light.

Formulation Strategies for this compound

The primary goals of formulating this compound are to ensure its stability during storage, facilitate its effective application, and maximize its bio-fungicidal activity. Two common and suitable formulation types for water-insoluble compounds like this compound are Wettable Powders (WP) and Suspension Concentrates (SC).

Wettable Powder (WP) Formulation

Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.[18][19][20] They are a good option for active ingredients that are sensitive to solvents.

Table 2: Example of a Wettable Powder (WP) Formulation for a Phenazine-based Bio-fungicide

ComponentFunctionTypical Concentration (% w/w)Example
This compound (Technical Grade)Active Ingredient5 - 80-
Wetting AgentFacilitates the dispersion of the powder in water.1 - 5Sodium dodecyl sulfate, alkyl naphthalene sulfonates
Dispersing AgentPrevents the agglomeration of particles in the spray suspension.2 - 10Lignosulfonates, polycarboxylates
Carrier/FillerProvides bulk and improves the handling of the powder.To 100Kaolin clay, silica, talc
Anti-caking AgentPrevents the powder from clumping during storage.0.5 - 2Fumed silica
UV ProtectantProtects the active ingredient from degradation by sunlight.1 - 5Carbon black, titanium dioxide
Suspension Concentrate (SC) Formulation

Suspension concentrates are stable dispersions of the solid active ingredient in a liquid, typically water.[21][22][23][24][25] They offer the advantage of being dust-free and easy to measure and pour.

Table 3: Example of a Suspension Concentrate (SC) Formulation for a Phenazine-based Bio-fungicide

ComponentFunctionTypical Concentration (% w/w)Example
This compound (Technical Grade)Active Ingredient10 - 50-
WaterContinuous phaseTo 100Deionized or soft water
Dispersing AgentStabilizes the suspension of solid particles.2 - 8Polymeric dispersants, naphthalene sulfonate condensates
Wetting AgentImproves the wetting of the active ingredient particles.1 - 5Non-ionic surfactants (e.g., alcohol ethoxylates)
Thickener/Anti-settling AgentPrevents the settling of particles during storage.0.1 - 1Xanthan gum, attapulgite clay
Antifreeze AgentPrevents freezing at low temperatures.5 - 10Propylene glycol, ethylene glycol
Biocide/PreservativePrevents microbial growth in the formulation.0.1 - 0.5Isothiazolinones
Antifoaming AgentPrevents foam formation during manufacturing and mixing.0.1 - 0.5Silicone-based antifoams
UV ProtectantProtects the active ingredient from degradation by sunlight.1 - 5Benzophenones, hindered amine light stabilizers

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) of this compound against Botrytis cinerea

This protocol describes a broth microdilution method to determine the MIC of this compound against the grey mold fungus, Botrytis cinerea.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, filter-sterilized)

  • Botrytis cinerea culture

  • Potato Dextrose Broth (PDB) or a similar suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • Grow B. cinerea on Potato Dextrose Agar (PDA) plates until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial concentration to 1 x 10⁵ conidia/mL using a hemocytometer.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile PDB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of this compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared B. cinerea conidial suspension to each well, resulting in a final volume of 200 µL and a final conidial concentration of 5 x 10⁴ conidia/mL.

    • Include a positive control (wells with PDB and inoculum, but no this compound) and a negative control (wells with PDB only).

  • Incubation:

    • Incubate the microtiter plates at 20-25°C for 48-72 hours in the dark.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of B. cinerea. Growth can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Experimental Workflow for Formulation Development and Evaluation

The following diagram illustrates a logical workflow for the development and evaluation of an this compound bio-fungicide formulation.

G cluster_0 Phase 1: Pre-formulation Studies cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Formulation Evaluation A Physicochemical Characterization (Solubility, Stability - pH, Temp, UV) B Selection of Formulation Type (WP, SC, etc.) A->B C Screening of Adjuvants (Wetting agents, Dispersants, etc.) B->C D Preparation of Lab-scale Batches C->D E Optimization of Component Ratios D->E F Physical & Chemical Stability Testing (Storage Stability, Particle Size Analysis) E->F G In Vitro Bio-efficacy Testing (MIC Determination) F->G H In Vivo / Greenhouse Trials G->H I Scale-up and Manufacturing H->I

Formulation Development Workflow

Mechanism of Action and Signaling Pathways

This compound, like other phenazine compounds, is known to induce oxidative stress in fungal cells. This is a key aspect of its antifungal mechanism. One of the primary signaling pathways involved in the fungal response to oxidative and other stresses is the High Osmolarity Glycerol (HOG) pathway, a type of Mitogen-Activated Protein Kinase (MAPK) cascade.[26][27]

While the precise interaction of this compound with this pathway is an area of ongoing research, it is hypothesized that this compound may lead to the phosphorylation and activation of the Hog1 MAP kinase.[27][28][29] This activation is a cellular stress response, and its sustained or inappropriate activation can lead to growth inhibition and cell death.

The following diagram illustrates a simplified model of the HOG signaling pathway and the putative point of action for this compound.

G cluster_0 Fungal Cell This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros sensor Sensor Kinase ros->sensor mapkkk MAPKKK sensor->mapkkk mapkk MAPKK mapkkk->mapkk hog1 Hog1 (MAPK) mapkk->hog1 nucleus Nucleus hog1->nucleus gene_expression Stress Response Gene Expression nucleus->gene_expression growth_inhibition Fungal Growth Inhibition gene_expression->growth_inhibition

Hypothesized this compound Action on HOG Pathway

Conclusion

The development of a stable and effective formulation is paramount to harnessing the full potential of this compound as a commercial bio-fungicide. This document provides a foundational framework for researchers and formulation scientists, outlining the key considerations from physicochemical properties to formulation strategies and efficacy testing. Further research to elucidate the specific properties of this compound and its interactions with various formulation components will be crucial for the development of next-generation, environmentally friendly crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Oxychlororaphine Yield in Pseudomonas Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields of oxychlororaphine in Pseudomonas fermentation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield sometimes low?

This compound is a yellow-green phenazine antibiotic produced by several species of Pseudomonas, notably Pseudomonas chlororaphis. It exhibits broad-spectrum antifungal and antibacterial activity, making it a compound of interest for agricultural and pharmaceutical applications. Low yields can be attributed to a variety of factors including suboptimal fermentation conditions, genetic instability of the producing strain, and complex regulatory networks governing its biosynthesis.

Q2: What is the biosynthetic pathway for this compound?

This compound biosynthesis begins with the shikimate pathway, which provides the precursor chorismic acid. The core phenazine biosynthetic pathway, encoded by the phz operon (phzABCDEFG), converts chorismic acid into the central intermediate, phenazine-1-carboxylic acid (PCA).[1][2][3] PCA is then modified by specific enzymes to produce various phenazine derivatives. The conversion of PCA to this compound involves hydroxylation, a reaction catalyzed by a monooxygenase. While the specific enzyme for this compound is not definitively identified in all strains, the enzyme PhzS, a flavin-containing monooxygenase, is known to hydroxylate PCA to 1-hydroxyphenazine, and a similar enzymatic mechanism is expected for this compound formation.[4][5][6]

Q3: How is this compound biosynthesis regulated?

The production of this compound is tightly regulated at multiple levels. The primary regulatory mechanism is the PhzR/PhzI quorum-sensing system.[7][8][9] This system activates the expression of the phz operon when the bacterial population reaches a certain density. Additionally, global regulatory systems, such as the Gac/Rsm pathway, play a crucial role in controlling the expression of secondary metabolites, including phenazines.[7] Environmental factors also significantly influence this regulatory network.

Troubleshooting Guide

This guide addresses specific problems that can lead to low this compound yield and provides systematic steps to identify and resolve the issue.

Problem 1: No or very low this compound production.

Possible Cause 1: Incorrect or suboptimal fermentation medium.

  • Question: Is the composition of my fermentation medium suitable for this compound production?

  • Answer: The choice of carbon and nitrogen sources is critical. Glycerol is often a preferred carbon source for phenazine production over glucose.[10][11] Organic nitrogen sources like tryptone and soy peptone generally support higher yields than inorganic sources.[10][11]

    Troubleshooting Steps:

    • Verify Medium Composition: Double-check the components and their concentrations in your medium against established protocols for phenazine production.

    • Carbon Source Optimization: If using glucose, consider replacing it with glycerol. Test a range of glycerol concentrations to find the optimum for your strain.

    • Nitrogen Source Optimization: Experiment with different organic nitrogen sources (e.g., tryptone, peptone, yeast extract) and their concentrations.

    • C/N Ratio: The carbon-to-nitrogen ratio significantly impacts secondary metabolite production. Systematically vary this ratio to identify the optimal balance for this compound synthesis.

Possible Cause 2: Inappropriate pH of the fermentation medium.

  • Question: Is the pH of my culture optimal for this compound production?

  • Answer: The optimal pH for phenazine production by Pseudomonas species is typically in the neutral to slightly alkaline range (pH 7.0-8.0). Deviations from this range can significantly inhibit enzyme activity and, consequently, this compound synthesis.

    Troubleshooting Steps:

    • Monitor pH: Continuously monitor the pH of your fermentation broth.

    • pH Control: Implement a pH control strategy using automated addition of acid (e.g., HCl) and base (e.g., NaOH) to maintain the pH within the optimal range.

    • Buffering: Ensure your medium has sufficient buffering capacity to resist large pH shifts.

Possible Cause 3: Inadequate aeration and agitation.

  • Question: Are the dissolved oxygen levels and mixing in my fermenter sufficient?

  • Answer: this compound biosynthesis is an aerobic process. Insufficient dissolved oxygen (DO) is a common limiting factor. Proper agitation is necessary to ensure uniform distribution of nutrients and oxygen. However, excessive shear stress from high agitation rates can damage cells.[12]

    Troubleshooting Steps:

    • Monitor DO: Use a DO probe to monitor the dissolved oxygen concentration throughout the fermentation.

    • Adjust Agitation: Gradually increase the agitation speed to improve oxygen transfer. Be mindful of potential shear stress.

    • Adjust Aeration: Increase the aeration rate to supply more oxygen to the culture.

    • Scale-Up Consideration: When scaling up, maintaining the volumetric oxygen transfer coefficient (kLa) is crucial for consistent results.[13]

Possible Cause 4: Genetic instability of the producing strain.

  • Question: Has my Pseudomonas strain lost the ability to produce this compound?

  • Answer: Pseudomonas strains can sometimes lose plasmids or undergo mutations that affect secondary metabolite production, especially after repeated subculturing.

    Troubleshooting Steps:

    • Fresh Culture: Always start your fermentation from a fresh culture grown from a frozen stock.

    • Strain Verification: Periodically verify the identity and producing capabilities of your strain. This can be done by plating on selective media and performing small-scale production tests.

    • Genetic Analysis: If instability is suspected, consider genetic analysis (e.g., PCR for key biosynthetic genes) to confirm the presence and integrity of the phz operon.

Quantitative Data Summary

The following tables summarize the impact of key fermentation parameters on phenazine production, providing a baseline for optimization experiments. Note that much of the available quantitative data is for the related phenazine, phenazine-1-carboxamide (PCN), but the trends are generally applicable to this compound production.

Table 1: Effect of Carbon Source on Phenazine Production

Carbon SourceConcentration (g/L)Phenazine Yield (mg/L)Reference Strain
Glycerol37.089174 (PCN)P. chlororaphis P3Δlon
Glucose20Lower than glycerolP. chlororaphis
Sucrose20Lower than glycerolP. chlororaphis
Fructose20Lower than glycerolP. chlororaphis

Table 2: Effect of Nitrogen Source on Phenazine Production

Nitrogen SourceConcentration (g/L)Phenazine Yield (mg/L)Reference Strain
Tryptone20.009174 (PCN)P. chlororaphis P3Δlon
Soy Peptone25.039174 (PCN)P. chlororaphis P3Δlon
Ammonium Nitrate-Lower than organic sourcesP. fluorescens
Urea-Lower than organic sourcesP. fluorescens

Table 3: Effect of pH on Phenazine Production

pHPhenazine Yield (mg/L)Reference Strain
5.5Significantly lowerP. aeruginosa
7.0OptimalP. aeruginosa
8.5High, but may decreaseP. aeruginosa

Table 4: Effect of Agitation and Aeration on Secondary Metabolite Production

Agitation (rpm)Aeration (vvm)Dissolved Oxygen (%)Product Yield (relative)Reference Organism
1501.0< 5LowStreptomyces kanasenisi
2001.0> 20HighStreptomyces kanasenisi
2501.0> 40DecreasedStreptomyces kanasenisi
2000.5~10ModerateStreptomyces kanasenisi
2002.0> 50HighStreptomyces kanasenisi

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Fermentation Broth

This protocol details the steps for extracting this compound from a Pseudomonas fermentation broth and quantifying it using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Formic acid

  • This compound standard

  • Centrifuge and tubes

  • Rotary evaporator

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Collection: Collect a known volume of fermentation broth (e.g., 10 mL).

  • Cell Removal: Centrifuge the broth at 8,000 x g for 15 minutes to pellet the cells. Collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to 2.0 with 6M HCl. This protonates the phenazines, making them more soluble in organic solvents.

  • Solvent Extraction:

    • Add an equal volume of ethyl acetate to the acidified supernatant in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (upper) layer.

    • Repeat the extraction twice more with fresh ethyl acetate.

    • Pool the organic extracts.

  • Drying: Add anhydrous sodium sulfate to the pooled organic extract to remove any residual water.

  • Concentration: Evaporate the solvent using a rotary evaporator at 40°C until a dry residue is obtained.

  • Reconstitution: Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid). A typical gradient might be: 10% methanol for 5 min, ramp to 90% methanol over 20 min, hold for 5 min, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 365 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of the this compound standard.

    • Compare the peak area of the this compound in the sample to the standard curve to determine its concentration.

Visualizations

Oxychlororaphine_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenazine Phenazine Biosynthesis cluster_derivatives Phenazine Derivatives Chorismic Acid Chorismic Acid phz phzABCDEFG Chorismic Acid->phz PCA Phenazine-1-Carboxylic Acid (PCA) phz->PCA phzS Monooxygenase (e.g., PhzS) PCA->phzS OCR This compound phzS->OCR

Caption: Biosynthetic pathway of this compound from Chorismic Acid.

Troubleshooting_Workflow Start Low this compound Yield Medium Check Fermentation Medium (Carbon, Nitrogen, C/N Ratio) Start->Medium pH Verify and Control pH (Optimal Range: 7.0-8.0) Medium->pH If medium is optimal End Yield Improved Medium->End Optimization successful Aeration Optimize Aeration & Agitation (Monitor DO, Adjust Rates) pH->Aeration If pH is optimal pH->End Optimization successful Strain Assess Strain Stability (Fresh Culture, Verification) Aeration->Strain If aeration is optimal Aeration->End Optimization successful Strain->End If strain is stable Regulatory_Pathway QS Quorum Sensing (PhzR/PhzI) phz_operon phz Operon Expression QS->phz_operon Activates Gac Global Regulators (Gac/Rsm) Gac->phz_operon Controls PCA_prod PCA Production phz_operon->PCA_prod OCR_prod This compound Production PCA_prod->OCR_prod

References

Challenges in the purification of Oxychlororaphine from culture extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of oxychlororaphine from culture extracts.

Troubleshooting Guides

Challenges in purifying this compound often arise during the extraction and chromatography stages. This guide addresses common problems in a question-and-answer format.

Question: I am experiencing a low yield of this compound in my initial solvent extraction. What are the possible causes and solutions?

Answer: Low extraction yield is a frequent issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Incomplete Cell Lysis: If this compound is intracellular, inefficient cell lysis will result in poor extraction.

    • Solution: Employ more rigorous lysis methods. Sonication on ice or multiple freeze-thaw cycles can be effective. Ensure your lysis buffer is compatible with your downstream purification steps.

  • Incorrect Solvent Polarity: The choice of extraction solvent is critical for maximizing the recovery of this compound.

    • Solution: this compound is a phenazine derivative and is generally soluble in organic solvents. Ethyl acetate and chloroform are commonly used for phenazine extraction.[1][2] Experiment with different solvent systems, such as mixtures of hexane, ethyl acetate, and methanol, to find the optimal polarity for your extract.

  • Suboptimal pH of the Culture Supernatant: The pH of the aqueous phase can significantly impact the partitioning of this compound into the organic solvent.

    • Solution: Acidifying the culture supernatant to approximately pH 2.0 before extraction can improve the recovery of some phenazines.[3] It is advisable to perform small-scale extractions at different pH values to determine the optimal condition for this compound.

  • Insufficient Mixing or Extraction Time: Inadequate contact between the organic and aqueous phases will lead to incomplete extraction.

    • Solution: Ensure vigorous mixing during liquid-liquid extraction. Increase the extraction time and perform multiple extractions with fresh solvent to maximize the yield.

Question: My purified this compound fraction is contaminated with other phenazines. How can I improve the separation?

Answer: Co-purification of structurally similar phenazines, such as phenazine-1-carboxylic acid (PCA) and pyocyanin, is a common challenge.[4]

  • Optimize Chromatographic Conditions:

    • Silica Gel Chromatography: The choice of the mobile phase is crucial. A gradient elution is often more effective than an isocratic one.

      • Solution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or methanol.[2] Collect small fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution for separating closely related compounds.

      • Solution: A reverse-phase C18 column is commonly used for phenazine separation. Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid) and the gradient profile to achieve baseline separation of this compound from other phenazines.

Question: The final yield of pure this compound is very low after all purification steps. What could be the reasons?

Answer: Cumulative losses at each stage of purification can lead to a low final yield.

  • Degradation of this compound: Phenazines can be sensitive to light, high temperatures, and extreme pH values.

    • Solution: Protect your samples from light by using amber vials or covering glassware with aluminum foil. Perform purification steps at low temperatures (e.g., 4°C) whenever possible. Assess the stability of this compound in the solvents and pH conditions used in your protocol.[5]

  • Irreversible Adsorption to Silica Gel: Highly polar compounds can sometimes bind irreversibly to the silica gel matrix.

    • Solution: If you suspect this is an issue, consider using a different stationary phase for chromatography, such as alumina, or switch to reverse-phase chromatography.

  • Losses During Solvent Evaporation: Evaporating the solvent to dryness can sometimes lead to the loss of the compound, especially if it is volatile or present in small amounts.

    • Solution: Avoid complete dryness during solvent removal. Stop the evaporation when a small amount of solvent remains and proceed to the next step.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound from a bacterial culture?

A1: A typical workflow involves several key stages, from cultivation to the isolation of the pure compound.

Oxychlororaphine_Purification_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Bacterial_Culture Bacterial Culture (e.g., Pseudomonas fluorescens) Centrifugation Centrifugation Bacterial_Culture->Centrifugation Harvest Cells Solvent_Extraction Solvent Extraction Centrifugation->Solvent_Extraction Culture Supernatant Evaporation Solvent Evaporation Solvent_Extraction->Evaporation Organic Phase Silica_Chromatography Silica Gel Chromatography Evaporation->Silica_Chromatography Crude Extract Fraction_Analysis Fraction Analysis (TLC/HPLC) Silica_Chromatography->Fraction_Analysis Fractions Prep_HPLC Preparative HPLC Fraction_Analysis->Prep_HPLC Pooled Fractions Purity_Check Purity Check (HPLC, NMR) Prep_HPLC->Purity_Check Purified this compound Structure_Elucidation Structure Elucidation (MS, NMR) Purity_Check->Structure_Elucidation

Q2: What are the key parameters to optimize for solvent extraction of this compound?

A2: The efficiency of solvent extraction depends on several factors that should be optimized for each specific case.

Extraction_Optimization Optimization Extraction Optimization Solvent_Choice Solvent Choice (Polarity) Optimization->Solvent_Choice pH_Adjustment pH Adjustment Optimization->pH_Adjustment Extraction_Time Extraction Time Optimization->Extraction_Time Number_of_Extractions Number of Extractions Optimization->Number_of_Extractions

Q3: How can I monitor the purity of my this compound fractions during purification?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods. TLC provides a quick qualitative assessment, while HPLC offers quantitative data on purity.

Q4: What is the expected color of pure this compound?

A4: Phenazine compounds are typically colored. This compound is a yellow, crystalline solid. The color intensity of your fractions can be an initial indicator of the presence of the compound.

Data Presentation

Purification StepStarting Material (Volume/Weight)Product (Volume/Weight)Yield (%)Purity (%)
Solvent Extraction Culture Supernatant (L)Crude Extract (g)--
Silica Gel Chromatography Crude Extract (g)Semi-pure Fraction (mg)
Preparative HPLC Semi-pure Fraction (mg)Pure this compound (mg)>95%

Experimental Protocols

The following are generalized protocols based on methods for purifying related phenazine compounds. These should be optimized for this compound purification.

Protocol 1: Solvent Extraction of this compound
  • Harvesting: Centrifuge the bacterial culture (e.g., Pseudomonas fluorescens) at 8,000 x g for 20 minutes to pellet the cells.

  • Acidification: Decant the supernatant and adjust the pH to 2.0 with concentrated HCl.

  • Extraction: Transfer the acidified supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Washing: Combine the organic phases and wash with a saturated NaCl solution to remove residual water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Evaporation: Filter off the sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Silica Gel Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Pooling and Evaporation: Combine the fractions containing the compound of interest and evaporate the solvent.

Protocol 3: Preparative HPLC
  • Column: Use a C18 reverse-phase preparative column.

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient: A linear gradient from 10% to 90% acetonitrile over 30 minutes is a good starting point for optimization.

  • Detection: Monitor the elution at a wavelength where this compound has maximum absorbance.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Evaporate the solvent from the collected fraction, often followed by lyophilization to obtain the pure compound.

References

Optimizing culture conditions for enhanced Oxychlororaphine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for enhanced Oxychlororaphine production. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

This compound is a phenazine antibiotic with a characteristic yellow-green fluorescence. It is a hydrated form of phenazine-1-carboxamide (PCN). Several species of the bacterial genus Pseudomonas, particularly Pseudomonas chlororaphis, are known producers of this compound and other phenazine compounds.

Q2: What are the key culture parameters influencing this compound production?

The production of this compound is significantly influenced by a variety of culture parameters. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. Optimization of these factors is critical for maximizing yield.

Q3: What is the general regulatory mechanism governing this compound biosynthesis?

This compound biosynthesis is part of the broader phenazine biosynthetic pathway, which is tightly regulated by a complex network. This network includes quorum sensing (QS) systems, such as las and rhl, which are cell-density dependent regulatory systems. Additionally, two-component signal transduction systems, like GacS/GacA and RpeA/RpeB, play a crucial role in integrating environmental signals to control the expression of phenazine biosynthesis (phz) genes.

Troubleshooting Guide

Problem: Low or no this compound production.

Possible Cause Troubleshooting Steps
Suboptimal Medium Composition - Carbon Source: Ensure an adequate concentration of a suitable carbon source. Glycerol has been shown to be an effective carbon source for phenazine production. - Nitrogen Source: Tryptone and soy peptone have been identified as significant factors for enhancing phenazine-1-carboxamide (a precursor to this compound) production. - Iron Concentration: Iron is a critical cofactor for enzymes in the phenazine biosynthetic pathway. Ensure the medium contains an optimal concentration of iron, typically in the micromolar range.
Incorrect pH of the Culture Medium - Monitor and control the pH of the culture medium. A pH around 7.0 has been found to be optimal for the production of other phenazines. For phenazine-1-carboxamide, maintaining a pH of 7.2 has shown to significantly increase production.
Inappropriate Incubation Temperature - Optimize the incubation temperature. While Pseudomonas species can grow over a range of temperatures, phenazine production can be sensitive to temperature fluctuations. A temperature of 28°C is commonly used for cultivating P. chlororaphis for phenazine production.
Insufficient Aeration - Ensure adequate aeration of the culture. Phenazine biosynthesis is an aerobic process. Use baffled flasks for shake flask cultures to improve oxygen transfer. For bioreactors, optimize the agitation and aeration rates.
Strain-Specific Issues - Verify the genetic integrity of your Pseudomonas strain. Spontaneous mutations can sometimes lead to a decrease in secondary metabolite production. - Consider using a genetically modified strain with enhanced phenazine production capabilities.
Issues with Quorum Sensing - Low cell density can lead to insufficient activation of quorum sensing pathways, which are often essential for phenazine gene expression. Ensure a sufficiently high inoculum density.

Quantitative Data on Culture Conditions

The following tables summarize the impact of different culture components on the production of phenazine-1-carboxamide (PCN), a direct precursor to this compound. While specific data for this compound is limited, these values for PCN provide a strong starting point for optimization.

Table 1: Effect of Carbon Source on Phenazine-1-Carboxylic Acid (PCA) Production in Pseudomonas fluorescens 2-79

Carbon SourceSpecific PCA Production (g/g biomass)
Glucose0.31
Glycerol0.16
Xylose0.16
Fructose0.09

Table 2: Optimization of Medium Components for Phenazine-1-Carboxamide (PCN) Production in Pseudomonas chlororaphis P3Δlon

Medium ComponentInitial ConcentrationOptimized Concentration
Glycerol15.00 g/L37.08 g/L
Tryptone20.00 g/L20.00 g/L
Soy Peptone10.00 g/L25.03 g/L
Resulting PCN Production ~3 g/L9.174 g/L

Table 3: Effect of pH on Phenazine-1-Carboxamide (PCN) Production in Pseudomonas chlororaphis H5ΔfleQΔrelA

Controlled pHPCN Production (g/L)
6.7~6.5
7.2 ~8.6
7.7~5.5

Experimental Protocols

Protocol 1: General Culture Optimization for this compound Production

This protocol provides a general workflow for optimizing this compound production in a laboratory setting.

  • Strain Activation: Streak a loopful of the cryopreserved Pseudomonas chlororaphis culture onto a suitable agar medium (e.g., King's B agar) and incubate at 28°C for 24-48 hours.

  • Inoculum Preparation: Inoculate a single colony into 50 mL of a suitable liquid medium (e.g., King's B broth) in a 250 mL baffled flask. Incubate at 28°C with shaking at 200 rpm overnight.

  • Experimental Setup: Prepare a series of flasks with the desired experimental media. This could involve varying one factor at a time (e.g., different carbon sources, pH values, or temperatures).

  • Inoculation: Inoculate the experimental flasks with the overnight culture to a starting optical density at 600 nm (OD600) of 0.1.

  • Incubation: Incubate the flasks under the specified conditions (e.g., 28°C, 200 rpm) for a defined period (e.g., 48-72 hours).

  • Sampling and Analysis:

    • At regular intervals, withdraw samples to measure cell growth (OD600).

    • At the end of the fermentation, harvest the culture broth by centrifugation.

    • Extract the phenazines from the supernatant (see Protocol 2).

    • Quantify this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Extraction of Phenazines from Culture Supernatant

This protocol is adapted from methods used for the extraction of other phenazines.

  • Centrifugation: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted phenazines.

  • Acidification: Acidify the supernatant to a pH of approximately 2.0 using a strong acid (e.g., concentrated HCl). This will protonate the phenazines, making them more soluble in organic solvents.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of an organic solvent such as ethyl acetate or chloroform. Shake vigorously for 2-3 minutes and then allow the phases to separate.

  • Collection of Organic Phase: The phenazines will partition into the organic phase (typically the bottom layer with chloroform, top with ethyl acetate). Carefully collect the organic phase.

  • Repeat Extraction: Repeat the extraction of the aqueous phase with the organic solvent to maximize the recovery of phenazines.

  • Evaporation: Combine the organic extracts and evaporate the solvent using a rotary evaporator or under a stream of nitrogen gas.

  • Resuspension: Resuspend the dried phenazine extract in a small, known volume of a suitable solvent (e.g., methanol) for subsequent analysis by HPLC.

Visualizations

Signaling_Pathway_for_Phenazine_Biosynthesis cluster_environment Environmental & Cellular Signals cluster_regulation Regulatory Network cluster_biosynthesis Phenazine Biosynthesis Cell_Density High Cell Density (Quorum Sensing) Nutrient_Status Nutrient Availability (e.g., C, N, Fe) GacS_GacA GacS/GacA (Two-Component System) Nutrient_Status->GacS_GacA influences QS_Systems Quorum Sensing (las, rhl, pqs) GacS_GacA->QS_Systems positively regulates RpeA_RpeB RpeA/RpeB (Two-Component System) phz_operon phz Gene Expression RpeA_RpeB->phz_operon negatively regulates QS_Systems->phz_operon activates PCA Phenazine-1-Carboxylic Acid (PCA) phz_operon->PCA leads to This compound This compound PCA->this compound is a precursor to

Caption: Simplified signaling pathway for this compound biosynthesis.

Experimental_Workflow Inoculum_Prep 2. Inoculum Preparation (Liquid Culture) Culture_Optimization 3. Culture Condition Optimization (Varying Parameters: pH, Temp, Media) Inoculum_Prep->Culture_Optimization Fermentation 4. Fermentation Culture_Optimization->Fermentation Extraction 5. Phenazine Extraction Fermentation->Extraction Quantification 6. Quantification (HPLC) Extraction->Quantification Data_Analysis 7. Data Analysis & Interpretation Quantification->Data_Analysis

Caption: Experimental workflow for optimizing this compound production.

Troubleshooting_Logic Check_Media Check Medium Composition (C, N, Fe) Optimize_Media Optimize Nutrient Concentrations Check_Media->Optimize_Media Check_pH Verify Culture pH Adjust_pH Adjust and Control pH Check_pH->Adjust_pH Check_Temp Confirm Incubation Temperature Adjust_Temp Optimize Temperature Check_Temp->Adjust_Temp Check_Aeration Ensure Adequate Aeration Improve_Aeration Increase Shaking Speed/ Use Baffled Flasks Check_Aeration->Improve_Aeration Check_Strain Verify Strain Integrity Re-streak_Strain Re-streak from Stock or Use New Strain Check_Strain->Re-streak_Strain End Improved Production Optimize_Media->End Adjust_pH->End Adjust_Temp->End Improve_Aeration->End Re-streak_Strain->End Start Start Start->Check_pH Start->Check_Temp Start->Check_Aeration Start->Check_Strain

Caption: Troubleshooting logic for low this compound yield.

Technical Support Center: Oxychlororaphine (Phenazine-1-carboxamide) Degradation and Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxychlororaphine, also known as Phenazine-1-carboxamide (PCN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation and stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The primary degradation pathway for this compound (PCN) in biological systems is enzymatic hydrolysis. An amidase enzyme, identified as PcnH, catalyzes the hydrolysis of the amide bond in PCN to produce Phenazine-1-carboxylic acid (PCA).[1] Subsequently, PCA can be further degraded through enzymatic action, such as by PCA 1,2-dioxygenase.[1]

Q2: What are the main factors influencing the stability of this compound in solution?

The stability of this compound in solution is significantly influenced by pH, temperature, and light exposure. While specific quantitative data for PCN is limited, studies on the closely related precursor, Phenazine-1-carboxylic acid (PCA), provide valuable insights. PCA is more stable in neutral or alkaline conditions and is susceptible to degradation under acidic conditions and when exposed to light.[2] It is reasonable to anticipate that PCN exhibits similar sensitivities. Indirect evidence suggests that lower pH (e.g., pH 6 vs. pH 7) and lower temperatures (e.g., 16°C vs. 21°C) can negatively impact PCN stability.

Q3: How does pH affect the stability of this compound?

Based on data for the related compound Phenazine-1-carboxylic acid (PCA), acidic pH significantly accelerates degradation. For PCA, the half-life under visible light was found to be 2.2 days at pH 5.0, which dramatically increased to 37.6 days at pH 6.8.[2] This suggests that maintaining a neutral to alkaline pH is crucial for the stability of phenazine-based compounds like this compound in solution.

Q4: Is this compound sensitive to light?

Yes, phenazine compounds are known to be sensitive to light. Photodegradation is a significant degradation pathway for Phenazine-1-carboxylic acid (PCA), and it is highly probable that this compound (PCN) is also photolabile. Experiments with PCA have shown that its degradation is light-dependent.[2] Therefore, it is recommended to protect this compound solutions from light during storage and handling.

Q5: What are the known degradation products of this compound?

The primary identified degradation product of this compound (PCN) is Phenazine-1-carboxylic acid (PCA), formed through enzymatic hydrolysis.[1] Further degradation of PCA can lead to the formation of hydroxylated derivatives, such as Hydroxyl PCA and hydroxy phenazine.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of activity of this compound solution - Inappropriate pH: The solution may be too acidic. - Light exposure: The solution may have been exposed to light for extended periods. - High temperature: The solution may have been stored at an elevated temperature.- Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-8). - Store the solution in amber vials or protect it from light by wrapping the container in aluminum foil. - Store the solution at recommended low temperatures (e.g., 2-8°C or frozen).
Precipitation observed in the solution - Poor solubility at the current pH: this compound's solubility may be pH-dependent. - Concentration exceeds solubility limit: The concentration of the solution may be too high.- Check the pH of the solution and adjust if necessary. - Try preparing a more dilute solution. - Consider using a co-solvent if compatible with the experimental setup.
Inconsistent experimental results - Degradation of stock solution: The stock solution may have degraded over time. - Inconsistent storage conditions: Different batches of solution may have been stored under varying conditions.- Prepare fresh stock solutions frequently. - Ensure all solutions are stored under identical, controlled conditions (pH, temperature, light protection). - Perform a stability check of the stock solution before critical experiments.

Quantitative Stability Data

While specific quantitative stability data for this compound (PCN) is not extensively available, the following table summarizes the stability data for its closely related precursor, Phenazine-1-carboxylic acid (PCA), which can serve as a valuable reference.

CompoundConditionpHHalf-lifeDegradation Products
Phenazine-1-carboxylic acid (PCA)Visible Light5.02.2 daysHydroxyl PCA, hydroxy phenazine
Phenazine-1-carboxylic acid (PCA)Visible Light6.837.6 daysHydroxyl PCA, hydroxy phenazine

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound under different conditions.

1. Materials:

  • This compound (Phenazine-1-carboxamide)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • High-purity water

  • Amber and clear glass vials

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubator/oven

  • Light source (for photostability testing)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and then dilute it to the desired final concentration in the respective pH buffers.

  • Sample Aliquoting: Aliquot the solutions into both amber and clear vials.

  • Storage Conditions:

    • pH Stability: Store vials with different pH buffers at a constant temperature in the dark.

    • Thermal Stability: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C) at a constant pH in the dark.

    • Photostability: Expose clear vials to a controlled light source, while wrapping control vials in aluminum foil and storing them under the same temperature and pH conditions.

  • Time Points: Withdraw aliquots from each condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method. Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Identification of Degradation Products using LC-MS

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products of this compound.

1. Materials:

  • Degraded samples of this compound from stability studies

  • LC-MS system with a high-resolution mass spectrometer

  • Appropriate LC column and mobile phases

2. Procedure:

  • Sample Preparation: Prepare the degraded samples for injection into the LC-MS system. This may involve dilution or extraction depending on the sample matrix.

  • LC Separation: Develop an LC method that provides good separation of the parent this compound peak from any degradation product peaks.

  • MS Analysis: Acquire mass spectra for all separated peaks. Use high-resolution mass spectrometry to determine the accurate mass of the parent and degradation product ions.

  • Fragmentation Analysis (MS/MS): Perform fragmentation analysis (MS/MS) on the parent and degradation product ions to obtain structural information.

  • Structure Elucidation: Based on the accurate mass and fragmentation patterns, propose structures for the degradation products. Comparison with known standards (e.g., Phenazine-1-carboxylic acid) can confirm the identity of some degradation products.

Visualizations

degradation_pathway This compound This compound (Phenazine-1-carboxamide) PCA Phenazine-1-carboxylic acid (PCA) This compound->PCA Amidase (PcnH) Hydrolysis Hydroxylated_Products Hydroxylated Degradation Products (e.g., Hydroxyl PCA, Hydroxy phenazine) PCA->Hydroxylated_Products Further Degradation (e.g., Dioxygenase)

Caption: Enzymatic degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Solution in different buffers Aliquot Aliquot into amber and clear vials Prep_Solution->Aliquot pH pH Stability (different pH, dark) Aliquot->pH Temp Thermal Stability (different temperatures, dark) Aliquot->Temp Light Photostability (light exposure) Aliquot->Light Sampling Sample at Time Intervals pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC Analysis (Quantification) Sampling->HPLC LCMS LC-MS Analysis (Degradant ID) HPLC->LCMS

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Enhancing the Bioactivity of Oxychlororaphine Through Advanced Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Oxychlororaphine. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental phases.

This compound, a phenazine compound produced by several bacterial species, has demonstrated promising antifungal and anticancer activities.[1] However, its inherent poor aqueous solubility and potential stability issues can limit its bioavailability and therapeutic efficacy. This guide provides insights into overcoming these challenges through strategic formulation approaches.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with this compound?

A1: The primary challenges associated with this compound are its low aqueous solubility and potential for degradation under certain environmental conditions. As a weakly active antifungal metabolite, achieving a sufficiently high concentration at the target site is crucial for its efficacy.[2] Its slight solubility in organic solvents like chloroform and ethyl acetate suggests a lipophilic nature, which often correlates with poor water solubility.[2]

Q2: What formulation strategies can be employed to improve the bioactivity of this compound?

A2: Several formulation strategies can be explored to enhance the solubility, stability, and ultimately the bioactivity of this compound. These include:

  • Nanoencapsulation: Creating nanoparticles or liposomes to encapsulate this compound can improve its solubility, protect it from degradation, and facilitate its transport across biological membranes.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of hydrophobic molecules like this compound.

  • Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level can enhance its dissolution rate and bioavailability.

Q3: How can I characterize the formulated this compound?

A3: Proper characterization is essential to ensure the quality and performance of your formulation. Key characterization techniques include:

  • Particle Size and Zeta Potential Analysis: For nanoformulations, this determines the size distribution and surface charge, which are critical for stability and cellular uptake.

  • Encapsulation Efficiency and Drug Loading: These parameters quantify the amount of this compound successfully incorporated into the formulation.

  • In Vitro Dissolution Studies: This assesses the rate and extent of this compound release from the formulation in a simulated physiological environment.

  • Spectroscopic and Thermal Analysis: Techniques like FTIR, DSC, and XRD can confirm the physical state of this compound within the formulation and identify any interactions with excipients.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Formulation Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency of this compound in Nanoparticles 1. Poor affinity of this compound for the polymer matrix.2. Drug leakage during the formulation process.3. Inappropriate solvent/antisolvent system.1. Screen different polymers with varying hydrophobic/hydrophilic properties.2. Optimize the homogenization or sonication parameters (time, power).3. Adjust the solvent/antisolvent ratio and addition rate.
Precipitation or Aggregation of Nanoformulation during Storage 1. Insufficient surface stabilization.2. Incompatible storage conditions (pH, temperature).3. High drug loading leading to instability.1. Increase the concentration of the stabilizer (e.g., surfactant, PEGylated lipid).2. Conduct stability studies at different pH and temperature conditions to identify the optimal storage environment.3. Reduce the initial drug loading and re-evaluate formulation stability.
Inconsistent Particle Size in Liposome Preparation 1. Inefficient homogenization or extrusion.2. Lipid composition not optimized.3. Inappropriate hydration temperature.1. Ensure the number of extrusion cycles is sufficient and the membrane pore size is appropriate.2. Adjust the lipid ratios (e.g., cholesterol content) to modulate membrane rigidity.3. Perform the hydration step above the phase transition temperature of the lipids.
Failed Cyclodextrin Complexation 1. Unsuitable type or concentration of cyclodextrin.2. Inefficient complexation method.3. Presence of competing molecules.1. Test different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) at various molar ratios.2. Employ methods like kneading, co-precipitation, or freeze-drying to enhance complex formation.3. Ensure the purity of this compound and the absence of impurities that could interfere with complexation.
In Vitro Experiment Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Cellular Uptake of Formulated this compound 1. Suboptimal particle size or surface charge.2. Inefficient endocytosis pathway for the formulation.3. Presence of serum proteins in the media interfering with uptake.1. Aim for a particle size between 100-200 nm with a slightly negative or positive zeta potential, depending on the cell type.2. Investigate the cellular uptake mechanism and modify the formulation surface with targeting ligands if necessary.3. Conduct uptake studies in both serum-free and serum-containing media to assess the impact of protein corona formation.
No Significant Improvement in Bioactivity Compared to Free this compound 1. Poor release of this compound from the formulation at the target site.2. The formulation itself exhibits some level of cytotoxicity.3. The in vitro model is not sensitive enough to detect the enhanced effect.1. Design formulations with controlled release properties triggered by pH, enzymes, or other stimuli present at the target site.2. Evaluate the cytotoxicity of the blank formulation (without this compound) to rule out excipient-related toxicity.3. Use multiple cell lines and bioassays to get a comprehensive understanding of the bioactivity.
High Variability in Experimental Replicates 1. Inconsistent formulation batches.2. Pipetting errors or inconsistent cell seeding.3. Instability of the formulation in the cell culture media.1. Thoroughly characterize each new batch of formulation to ensure consistency.2. Adhere to strict protocols for cell culture and assays.3. Assess the stability of the formulation in the specific cell culture media over the duration of the experiment.

Experimental Protocols & Methodologies

Preparation of this compound-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol describes a general method for encapsulating a hydrophobic compound like this compound into a polymeric nanoparticle formulation.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and wash them with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for storage.

Characterization of this compound Formulations
Parameter Methodology Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles. A PDI value below 0.3 is generally considered acceptable.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the nanoparticles, which is an indicator of their colloidal stability.
Encapsulation Efficiency (EE%) and Drug Loading (DL%) HPLC-UVTo quantify the amount of this compound encapsulated within the nanoparticles. EE% = (Mass of encapsulated drug / Total mass of drug used) x 100. DL% = (Mass of encapsulated drug / Total mass of nanoparticles) x 100.
In Vitro Drug Release Dialysis Bag MethodTo study the release profile of this compound from the nanoparticles over time in a release medium (e.g., phosphate-buffered saline at pH 7.4).

Visualizing Key Concepts

Experimental Workflow for Nanoparticle Formulation

G cluster_prep Phase Preparation cluster_form Formulation cluster_purify Purification & Final Product A Dissolve this compound and PLGA in DCM C Emulsification (Homogenization/Sonication) A->C B Prepare aqueous PVA solution B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Lyophilization E->F G This compound Nanoparticles (Powder) F->G

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

Potential Mechanism of Action: ROS Generation

This compound, like other phenazine compounds, may exert its biological effects through the generation of Reactive Oxygen Species (ROS). This can lead to cellular damage in target pathogens or cancer cells.

G Oxy This compound Cell Target Cell (Fungus/Cancer Cell) Oxy->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS interacts with Damage Oxidative Stress & Cellular Damage ROS->Damage Death Cell Death / Inhibition of Growth Damage->Death G Start Low In Vitro Bioactivity CheckForm Is the formulation stable in media? Start->CheckForm CheckRelease Is the drug being released effectively? CheckForm->CheckRelease Yes End Optimize Formulation CheckForm->End No CheckUptake Is the formulation being taken up by cells? CheckRelease->CheckUptake Yes CheckRelease->End No CheckConc Is the intracellular concentration sufficient? CheckUptake->CheckConc Yes CheckUptake->End No CheckConc->End No

References

Technical Support Center: Solvent Extraction of Oxychlororaphine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the solvent extraction of Oxychlororaphine (Phenazine-1-carboxamide).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently dissolve this compound.This compound is sparingly soluble in water but shows better solubility in organic solvents.[1] Ethyl acetate is a commonly used and effective solvent for extracting phenazines from bacterial cultures.[1][2][3] Consider using ethyl acetate or other solvents of moderate polarity. For phenazines in general, ethanol, acetone, and chloroform are also effective.[4]
Suboptimal pH of the Culture Supernatant: The pH of the aqueous phase significantly affects the solubility and stability of phenazines.Acidifying the fermentation broth to approximately pH 2.0 before extraction with ethyl acetate has been shown to be an effective step in the extraction of phenazine-1-carboxamide.[2] However, the stability of phenazine-1-carboxylic acid, a related compound, is greater in neutral or alkaline conditions, suggesting that the optimal pH for extraction should be empirically determined.[5] The production of phenazine-1-carboxamide by Pseudomonas chlororaphis has been observed to decrease dramatically when the pH is lowered from 7 to 6.[6] Therefore, it is crucial to find a balance between extraction efficiency and the stability of the target compound.
Incomplete Cell Lysis (for intracellular extraction): If this compound is retained within the bacterial cells, inefficient cell lysis will lead to poor extraction yields.While this compound is often an extracellular metabolite, consider mechanical disruption methods like sonication or bead beating, or enzymatic lysis if intracellular concentrations are significant.
Insufficient Extraction Time or Agitation: The contact time and mixing efficiency between the solvent and the aqueous phase may be inadequate.Ensure vigorous mixing during extraction to maximize the interfacial surface area. Extend the extraction time, but be mindful of potential degradation if the compound is unstable.
Emulsion Formation at the Solvent-Aqueous Interface High Concentration of Surfactant-like Molecules: Bacterial cultures can contain lipids, proteins, and other molecules that act as emulsifiers.- Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel. - Addition of Salt (Salting Out): Add a saturated solution of sodium chloride (brine) to the mixture. This increases the polarity of the aqueous phase and can help break the emulsion. - Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation. - Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes resolve the issue.
Purity Issues in the Final Extract Co-extraction of Impurities: The solvent may be extracting other metabolites with similar polarities to this compound.- Solvent Polarity Adjustment: Try a solvent with a slightly different polarity. A solvent that is too nonpolar may extract more lipids, while a solvent that is too polar may extract more water-soluble impurities. - Liquid-Liquid Back Extraction: After the initial extraction, wash the organic phase with a buffer at a specific pH to remove acidic or basic impurities. - Silica Gel Column Chromatography: This is a highly effective method for purifying phenazines.[1][2] A step-by-step protocol is provided in the "Experimental Protocols" section.
Degradation of this compound pH Instability: Phenazines can be sensitive to acidic or alkaline conditions, leading to degradation.The degradation of phenazine-1-carboxamide in soil is influenced by pH.[7] For the related phenazine-1-carboxylic acid, degradation is accelerated by acidic conditions and light.[5] It is recommended to work at a neutral or slightly acidic pH and to protect the sample from light, especially during prolonged extraction steps.
Thermal Degradation: High temperatures used during solvent evaporation can cause the compound to break down.Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a low temperature (e.g., below 40°C).
Enzymatic Degradation: The bacterial culture may contain enzymes that can degrade this compound.A novel amidase, PcnH, has been identified to catalyze the hydrolysis of phenazine-1-carboxamide to phenazine-1-carboxylic acid.[8] To minimize enzymatic degradation, it is advisable to process the culture supernatant promptly after cell removal or to heat-inactivate enzymes if the target compound is heat-stable.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: Ethyl acetate is a widely reported and effective solvent for the extraction of phenazine-1-carboxamide (this compound) from bacterial cultures.[1][2][3] The choice of solvent is critical and depends on the polarity of the target compound. This compound is poorly soluble in water and slightly soluble in chloroform and ethyl acetate (with heating).[1][9]

Q2: How does pH affect the extraction of this compound?

A2: The pH of the fermentation broth is a critical parameter. Acidifying the broth to around pH 2.0 before extraction with ethyl acetate has been shown to be effective for phenazine-1-carboxamide.[2] However, the stability of related phenazines can be pH-dependent, with some being more stable in neutral or alkaline conditions.[5] It is recommended to perform small-scale pilot extractions at different pH values to determine the optimal condition for your specific strain and culture medium.

Q3: My extract is a complex mixture. How can I purify this compound?

A3: Silica gel column chromatography is a standard and effective method for the purification of phenazines.[1][2] A detailed protocol is provided in the "Experimental Protocols" section of this guide. High-Performance Liquid Chromatography (HPLC) can also be used for purification, especially for obtaining highly pure material for analytical purposes.[2]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of phenazines. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile and a buffer (e.g., phosphate buffer).[10] Detection is usually performed using a UV detector at a wavelength of around 250 nm. A detailed HPLC protocol is provided below.

Q5: What are the expected yields of this compound from a bacterial culture?

A5: The yield of this compound can vary significantly depending on the bacterial strain, culture conditions, and extraction efficiency. In optimized fermentation processes with a Pseudomonas chlororaphis mutant, yields as high as 9.62 g/L have been reported.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound (Phenazine-1-carboxamide)

PropertyValueSource
Molecular Formula C₁₃H₉N₃O[11][12]
Molecular Weight 223.23 g/mol [11]
Melting Point 241 °C[9]
Predicted pKa 14.33 ± 0.30[9]
Solubility
ChloroformSlightly soluble[9]
Ethyl AcetateSlightly soluble (with heating)[9]
WaterPoorly soluble[1]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Bacterial Culture

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Culture Preparation: Grow the this compound-producing bacterial strain in a suitable liquid medium until optimal production is achieved.

  • Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 8,000 x g for 15 minutes) to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • pH Adjustment: Acidify the supernatant to pH 2.0 using a strong acid such as hydrochloric acid (HCl).[2] Monitor the pH closely with a calibrated pH meter.

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure. If emulsions form, refer to the Troubleshooting Guide.

    • Allow the layers to separate. The organic phase (top layer) will contain the this compound.

    • Drain the aqueous (bottom) layer and collect the organic layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly.

    • Add a layer of sand on top of the silica gel to protect the surface.

    • Equilibrate the column by running the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.

    • The yellow-colored band corresponding to this compound should be collected.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 3: Quantification of this compound by HPLC
  • Instrumentation: A standard HPLC system with a UV detector and a reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 5 mmol/L, pH 5.0) in a 60:40 (v/v) ratio is a good starting point.[10] The mobile phase composition may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at 248 nm.[10]

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation: Dissolve a known amount of your extract in the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in your sample.

Visualizations

experimental_workflow cluster_extraction Solvent Extraction cluster_purification Purification cluster_analysis Analysis culture Bacterial Culture centrifugation Centrifugation culture->centrifugation supernatant Collect Supernatant centrifugation->supernatant acidification Acidify to pH 2.0 supernatant->acidification extraction Extract with Ethyl Acetate acidification->extraction organic_phase Collect Organic Phase extraction->organic_phase concentration Concentrate organic_phase->concentration crude_extract Crude this compound concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography pure_fractions Collect Pure Fractions column_chromatography->pure_fractions evaporation Evaporate Solvent pure_fractions->evaporation pure_this compound Pure this compound evaporation->pure_this compound hplc HPLC Quantification pure_this compound->hplc troubleshooting_logic start Low Extraction Yield? check_solvent Is the solvent appropriate? (e.g., Ethyl Acetate) start->check_solvent Yes start->check_solvent No check_ph Is the pH optimized? (e.g., Acidified) check_solvent->check_ph check_emulsion Emulsion Formation? check_ph->check_emulsion add_salt Add salt (brine) or centrifuge. check_emulsion->add_salt Yes check_purity Purity Issues? check_emulsion->check_purity No add_salt->check_purity purify Perform column chromatography. check_purity->purify Yes success Successful Extraction check_purity->success No purify->success

References

Technical Support Center: Enhancing the Antifungal Efficacy of Oxychlororaphine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a guide to potential strategies for enhancing the antifungal efficacy of Oxychlororaphine based on established methodologies for other antifungal agents. As of November 2025, specific experimental data on the synergistic combinations, formulations, and adjuvants for this compound is limited in publicly accessible literature. The protocols and data presented herein are intended as a starting point for researchers and should be adapted and validated for specific experimental contexts with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal mechanism of action?

A1: this compound is a phenazine antibiotic produced by some bacteria. Its primary proposed antifungal mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to fungal cellular components, including membranes and proteins. This disruption of cellular processes ultimately inhibits fungal growth.

Q2: Why is my this compound solution not showing the expected antifungal activity?

A2: Several factors could contribute to this:

  • Compound Stability: this compound can be sensitive to light and pH. Ensure it is stored properly and that the pH of your experimental medium is within a stable range for the compound.

  • Solubility Issues: this compound has low aqueous solubility. Inadequate dissolution can lead to a lower effective concentration. Consider using a suitable solvent or a formulation strategy to improve solubility.

  • Fungal Strain Resistance: The target fungal strain may have intrinsic or acquired resistance mechanisms. This could involve enzymatic degradation of the compound, efflux pumps that remove the drug from the cell, or alterations in the fungal cell wall that prevent drug entry.

  • Incorrect Concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration of this compound.

Q3: How can I improve the solubility of this compound in my experiments?

A3: To improve solubility, you can explore the use of co-solvents such as DMSO or ethanol, although it is crucial to include appropriate solvent controls in your experiments to account for any intrinsic antifungal activity or toxicity of the solvent. Additionally, formulation strategies such as the use of cyclodextrins or encapsulation in liposomes or nanoparticles can significantly enhance aqueous solubility and bioavailability.

Q4: What are the most promising strategies to enhance the antifungal efficacy of this compound?

A4: Based on general strategies for other antifungals, the most promising approaches for this compound include:

  • Synergistic Combinations: Combining this compound with other antifungal agents that have different mechanisms of action.

  • Use of Adjuvants: Employing non-antifungal compounds that can potentiate the activity of this compound.

  • Advanced Formulation and Delivery: Utilizing systems like liposomes or nanoparticles to improve stability, solubility, and targeted delivery.

  • Biofilm Disruption: For biofilm-forming fungi, combining this compound with agents that can break down the biofilm matrix.

Troubleshooting Guides

Issue 1: Inconsistent results in antifungal susceptibility testing.
Possible Cause Troubleshooting Step
Inoculum variability Standardize the fungal inoculum preparation. Use a spectrophotometer to adjust the cell density to a consistent value (e.g., 0.5 McFarland standard) for each experiment.
Incomplete dissolution of this compound Prepare a stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before adding to the culture medium. Include a solvent control.
Degradation of this compound Prepare fresh solutions for each experiment and protect them from light.
Plate-to-plate variation Ensure uniform incubation conditions (temperature, humidity, and CO2 levels if applicable) for all plates.
Issue 2: Lack of synergistic effect when combining this compound with another antifungal.
Possible Cause Troubleshooting Step
Antagonistic interaction The two compounds may have antagonistic mechanisms. Review the literature for known interactions between the classes of compounds you are testing.
Suboptimal concentration ratio Perform a checkerboard assay with a wide range of concentrations for both compounds to identify the optimal synergistic ratio.
Different pharmacokinetics If testing in vivo, the compounds may have different absorption, distribution, metabolism, and excretion (ADME) profiles, preventing them from reaching the target site at the same time in the correct ratio.
Incorrect synergy calculation Ensure you are using the correct formula to calculate the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is generally considered synergistic.

Strategies to Enhance Antifungal Efficacy

Synergistic Combinations with Conventional Antifungals

Combining this compound with antifungal drugs that have different mechanisms of action can lead to synergistic effects, where the combined effect is greater than the sum of their individual effects.[1][2]

Potential Synergistic Partners for this compound:

Antifungal Class Mechanism of Action Rationale for Synergy with this compound
Azoles (e.g., Fluconazole) Inhibit ergosterol biosynthesis, disrupting fungal cell membrane integrity.[3]The membrane-destabilizing effect of azoles could enhance the entry of this compound into the fungal cell, increasing its access to intracellular targets.
Polyenes (e.g., Amphotericin B) Bind to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.[4]The pore formation by polyenes could facilitate the influx of this compound, leading to increased intracellular concentrations and enhanced ROS-mediated damage.
Echinocandins (e.g., Caspofungin) Inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall.[4]Weakening of the cell wall by echinocandins may increase the susceptibility of the fungus to the oxidative stress induced by this compound.

Table 1: Hypothetical Quantitative Data for Synergistic Combinations with this compound against Candida albicans

Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interpretation
This compound1640.5Synergy
Fluconazole82
This compound1620.25Strong Synergy
Amphotericin B10.25
This compound1681.0Additive
Caspofungin0.50.25

Note: This data is illustrative and needs to be determined experimentally.

Formulation and Drug Delivery Systems

Advanced drug delivery systems can improve the stability, solubility, and bioavailability of this compound, thereby enhancing its antifungal efficacy.[2][5]

Table 2: Potential Formulation Strategies for this compound

Formulation Description Potential Advantages
Liposomes Vesicles composed of a lipid bilayer that can encapsulate hydrophobic and hydrophilic drugs.[1][6][7]Increased solubility and stability, reduced toxicity, and potential for targeted delivery.
Nanoparticles Solid colloidal particles ranging in size from 10 to 1000 nm.[8][9]Enhanced bioavailability, controlled release, and improved penetration into biofilms.
Cyclodextrins Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.Increased aqueous solubility and stability.
Biofilm Disruption

Fungal biofilms are notoriously resistant to antifungal agents.[10][11] Combining this compound with biofilm-disrupting agents can enhance its efficacy against these resilient structures.

Potential Biofilm-Disrupting Agents:

  • Enzymes: DNases and proteases can degrade the extracellular matrix of the biofilm.

  • Chelating Agents: Agents like EDTA can sequester ions essential for biofilm integrity.

  • Quorum Sensing Inhibitors: These can interfere with the cell-to-cell communication required for biofilm formation and maintenance.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic interactions between two compounds.[12][13]

Materials:

  • 96-well microtiter plates

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • Culture medium (e.g., RPMI-1640)

  • Stock solutions of this compound and the second antifungal agent

  • Incubator

Methodology:

  • Prepare serial dilutions of this compound horizontally and the second antifungal agent vertically in the 96-well plate.

  • Add the standardized fungal inoculum to each well.

  • Include controls for each drug alone, as well as a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plate at the optimal temperature for the fungus for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection or using a spectrophotometer.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI values:

  • ≤ 0.5: Synergy

  • 0.5 to 1.0: Additive

  • 1.0 to 4.0: Indifference

  • 4.0: Antagonism

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol describes a common method for encapsulating a hydrophobic drug like this compound into liposomes.[1][6][7]

Materials:

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with buffer by gentle rotation. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Remove any unencapsulated this compound by centrifugation or dialysis.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 3: Quantitative Biofilm Disruption Assay

This assay quantifies the ability of a compound to disrupt a pre-formed fungal biofilm.[14]

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum

  • Biofilm-promoting medium (e.g., RPMI with glucose)

  • This compound solution (with or without a biofilm-disrupting agent)

  • Crystal Violet solution

  • Ethanol (95%)

Methodology:

  • Add the fungal inoculum to the wells and incubate for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Add the this compound solution (or combination) to the wells and incubate for another 24 hours.

  • Wash the wells again with PBS.

  • Stain the remaining biofilm with Crystal Violet for 15 minutes.

  • Wash the wells to remove excess stain and allow them to dry.

  • Solubilize the stain by adding ethanol and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Compare the absorbance of the treated wells to the untreated control to determine the percentage of biofilm disruption.

Visualizations

Synergistic_Action_Pathway cluster_this compound This compound cluster_azole Azole Antifungal Oxy This compound ROS Reactive Oxygen Species (ROS) Generation Oxy->ROS Damage Oxidative Damage (Membranes, Proteins) ROS->Damage FungalCell Fungal Cell Damage->FungalCell Increased Stress Azole Azole (e.g., Fluconazole) Erg11 Inhibition of Ergosterol Biosynthesis Azole->Erg11 Membrane Membrane Destabilization Erg11->Membrane Membrane->Oxy Enhances Entry Membrane->FungalCell Increased Permeability Inhibition Enhanced Fungal Growth Inhibition FungalCell->Inhibition

Caption: Proposed synergistic action of this compound and an azole antifungal.

Liposomal_Delivery_Workflow Start 1. Dissolve Lipids and This compound in Solvent Film 2. Form Thin Lipid Film (Rotary Evaporation) Start->Film Hydrate 3. Hydrate Film with Buffer to form MLVs Film->Hydrate Reduce 4. Size Reduction (Sonication/Extrusion) Hydrate->Reduce Purify 5. Purify Liposomes (Centrifugation/Dialysis) Reduce->Purify Characterize 6. Characterize for Size, Zeta Potential, and Encapsulation Efficiency Purify->Characterize End This compound-Loaded Liposomes Characterize->End

Caption: Experimental workflow for preparing this compound-loaded liposomes.

Biofilm_Disruption_Logic FungalBiofilm Established Fungal Biofilm (Resistant to Antifungals) Oxy This compound FungalBiofilm->Oxy Limited Efficacy Penetration Increased Penetration of this compound Oxy->Penetration Disruptor Biofilm Disrupting Agent (e.g., Enzyme, Chelator) Matrix Degradation of Extracellular Matrix Disruptor->Matrix Matrix->Penetration Eradication Enhanced Biofilm Eradication Penetration->Eradication

Caption: Logical relationship for enhancing this compound efficacy against biofilms.

References

Technical Support Center: Quantification of Oxychlororaphine in Complex Samples by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of oxychlororaphine (phenazine-1-carboxamide) in complex samples using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC column for this compound analysis?

A C18 reversed-phase column is the most commonly used stationary phase for the separation of this compound and other phenazine compounds. Typical column dimensions are 4.6 mm x 250 mm with a 5 µm particle size.

Q2: What is a typical mobile phase for this compound quantification?

A common mobile phase is a mixture of acetonitrile and a buffer, such as 5 mM ammonium acetate. The gradient elution typically involves increasing the proportion of acetonitrile over the course of the run to ensure good separation from other matrix components.

Q3: How can I extract this compound from a bacterial culture for HPLC analysis?

A widely used method is liquid-liquid extraction with ethyl acetate. The supernatant of the bacterial culture is typically acidified before extraction to ensure that acidic phenazines are also extracted efficiently. After extraction, the organic solvent is evaporated, and the residue is redissolved in the mobile phase for injection into the HPLC system.[1]

Q4: At what wavelength should I detect this compound?

This compound and other phenazines have strong UV absorbance. A detection wavelength of 254 nm is commonly used for their quantification.[1]

Q5: How can I improve the stability of my this compound samples and standards?

To ensure the stability of this compound in solutions, it is recommended to:

  • Store stock solutions and samples at low temperatures (e.g., -20°C) and protected from light.

  • Prepare fresh working standards daily.

  • Maintain the pH of the sample and mobile phase within a stable range, as significant pH changes can lead to degradation of some pharmaceutical compounds. While specific data for this compound is limited, many pharmaceuticals exhibit maximum stability in the pH range of 4.5 to 6.5.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Column overload. 4. Secondary interactions with the stationary phase.1. Wash the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the initial mobile phase. 3. Reduce the injection volume or sample concentration. 4. Adjust the mobile phase pH or add an ion-pairing agent.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Leaks in the HPLC system. 3. Temperature variations. 4. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. 2. Check for leaks at all fittings. 3. Use a column oven to maintain a constant temperature. 4. Ensure the column is fully equilibrated with the initial mobile phase before each injection.
Low Signal Intensity or Poor Sensitivity 1. Low concentration of this compound in the sample. 2. Suboptimal detection wavelength. 3. Sample degradation. 4. Matrix effects (ion suppression in LC-MS/MS).1. Concentrate the sample using solid-phase extraction (SPE) or evaporation. 2. Verify the UV detector is set to the absorbance maximum of this compound (around 254 nm). 3. Follow proper sample storage and handling procedures. 4. Optimize the sample cleanup procedure to remove interfering matrix components. Use a matrix-matched calibration curve or an internal standard.
Baseline Noise or Drift 1. Contaminated mobile phase or column. 2. Air bubbles in the detector. 3. Detector lamp aging. 4. Incomplete mobile phase mixing.1. Use high-purity solvents and filter the mobile phase. Flush the column. 2. Purge the detector to remove air bubbles. 3. Replace the detector lamp if it has exceeded its lifetime. 4. Ensure the mobile phase is thoroughly mixed and degassed.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the injection port or syringe. 3. Impurities in the mobile phase.1. Implement a needle wash step between injections. Inject a blank solvent to check for carryover. 2. Clean the injection port and syringe. 3. Use fresh, high-purity mobile phase solvents.

Experimental Protocols

Sample Preparation: Extraction of this compound from Bacterial Culture
  • Centrifuge the bacterial culture at 12,000 rpm for 2 minutes to pellet the cells.

  • Transfer a known volume (e.g., 400 µL) of the supernatant to a new tube.[1]

  • Acidify the supernatant to approximately pH 3 with a suitable acid (e.g., hydrochloric acid).

  • Add an equal volume of ethyl acetate and vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the aqueous and organic phases.

  • Carefully collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous phase with another volume of ethyl acetate and combine the organic layers.

  • Evaporate the pooled ethyl acetate extract to dryness under a stream of nitrogen or in a fume hood.[1]

  • Reconstitute the dried residue in a known volume (e.g., 1 mL) of HPLC-grade acetonitrile or the initial mobile phase.[1]

  • Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC injection.[1]

HPLC Method for this compound Quantification
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10-20 µL.

  • Gradient Program: A linear gradient can be optimized, for example, starting with a low percentage of acetonitrile and increasing it over time to elute this compound and other compounds. A typical starting point could be 10% acetonitrile, increasing to 90% over 20-30 minutes.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of phenazine compounds using HPLC. These values can serve as a benchmark for method development and validation for this compound.

Parameter Typical Value Reference
Linearity Range 10 - 250 µg/mL[2][3]
Correlation Coefficient (r²) > 0.999[2][3]
Limit of Detection (LOD) 0.38 - 0.47 µg/mL[2][3]
Limit of Quantification (LOQ) 1.28 - 1.56 µg/mL[2][3]
Recovery 95 - 105%[4][5]
Precision (RSD%) < 2%[4]

Signaling Pathway and Experimental Workflow Diagrams

phenazine_biosynthesis_regulation cluster_regulation Regulatory Cascade cluster_biosynthesis Phenazine Biosynthesis GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates RsmZ rsmZ/E (sRNA) GacA->RsmZ Activates transcription Pip Pip (Activator) GacA->Pip Activates transcription RsmA RsmA/E (Repressor) RsmZ->RsmA Sequesters RsmA->Pip Represses translation PhzI PhzI (AHL Synthase) Pip->PhzI Activates transcription PhzR PhzR (Transcriptional Regulator) Pip->PhzR Activates transcription AHL AHL (Autoinducer) PhzI->AHL Synthesizes PhzR_AHL PhzR-AHL Complex PhzR->PhzR_AHL AHL->PhzR Binds to phz_operon phzABCDEFG (Biosynthesis Genes) PhzR_AHL->phz_operon Activates transcription PCA Phenazine-1-carboxylic acid (PCA) phz_operon->PCA Synthesizes This compound This compound (Phenazine-1-carboxamide) PCA->this compound Converted by phzH phzH hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Bacterial Culture centrifugation Centrifugation start->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection HPLC Injection filtration->injection separation C18 Reversed-Phase Separation injection->separation detection UV Detection (254 nm) separation->detection quantification Quantification detection->quantification result Result (Concentration) quantification->result

References

Technical Support Center: Optimization of Biofilm Disruption Assays for Oxychlororaphine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of biofilm disruption assays using Oxychlororaphine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with in aqueous biofilm assays?

A1: this compound, also known as phenazine-1-carboxamide, is a naturally occurring phenazine compound. A critical property of this compound is its insolubility in water. This necessitates the use of an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions for use in aqueous-based biofilm assays. The introduction of a solvent requires careful consideration of controls to account for any effects the solvent itself may have on biofilm formation or disruption.

Q2: What is the mechanism of action of this compound in biofilm disruption?

A2: The precise mechanism of biofilm disruption by this compound is an active area of research. However, studies on related phenazine compounds offer some insights. For instance, phenazine-1-carboxylic acid (PCA), a related molecule, has been shown to play a role in iron acquisition, which is crucial for biofilm development in Pseudomonas aeruginosa. Other synthetic phenazine derivatives have demonstrated the ability to eradicate biofilms of Gram-positive bacteria like Staphylococcus aureus. It is hypothesized that this compound may interfere with essential metabolic processes, disrupt the extracellular matrix, or interfere with bacterial signaling pathways such as quorum sensing.

Q3: Which bacterial species are relevant targets for this compound biofilm disruption assays?

A3: Pseudomonas aeruginosa and Staphylococcus aureus are two of the most clinically relevant and well-studied biofilm-forming bacteria. They are excellent starting points for evaluating the anti-biofilm potential of this compound.

Q4: How do I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration of this compound for biofilm disruption will be dependent on the bacterial species, strain, and specific assay conditions. It is recommended to perform a dose-response experiment, testing a range of concentrations to determine the minimum biofilm inhibitory concentration (MBIC) or minimum biofilm eradication concentration (MBEC). A typical starting range for novel compounds is from low micromolar to high micromolar concentrations.

Q5: What are the key controls to include in my biofilm disruption assay with this compound?

A5: Due to the use of a solvent to dissolve this compound, several controls are essential:

  • Untreated Control: Biofilm grown in media without any treatment. This represents 100% biofilm formation.

  • Vehicle (Solvent) Control: Biofilm grown in media containing the same concentration of the solvent (e.g., DMSO) used to deliver this compound. This is crucial to assess the effect of the solvent on biofilm formation.[1]

  • Positive Control: A known biofilm-disrupting agent to ensure the assay is working correctly.

  • Media Sterility Control: Media without bacteria to check for contamination.

Troubleshooting Guides

Issue 1: High variability in results between replicate wells.
  • Possible Cause: Uneven biofilm formation, often due to the "edge effect" in microtiter plates where wells on the perimeter evaporate more quickly.

  • Troubleshooting Steps:

    • Plate Hydration: To minimize evaporation, fill the outer wells of the 96-well plate with sterile water or PBS.

    • Consistent Inoculum: Ensure a homogenous bacterial suspension before inoculating the plate.

    • Gentle Washing: During washing steps, be careful not to disturb the biofilm. Use a multichannel pipette to gently add and remove liquids.

Issue 2: Solvent control shows significant biofilm inhibition or enhancement.
  • Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects on biofilm formation.[1] At certain concentrations, DMSO can inhibit or even promote biofilm growth in some bacterial species.[1]

  • Troubleshooting Steps:

    • Solvent Titration: Perform a preliminary experiment to determine the highest concentration of the solvent that does not significantly affect biofilm formation of your target organism.

    • Standardize Solvent Concentration: Use the same, minimal concentration of the solvent across all experimental and control wells.

    • Alternative Solvents: If DMSO proves to be problematic, consider exploring other solvents in which this compound is soluble, though their effects on biofilms must also be validated.

Issue 3: No significant biofilm disruption observed with this compound.
  • Possible Cause: The concentration of this compound may be too low, the treatment time too short, or the compound may not be effective against the specific bacterial strain under the tested conditions.

  • Troubleshooting Steps:

    • Increase Concentration: Test a higher range of this compound concentrations.

    • Increase Incubation Time: Extend the treatment duration to allow more time for the compound to act on the biofilm.

    • Assess Planktonic Susceptibility: Determine the Minimum Inhibitory Concentration (MIC) of this compound against planktonic bacteria to establish a baseline for its antimicrobial activity.

    • Consider Biofilm Age: Mature biofilms are generally more resistant. Test this compound's effect on biofilms of different ages (e.g., 24h, 48h, 72h).

Issue 4: Inconsistent staining with Crystal Violet.
  • Possible Cause: Incomplete removal of planktonic cells, insufficient washing, or inadequate solubilization of the dye.

  • Troubleshooting Steps:

    • Thorough Washing: Ensure all non-adherent cells are removed by gently washing the wells multiple times with PBS or distilled water.

    • Complete Drying: Allow the plate to air dry completely before adding the solubilizing agent.

    • Proper Solubilization: Use an appropriate solubilizing agent like 30% acetic acid or ethanol and ensure complete dissolution of the crystal violet by pipetting up and down before reading the absorbance.

Experimental Protocols

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This method quantifies the total biomass of a biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS) or sterile distilled water

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or 95% Ethanol

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Inoculate the wells of a 96-well plate with 200 µL of a diluted bacterial culture (e.g., adjusted to an OD600 of 0.05).

    • Include media-only wells as a sterility control.

    • Incubate the plate at the optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours.

  • Treatment:

    • Carefully remove the planktonic culture from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Add 200 µL of fresh media containing the desired concentrations of this compound to the wells. Include untreated and solvent controls.

    • Incubate for a further 24 hours.

  • Staining:

    • Aspirate the media and wash the wells twice with PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the runoff is clear.

    • Air dry the plate completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Incubate for 10-15 minutes at room temperature, mixing gently.

    • Transfer 150 µL of the solubilized dye to a new flat-bottom plate.

    • Measure the absorbance at 570 nm using a microplate reader.

TTC Assay for Biofilm Viability

This assay measures the metabolic activity of the cells within the biofilm.

Materials:

  • Same as for the CV assay, with the following additions/substitutions:

  • 2,3,5-Triphenyltetrazolium Chloride (TTC) solution (e.g., 0.1% w/v in a suitable buffer)

  • Solubilizing agent (e.g., isopropanol or DMSO)

Procedure:

  • Biofilm Formation and Treatment: Follow steps 1 and 2 from the Crystal Violet protocol.

  • Viability Staining:

    • After treatment, aspirate the media and wash the wells twice with PBS.

    • Add 200 µL of the TTC solution to each well.

    • Incubate the plate in the dark at 37°C for 2-4 hours. Metabolically active cells will reduce the colorless TTC to red formazan.

  • Quantification:

    • Aspirate the TTC solution.

    • Add 200 µL of a solubilizing agent to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

Table 1: Example Data Table for this compound Biofilm Disruption (Crystal Violet Assay)

This compound Conc. (µM)Mean OD570 ± SD% Biofilm Inhibition
0 (Untreated Control)1.25 ± 0.080%
0 (Solvent Control)1.22 ± 0.102.4%
11.10 ± 0.0912%
100.85 ± 0.0732%
500.45 ± 0.0564%
1000.20 ± 0.0384%

Table 2: Example Data Table for this compound Biofilm Viability (TTC Assay)

This compound Conc. (µM)Mean OD490 ± SD% Viability Reduction
0 (Untreated Control)0.98 ± 0.060%
0 (Solvent Control)0.95 ± 0.073.1%
10.88 ± 0.0510.2%
100.65 ± 0.0433.7%
500.30 ± 0.0369.4%
1000.15 ± 0.0284.7%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps Bacterial_Culture Bacterial Culture Inoculation Inoculate 96-well plate Bacterial_Culture->Inoculation Oxychlororaphine_Stock This compound Stock Solution Treatment Treat with This compound Oxychlororaphine_Stock->Treatment Biofilm_Formation Incubate (24-48h) Biofilm Formation Inoculation->Biofilm_Formation Biofilm_Formation->Treatment Incubation Incubate (24h) Treatment->Incubation Washing Washing Steps Incubation->Washing Staining Staining (CV or TTC) Washing->Staining Solubilization Solubilization Staining->Solubilization Read_Absorbance Read Absorbance Solubilization->Read_Absorbance

Caption: Workflow for the biofilm disruption assay.

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell Signal_Synthesis Signal Molecule Synthesis Signal_Molecule Autoinducer Signal_Synthesis->Signal_Molecule Receptor Receptor Protein Signal_Molecule->Receptor Binds Gene_Expression Target Gene Expression Receptor->Gene_Expression Activates Biofilm_Formation Biofilm Formation & Virulence Gene_Expression->Biofilm_Formation This compound This compound (Potential Inhibitor) This compound->Signal_Synthesis Inhibits? This compound->Receptor Blocks?

Caption: Potential inhibition of Quorum Sensing by this compound.

References

Validation & Comparative

Confirming the Bioactivity of Purified Oxychlororaphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the promising biocontrol agent oxychlororaphine, confirming its bioactivity is a critical step. This guide provides a comparative overview of key methods to validate the antifungal and plant defense-inducing properties of purified this compound, with supporting data for alternative compounds.

Antifungal Bioactivity

This compound exhibits potent antifungal activity against a range of plant pathogens. The most common methods to quantify this activity are determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) through broth microdilution or mycelial growth inhibition assays.

Comparative Antifungal Activity Data

The following table summarizes the antifungal activity of Phenazine-1-Carboxylic Acid (PCA), a related and well-studied phenazine, and other common fungicides against two economically important fungal pathogens: Botrytis cinerea and Fusarium oxysporum. This data provides a benchmark for evaluating the potency of purified this compound.

CompoundTarget PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of Reference
Phenazine-1-Carboxylic AcidBotrytis cinerea3.12Carbendazim101.39
Phenazine-1-CarboxamideBotrytis cinerea108.12Fludioxonil< 0.1
EpoxiconazoleFusarium oxysporum0.047--
DifenoconazoleFusarium oxysporum0.078--
PyraclostrobinFusarium oxysporum0.249--
Experimental Protocols

1. Broth Microdilution Assay for EC50 Determination

This method is used to determine the concentration of a compound that inhibits 50% of fungal growth in a liquid medium.

  • Materials:

    • Purified this compound

    • Fungal pathogen (e.g., Botrytis cinerea, Fusarium oxysporum)

    • 96-well microtiter plates

    • Potato Dextrose Broth (PDB) or other suitable liquid medium

    • Spectrophotometer (plate reader)

    • Spore suspension of the fungal pathogen (typically 1 x 10^5 spores/mL)

  • Procedure:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate using PDB to achieve a range of desired concentrations.

    • Add a standardized fungal spore suspension to each well.

    • Include a positive control (fungal suspension in PDB without this compound) and a negative control (PDB only).

    • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours).

    • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the concentration and fitting the data to a dose-response curve.

Workflow for EC50 Determination

G A Prepare this compound Stock Solution B Serial Dilutions in 96-well Plate A->B C Add Fungal Spore Suspension B->C D Incubate Plate C->D E Measure Optical Density D->E F Calculate % Inhibition E->F G Determine EC50 F->G

Caption: Workflow for determining the EC50 value of this compound.

Induced Systemic Resistance (ISR)

This compound can induce systemic resistance in plants, priming them for a more robust defense response against subsequent pathogen attacks. This bioactivity is typically confirmed by challenging treated plants with a pathogen and quantifying the reduction in disease symptoms.

Comparative Data on Induced Systemic Resistance

The following table presents available data on the disease reduction capabilities of phenazine compounds.

Inducing CompoundHost PlantPathogenDisease Reduction (%)
Phenazine mixture (2 mg/mL)Oil PalmGanoderma boninense~23%
Phenazine-1-Carboxylic Acid (14 µg/mL)BayberryPestalotiopsis kenyana57%

Note: Quantitative data on the ISR induced by purified this compound against common model pathogens is a significant knowledge gap.

Experimental Protocol

1. Quantification of Induced Systemic Resistance in Arabidopsis thaliana

This protocol describes a standardized method to assess the ability of this compound to induce systemic resistance against a foliar pathogen.

  • Materials:

    • Purified this compound

    • Arabidopsis thaliana plants (e.g., Col-0 ecotype)

    • Pathogen (e.g., Pseudomonas syringae pv. tomato DC3000)

    • Growth chambers or greenhouse facilities

    • Syringes for infiltration or spray bottles for inoculation

  • Procedure:

    • Treatment: Apply a solution of purified this compound to the roots of 3-4 week old Arabidopsis plants grown in a sterile soil mix. A control group should be treated with the solvent alone.

    • Induction Period: Allow for a period of 3-5 days for the plant to systemically respond to the treatment.

    • Pathogen Challenge: Inoculate the leaves of both treated and control plants with a suspension of the pathogen. This can be done by syringe infiltration or by spraying.

    • Disease Scoring: After a suitable incubation period (e.g., 3-4 days), assess the disease symptoms. This can be done by:

      • Measuring the lesion diameter.

      • Counting the number of lesions per leaf.

      • Quantifying the bacterial growth within the leaves by homogenizing leaf discs and plating serial dilutions.

    • Data Analysis: Calculate the percentage of disease reduction in the this compound-treated plants compared to the control group.

Workflow for ISR Quantification

G A This compound Root Treatment B Induction Period (3-5 days) A->B C Pathogen Challenge (Leaf Inoculation) B->C D Incubation Period (3-4 days) C->D E Disease Symptom Quantification D->E F Calculate Disease Reduction E->F

Caption: Experimental workflow for quantifying induced systemic resistance.

Signaling Pathways in Induced Systemic Resistance

The induction of systemic resistance by phenazine compounds, including this compound, is primarily mediated through the jasmonic acid (JA) and ethylene (ET) signaling pathways. Understanding this mechanism is crucial for its application in crop protection.

ISR Signaling Pathway

G Oxy This compound (in rhizosphere) Root Plant Root Recognition Oxy->Root Signal Systemic Signal Translocation Root->Signal JA_ET Jasmonic Acid (JA) & Ethylene (ET) Signaling Signal->JA_ET Defense Priming of Defense Genes JA_ET->Defense Response Enhanced Defense Response Defense->Response Pathogen Pathogen Attack Pathogen->Defense

A Comparative Analysis of Oxychlororaphine and Commercial Synthetic Fungicides in Combating Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data highlights the potential of oxychlororaphine, a naturally occurring phenazine antibiotic, as a viable alternative to commercial synthetic fungicides. This comparison guide provides researchers, scientists, and drug development professionals with a detailed analysis of its efficacy, supported by experimental data and insights into its mechanism of action.

Efficacy Against Key Fungal Pathogens: A Quantitative Comparison

This compound has demonstrated significant antifungal activity against a range of plant pathogenic fungi. To provide a clear comparison with commercial synthetic fungicides, the following table summarizes the half-maximal effective concentration (EC50) values against the common plant pathogen Botrytis cinerea, the causal agent of gray mold disease. Lower EC50 values indicate higher antifungal efficacy.

Fungicide ClassActive IngredientAverage EC50 (µg/mL) against Botrytis cinerea
Natural Product This compound Data Not Available in Direct Comparative Studies
PhenylpyrroleFludioxonil< 0.1[1]
BenzimidazoleCarbendazim0.05[2]
AnilinopyrimidinePyrimethanil0.61[2]
DicarboximideIprodione0.50[2]
TriazolePropiconazole0.31[2]
CarboxamideBoscalid0.94[2]

Unraveling the Mechanism of Action: A Look at Signaling Pathways

The fungicidal or fungistatic effect of many antifungal agents is achieved through the disruption of critical cellular processes and signaling pathways within the fungal cell.

Some synthetic fungicides are known to hyperactivate specific signaling pathways, leading to cellular stress and death. For instance, the phenylpyrrole fungicide fludioxonil is known to activate the High-Osmolarity Glycerol (HOG) pathway, a type of Mitogen-Activated Protein Kinase (MAPK) pathway, in fungal pathogens like Botrytis cinerea.[3][4] This improper activation negatively impacts fungal growth and pathogenicity.[3][4]

While the precise signaling pathways targeted by this compound are still under investigation, a proposed mechanism of action for some antifungal agents involves the induction of a common oxidative damage cellular death pathway. This process is initiated by the sensing of cellular changes by signaling cascades like the RAS/PKA pathway, which in turn leads to mitochondrial dysfunction and the production of reactive oxygen species (ROS), ultimately causing cellular demise through damage to DNA and other vital cellular components.

G cluster_0 Fungicide Action cluster_1 Fungal Cell Fungicide Fungicide Primary_Target Primary Intracellular Target Fungicide->Primary_Target RAS_PKA RAS/PKA Signaling Pathway Primary_Target->RAS_PKA senses cellular changes Mitochondria Mitochondria RAS_PKA->Mitochondria induces activity ROS_Production Reactive Oxygen Species (ROS) Production Mitochondria->ROS_Production Cellular_Damage Cellular Damage (DNA, etc.) ROS_Production->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Proposed common mechanism of fungicidal action involving a signaling cascade leading to oxidative stress.

Experimental Protocols for Antifungal Efficacy Testing

The evaluation of antifungal efficacy is critical for the development of new fungicidal agents. A standardized in vitro method to determine the EC50 values is the poisoned food technique.

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50%.

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solution of known concentration

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize.

  • Fungicide Incorporation: While the PDA is molten (around 45-50°C), add the appropriate volume of the fungicide stock solution to achieve a series of desired final concentrations. Also, prepare control plates with no fungicide.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each prepared plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony in the control plates and DT is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the EC50 value from the resulting dose-response curve.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Data Collection cluster_3 Analysis A Prepare PDA Medium C Incorporate Fungicide into PDA A->C B Prepare Fungicide Dilutions B->C D Pour Plates C->D E Inoculate with Fungal Plug D->E F Incubate Plates E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H I Determine EC50 Value H->I

Workflow for determining the EC50 of a fungicide using the poisoned food technique.

Conclusion

While direct comparative efficacy data for this compound against key fungal pathogens is still emerging, the established benchmarks of synthetic fungicides provide a framework for its evaluation. Understanding the potential mechanisms of action, such as the induction of oxidative stress through signaling pathway disruption, opens new avenues for research and development of this promising natural antifungal agent. The provided experimental protocol offers a standardized method for generating the crucial quantitative data needed to robustly compare this compound with its synthetic counterparts. Further research is warranted to fully elucidate its efficacy and mode of action for its potential application in agriculture and medicine.

References

A Comparative Guide to Investigating Cross-Resistance Between Oxychlororaphine and Known Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the potential for cross-resistance between the natural phenazine antibiotic, Oxychlororaphine, and a panel of clinically relevant antibiotics. Understanding these relationships is critical for evaluating the therapeutic potential of novel antimicrobial compounds and predicting their long-term efficacy in a clinical setting.

Introduction to this compound and Cross-Resistance

This compound is a redox-active phenazine compound produced by various bacteria, including Pseudomonas and Serratia species. It exhibits broad-spectrum antimicrobial activity, but like all antibiotics, its effectiveness can be compromised by the development of bacterial resistance. A key concern in antibiotic development is cross-resistance , a phenomenon where a single resistance mechanism confers insensitivity to multiple, distinct antimicrobial agents.[1] Investigating cross-resistance is essential to foresee potential challenges in clinical applications and to design more robust therapeutic strategies.

This guide outlines the necessary experimental protocols and data presentation formats to systematically evaluate the cross-resistance profile of this compound against antibiotics with diverse mechanisms of action.

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action for each compound is fundamental to interpreting cross-resistance data.

  • This compound: As a phenazine, this compound's primary antimicrobial activity is believed to stem from its ability to undergo redox cycling. This process generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which cause widespread damage to cellular components including DNA, proteins, and lipids, ultimately leading to cell death.

  • Comparator Antibiotics:

    • Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.

    • Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis.

    • Ampicillin (β-Lactam): Inhibits the final step of peptidoglycan synthesis in the bacterial cell wall, leading to cell lysis.

    • Tetracycline: Binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site and thereby inhibiting protein synthesis. Resistance to tetracycline can be conferred by efflux pumps.[2]

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible data. The following protocols outline the core assays required for a cross-resistance investigation.

  • Bacterial Strain Selection: Choose a susceptible wild-type bacterial strain (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa PAO1).

  • Serial Passage: Culture the selected strain in Mueller-Hinton Broth (MHB) containing a sub-lethal concentration (0.5x MIC) of this compound.

  • Incremental Exposure: After 24 hours of incubation at 37°C, dilute the culture into fresh MHB containing a 2-fold higher concentration of this compound.

  • Isolation: Repeat the serial passage for 10-15 days or until a significant increase in the Minimum Inhibitory Concentration (MIC) is observed (e.g., >8-fold higher than the wild-type).

  • Colony Purification: Streak the final culture onto a drug-free agar plate to isolate single colonies.

  • Stability Check: Confirm the stability of the resistant phenotype by culturing the isolates in drug-free media for several passages and then re-determining the MIC.[3]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6]

  • Preparation: Prepare two-fold serial dilutions of each antibiotic (this compound, Ciprofloxacin, Gentamicin, Ampicillin, Tetracycline) in a 96-well microtiter plate using MHB.[6][7] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.[4][6] This should be performed for both the wild-type strain and the generated this compound-resistant mutants.

The checkerboard assay is used to assess the interactions between two antimicrobial agents.[8][9][10][11]

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient. Serially dilute Antibiotic A (e.g., this compound) horizontally, and serially dilute Antibiotic B (e.g., Ciprofloxacin) vertically.[9]

  • Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction.[12]

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference/Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Data Presentation: Comparative Tables

Quantitative data should be summarized for clarity. The tables below present hypothetical data for a wild-type (WT) and an this compound-Resistant (Oxy-R) strain of P. aeruginosa.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

AntibioticMechanism of ActionMIC (µg/mL) for WT P. aeruginosaMIC (µg/mL) for Oxy-R P. aeruginosaFold ChangeCross-Resistance Observed
This compound ROS Generation23216x(Resistance Induced)
Ciprofloxacin DNA Gyrase Inhibitor0.548xYes
Gentamicin 30S Ribosome Inhibitor111xNo
Ampicillin Cell Wall Synthesis Inhibitor16161xNo
Tetracycline 30S Ribosome Inhibitor4328xYes

Table 2: Checkerboard Assay Results (FIC Index)

Antibiotic CombinationInteraction with WT P. aeruginosa (FICI)Interaction with Oxy-R P. aeruginosa (FICI)Interpretation
This compound + Ciprofloxacin0.751.5Additive / Indifference
This compound + Gentamicin1.01.0Indifference
This compound + Ampicillin2.02.0Indifference

Mandatory Visualizations

Diagrams help to clarify complex workflows and biological pathways.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Susceptibility Testing cluster_2 Phase 3: Data Analysis WT Wild-Type Strain Passage Serial Passage in Sub-MIC this compound WT->Passage MIC_WT MIC Assay on WT Strain WT->MIC_WT Checkerboard Checkerboard Assay (WT and Oxy-R) WT->Checkerboard Isolate Isolate Single Colonies Passage->Isolate Confirm Confirm Stable Resistance (Re-test MIC) Isolate->Confirm OxyR This compound-Resistant (Oxy-R) Strain Confirm->OxyR MIC_OxyR MIC Assay on Oxy-R Strain OxyR->MIC_OxyR OxyR->Checkerboard Compare Compare MICs (WT vs. Oxy-R) MIC_WT->Compare MIC_OxyR->Compare Calc Calculate FIC Index Checkerboard->Calc Report Identify Cross-Resistance & Drug Interactions Compare->Report Calc->Report

Caption: Experimental workflow for investigating antibiotic cross-resistance.

G cluster_cell Cytoplasm Oxy This compound (External) Regulator Stress-Response Regulator (e.g., SoxR) Oxy->Regulator Induces Oxidative Stress Membrane <Bacterial Cell Membrane> PumpGene Efflux Pump Gene (e.g., acrB) Regulator->PumpGene Activates Transcription Pump Multidrug Efflux Pump (e.g., AcrAB-TolC) PumpGene->Pump Translates to Pump->Oxy Expels Cipro Ciprofloxacin (External) Pump->Cipro Expels Tet Tetracycline (External) Pump->Tet Expels

References

Target Validation of Oxychlororaphine in Key Fungal Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the data: Direct experimental data on the antifungal activity and specific molecular targets of Oxychlororaphine is limited in publicly available scientific literature. Therefore, this guide utilizes data for a closely related and well-studied phenazine compound, Phenazine-1-Carboxylic Acid (PCA) , as a representative model to illustrate the target validation process and comparative antifungal efficacy. The findings presented for PCA are expected to provide valuable insights into the potential mechanisms and activity of this compound.

Comparative Antifungal Activity

The in vitro efficacy of Phenazine-1-Carboxylic Acid (PCA) against key fungal pathogens is summarized below, in comparison to established antifungal agents, Amphotericin B and Fluconazole. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal AgentCandida albicansAspergillus fumigatusCryptococcus neoformans
Phenazine-1-Carboxylic Acid (PCA) 8[1]4000[2]Data Not Available
Amphotericin B 0.125 - 1[3][4]0.12 - 2[5][6][7][8][9]0.25 - 1[1][10][11][12][13]
Fluconazole 0.25 - 4[14][15][16]128[17]0.05 - 16[1][10][12][18][19][20]

Note: The reported MIC values can vary depending on the specific strain and the testing methodology used.

Proposed Mechanism of Action and Signaling Pathway

Phenazine compounds, including PCA, are believed to exert their antifungal effects through a multi-pronged mechanism primarily centered on the induction of oxidative stress. The proposed signaling pathway involves the generation of Reactive Oxygen Species (ROS), leading to widespread cellular damage.

Proposed Antifungal Mechanism of Phenazine-1-Carboxylic Acid (PCA) PCA Phenazine-1-Carboxylic Acid (PCA) FungalCell Fungal Cell PCA->FungalCell Enters cell ICL_Inhibition Potential Inhibition of Isocitrate Lyase (ICL) PCA->ICL_Inhibition Hypothesized direct target ROS Reactive Oxygen Species (ROS) Generation FungalCell->ROS Induces MembraneDamage Cell Membrane Damage ROS->MembraneDamage Causes MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Causes Apoptosis Apoptosis / Cell Death MembraneDamage->Apoptosis MMP_Loss Decreased Mitochondrial Membrane Potential MitochondrialDysfunction->MMP_Loss MitochondrialDysfunction->Apoptosis ICL_Inhibition->Apoptosis Disrupts metabolism

Caption: Proposed antifungal mechanism of Phenazine-1-Carboxylic Acid.

Experimental Workflow for Target Validation

The identification and validation of a drug's molecular target is a critical step in drug development. A general workflow for this process is outlined below.

Experimental Workflow for Antifungal Target Validation A Initial Screening (e.g., MIC determination) B Hypothesis Generation (e.g., literature review, in silico prediction) A->B C Biochemical Assays B->C F Genetic Approaches B->F D Thermal Shift Assay (TSA) C->D E In Vitro Translation Inhibition Assay C->E H Target Validation D->H E->H G Yeast Knockout Mutant Screening F->G G->H

Caption: A generalized workflow for antifungal target validation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • RPMI-1640 medium

  • Test compound (PCA) and control antifungals (Amphotericin B, Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in the microtiter plate using RPMI-1640 as the diluent.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Thermal Shift Assay (TSA)

This biophysical assay measures the change in the thermal denaturation temperature of a target protein upon ligand binding.

Materials:

  • Purified putative target protein (e.g., Isocitrate Lyase)

  • Real-time PCR instrument

  • SYPRO Orange dye

  • Test compound (PCA)

Procedure:

  • Reaction Setup: In a PCR plate, the purified target protein is mixed with SYPRO Orange dye and varying concentrations of the test compound. A control reaction without the compound is also prepared.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument and subjected to a temperature gradient (e.g., 25°C to 95°C with a ramp rate of 1°C/minute).

  • Fluorescence Monitoring: The fluorescence of the SYPRO Orange dye is monitored as the temperature increases. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the fluorescence transition curve. A shift in the Tm in the presence of the compound indicates a direct interaction.

Cell-Free In Vitro Translation Inhibition Assay

This assay determines if a compound inhibits protein synthesis in a cell-free system.

Materials:

  • Fungal cell lysate (e.g., from Saccharomyces cerevisiae)

  • Reporter mRNA (e.g., luciferase mRNA)

  • Amino acid mixture containing a radiolabeled amino acid (e.g., ³⁵S-methionine)

  • Test compound (PCA)

Procedure:

  • Reaction Mixture: The fungal lysate, reporter mRNA, amino acid mixture, and varying concentrations of the test compound are combined in a reaction tube.

  • Incubation: The reaction is incubated at a temperature optimal for fungal translation (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This is typically done by precipitating the proteins and measuring the radioactivity using a scintillation counter.

  • IC50 Determination: The concentration of the compound that inhibits protein synthesis by 50% (IC50) is calculated.

Yeast Knockout (YKO) Mutant Screening

This genetic approach uses a collection of yeast mutants, each with a single gene deletion, to identify potential drug targets.

Materials:

  • Yeast knockout mutant library (Saccharomyces cerevisiae)

  • Growth medium (e.g., YPD)

  • 96-well or 384-well plates

  • Test compound (PCA)

  • Plate reader

Procedure:

  • Library Preparation: The YKO mutant library is arrayed in microtiter plates.

  • Drug Treatment: The mutants are grown in the presence of a sub-lethal concentration of the test compound. A control plate without the drug is also prepared.

  • Growth Monitoring: The growth of each mutant is monitored over time by measuring the optical density at 600 nm.

  • Data Analysis: Mutants that show increased sensitivity (i.e., reduced growth) in the presence of the compound compared to the wild-type strain are identified. The genes deleted in these hypersensitive mutants are considered potential targets or components of the target pathway of the drug.

References

Unveiling the Biocontrol Efficacy of Oxychlororaphine: A Greenhouse Trial Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Oxychlororaphine-Producing Pseudomonas chlororaphis Against Fungal Pathogens in Greenhouse Environments, with Insights into its Mechanisms of Action.

The increasing demand for sustainable agricultural practices has propelled the search for effective biological control agents to mitigate the impact of plant pathogens. Among the promising candidates is this compound, a phenazine antibiotic produced by several strains of the bacterium Pseudomonas chlororaphis. This guide provides an in-depth comparison of the biocontrol potential of this compound-producing P. chlororaphis with other biocontrol agents and chemical fungicides in greenhouse trials. The data presented is synthesized from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Performance Against Key Greenhouse Pathogens

The efficacy of this compound-producing Pseudomonas chlororaphis has been evaluated against several economically important plant pathogens in greenhouse settings. This section summarizes the quantitative data from various studies, comparing its performance with other biological and chemical control methods.

Control of Fusarium Wilt (Fusarium oxysporum)

Fusarium wilt is a devastating soil-borne disease affecting a wide range of crops. Greenhouse trials have demonstrated the potential of P. chlororaphis in managing this pathogen.

Table 1: Comparative Efficacy Against Fusarium oxysporum in Greenhouse Trials

TreatmentHost PlantPathogen StrainEfficacy MetricResultSource
Pseudomonas chlororaphis M71TomatoF. oxysporum f. sp. radicis-lycopersiciDisease ReductionDrastically reduced pathogenicity[1][2]
Trichoderma sp. BI 7376MaizeF. culmorumPlant Dry Weight Increase (vs. infected control)~50-60%[3]
Pseudomonas chlororaphis subsp. aurantiaca BI 7439MaizeF. culmorumPlant Dry Weight Increase (vs. infected control)~40-50%[3]
Thiram (chemical fungicide)MaizeF. culmorumPlant Dry Weight Increase (vs. infected control)~60-70%[3]
Non-pathogenic Fusarium strainsBananaF. oxysporum f. sp. cubenseDisease Control Efficacy (pot experiments)87% (median)
Pseudomonas spp.BananaF. oxysporum f. sp. cubenseDisease Control Efficacy (pot experiments)50% (median)

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Management of Gray Mold (Botrytis cinerea)

Gray mold, caused by Botrytis cinerea, is a common and destructive disease in greenhouse crops. Studies have identified specific strains of P. chlororaphis with significant biocontrol activity against this pathogen.

Table 2: Comparative Efficacy Against Botrytis cinerea in Greenhouse Trials

TreatmentHost PlantEfficacy MetricResultSource
Pseudomonas chlororaphis 14B11PetuniaDisease Severity ReductionSignificant reduction in infection[4]
Pseudomonas protegens AP54PetuniaDisease Severity ReductionSignificant reduction in infection[4]
Pseudomonas fluorescens 89F1PetuniaDisease Severity ReductionSignificant reduction in infection[4]

Note: This study identified effective strains but did not provide a quantitative comparison with a chemical fungicide or other biocontrol agents in the final validation trial.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies described in the cited studies.

General Greenhouse Trial Protocol for Biocontrol Agent Evaluation

This protocol outlines a general workflow for assessing the efficacy of biocontrol agents against fungal pathogens in a greenhouse setting.

Experimental_Workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_inoculation Inoculation & Incubation cluster_assessment Assessment Phase pathogen_prep Pathogen Culture (e.g., on PDA) pathogen_inoc Pathogen Inoculation (e.g., spore suspension spray or soil drench) pathogen_prep->pathogen_inoc biocontrol_prep Biocontrol Agent Culture (e.g., in TSB) treatment_app Application of Treatments - Biocontrol Agent(s) - Chemical Fungicide - Control (e.g., water) biocontrol_prep->treatment_app plant_prep Plant Propagation (e.g., seedlings in pots) plant_prep->treatment_app treatment_app->pathogen_inoc Timing of application relative to inoculation is a key variable incubation Incubation (Controlled greenhouse conditions) pathogen_inoc->incubation data_collection Data Collection (e.g., disease incidence/severity, plant growth parameters) incubation->data_collection data_analysis Statistical Analysis data_collection->data_analysis

Caption: General workflow for greenhouse biocontrol trials.

Protocol for Pseudomonas chlororaphis against Botrytis cinerea on Petunia:

  • Bacterial Strain Preparation: Pseudomonas chlororaphis 14B11 is cultured and prepared for application.

  • Plant Material: Petunia × hybrida 'Carpet Red Bright' plants are used.

  • Treatment Application: Plants are sprayed and drenched with the bacterial suspension biweekly for 6 weeks.

  • Inoculation: All open flowers are tagged and inoculated with a conidial suspension of B. cinerea (1 × 10^4 conidia per 1 ml).

  • Disease Assessment: Disease severity is rated daily on all tagged flowers to calculate a disease severity index.[4]

Protocol for Pseudomonas chlororaphis against Root-Knot Nematodes on Melon:

  • Biocontrol Agent Formulation: A wettable powder formulation of P. chlororaphis O6 is used.

  • Greenhouse Setup: Commercial greenhouses (660 m²) are planted with melon seedlings.

  • Treatment Application: The formulated biocontrol agent is applied at a concentration of 2 g/l at 2, 20, 40, and 55 days after transplanting. A chemical pesticide (Fosthiazate GR) is used as a comparison in a separate greenhouse.

  • Data Collection: Soil samples are collected at various time points to determine nematode density. Plant growth parameters (height and stem diameter) are also measured.

Mechanisms of Action and Signaling Pathways

The biocontrol activity of Pseudomonas chlororaphis is multifaceted, involving the production of various secondary metabolites and the induction of host defenses. This compound, a type of phenazine, plays a significant role in its antagonistic activity.

Key Mechanisms:

  • Antibiosis: The production of antibiotics, such as this compound (a phenazine), pyrrolnitrin, and hydrogen cyanide (HCN), directly inhibits the growth of fungal pathogens.[5]

  • Competition: The bacteria colonize the plant rhizosphere, competing with pathogens for space and essential nutrients.

  • Induced Systemic Resistance (ISR): P. chlororaphis can trigger the plant's own defense mechanisms, leading to a systemic resistance against a broad range of pathogens.[5] This is often mediated by jasmonic acid (JA) and ethylene (ET) signaling pathways.

Signaling_Pathway cluster_pathogen Pathogen cluster_biocontrol Biocontrol Agent cluster_plant Plant Host pathogen Fungal Pathogen (e.g., Fusarium, Botrytis) plant_surface Plant Surface/Rhizosphere pathogen->plant_surface p_chlororaphis Pseudomonas chlororaphis p_chlororaphis->pathogen Antibiosis (this compound, HCN, etc.) p_chlororaphis->plant_surface Colonization & Nutrient Competition plant_cell Plant Cell p_chlororaphis->plant_cell MAMPs Recognition isr Induced Systemic Resistance (ISR) plant_cell->isr Signal Transduction (JA/ET pathways) isr->pathogen Enhanced Defense Response

Caption: Biocontrol mechanisms of P. chlororaphis.

References

Spectroscopic Blueprint: Unambiguously Confirming the Structure of Oxychlororaphine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for the Structural Elucidation of a Promising Bioactive Compound

For researchers engaged in the discovery and development of novel therapeutic agents, the precise structural confirmation of bioactive molecules is a critical and non-negotiable step. Oxychlororaphine, a phenazine derivative with notable biological activities, presents a compelling case for rigorous spectroscopic analysis. This guide provides a comprehensive comparison of the spectroscopic data for this compound against its close structural analog, Phenazine-1-carboxylic acid (PCA), offering a clear pathway for its unambiguous identification. Detailed experimental protocols and data visualization are included to support researchers in this endeavor.

Spectroscopic Data: A Comparative Analysis

The structural nuances between this compound (phenazine-1-carboxamide) and Phenazine-1-carboxylic acid are clearly delineated by a suite of spectroscopic techniques. The key distinguishing features are summarized below.

Spectroscopic TechniqueThis compound (Phenazine-1-carboxamide)Phenazine-1-carboxylic acid (PCA)Key Differentiating Features
¹H NMR (ppm)Aromatic protons (multiple signals), Amide protons (broad signals)Aromatic protons (multiple signals), Carboxylic acid proton (>10 ppm)The presence of two broad signals for the -NH₂ protons in this compound, which are absent in PCA. Conversely, PCA exhibits a characteristic downfield singlet for the carboxylic acid proton.
¹³C NMR (ppm)Aromatic carbons (multiple signals), Carbonyl carbon (~160-170 ppm)Aromatic carbons (multiple signals), Carbonyl carbon (~165-175 ppm)A subtle but discernible difference in the chemical shift of the carbonyl carbon. The exact chemical shifts of the aromatic carbons will also show slight variations due to the different electronic effects of the amide versus the carboxylic acid group.
Mass Spectrometry Molecular Formula: C₁₃H₉N₃O Molecular Weight: 223.23 g/mol [M+H]⁺: m/z 224.08[1]Molecular Formula: C₁₃H₈N₂O₂ Molecular Weight: 224.21 g/mol [M+H]⁺: m/z 225[2]A one-unit mass difference in the molecular ion peak, with this compound appearing at an odd nominal mass due to the presence of three nitrogen atoms, consistent with the Nitrogen Rule. Fragmentation patterns will also differ, reflecting the lability of the amide versus the carboxylic acid group.
Infrared (IR) (cm⁻¹)~3400 & ~3200 (N-H stretch), ~1670 (C=O stretch, Amide I), Aromatic C-H (~2922)[3]~3000 (O-H stretch, broad), ~1718 (C=O stretch)[4], Aromatic C-H (~3030)The distinct N-H stretching bands of the primary amide in this compound, which are absent in PCA. PCA, in turn, shows a broad O-H stretch characteristic of a carboxylic acid and a higher frequency C=O stretch compared to the amide I band of this compound.[4][5]
UV-Visible (nm)Similar to other phenazine derivatives with maxima in the 250-280 and 360-400 nm regions.λmax at 252 and 365 nm (in Methanol)[6]While both compounds exhibit the characteristic phenazine chromophore absorption, slight shifts in the absorption maxima (λmax) can be expected due to the differing electronic nature of the amide and carboxylic acid substituents.

Experimental Protocols: A Guide to Data Acquisition

Reproducible and high-quality spectroscopic data is contingent upon standardized experimental procedures. The following protocols are recommended for the analysis of phenazine compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the analyte is fully soluble.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and organic solvent, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for phenazine compounds.[7]

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.[7] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry, powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the fingerprint region (1500-500 cm⁻¹) for a unique pattern that can be compared with reference spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-600 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Visualization of the Analytical Workflow

To aid in the conceptualization of the structural confirmation process, the following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_purification Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison cluster_confirmation Conclusion Purification Purified this compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (HRMS and MS/MS) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis NMR_data Proton & Carbon Environment NMR->NMR_data MS_data Molecular Formula & Fragmentation MS->MS_data IR_data Functional Groups IR->IR_data UVVis_data Conjugated System UVVis->UVVis_data Comparison Comparison with PCA Data NMR_data->Comparison MS_data->Comparison IR_data->Comparison UVVis_data->Comparison Confirmation Structural Confirmation of this compound Comparison->Confirmation

Spectroscopic analysis workflow for this compound.

By adhering to these methodologies and carefully comparing the acquired data with the reference values provided, researchers can confidently and accurately confirm the structure of this compound, a crucial step in advancing its potential as a therapeutic agent.

References

Head-to-head comparison of Oxychlororaphine and pyocyanin bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the bioactive properties of two phenazine compounds: oxychlororaphine and pyocyanin. Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, renowned for their broad-spectrum biological activities. This document summarizes key quantitative data on their antimicrobial, antibiofilm, and cytotoxic effects to assist researchers in evaluating their potential as therapeutic agents. Detailed experimental protocols for the cited bioassays are also provided to ensure reproducibility and further investigation.

At a Glance: Key Bioactivity Differences

FeatureThis compoundPyocyanin
Primary Producer Pseudomonas chlororaphisPseudomonas aeruginosa
Antimicrobial Spectrum Broad-spectrum antibacterial and antifungal activity.Broad-spectrum activity, particularly against Gram-positive bacteria and some fungi.
Antimicrobial Potency Generally potent at low concentrations.Potency varies significantly depending on the target organism.
Anticancer Activity Demonstrates cytotoxic effects against various cancer cell lines.Exhibits cytotoxicity against a range of cancer cell lines.
Mechanism of Action Primarily involves the generation of reactive oxygen species (ROS).Primarily redox-cycling, leading to the production of ROS and subsequent oxidative stress.
Toxicity Profile Data on toxicity to normal human cells is limited.Can exhibit toxicity to host cells at higher concentrations.

Quantitative Comparison of Bioactivities

To facilitate a direct comparison, the following tables summarize the available quantitative data for the antimicrobial, antibiofilm, and cytotoxic activities of this compound and pyocyanin.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Pyocyanin against various microorganisms.

MicroorganismThis compound (µg/mL)Pyocyanin (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus0.03 - >12831.25 - 125[1]
Methicillin-resistant S. aureus (MRSA)0.125 - 140 - 70[2]
Bacillus subtilis0.015 - 0.531.25 - 125[1]
Streptococcus pyogenes100 - 150[2]
Enterococcus faecalisLow concentrations reported to be inhibitory[3]
Gram-Negative Bacteria
Pseudomonas aeruginosa64 - >128Generally resistant
Escherichia coli8 - 12820 - 1000[1][2]
Klebsiella pneumoniae120 - 300[2]
Acinetobacter baumannii70 - 100[2]
Fungi
Candida albicans0.06 - 16250 - 300[2]
Aspergillus fumigatus0.25 - 2Data not available
Trichophyton rubrumMIC of 9.51 mM reported[4]
Antibiofilm Activity

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The data below indicates the concentration of each compound required to inhibit or eradicate biofilms.

Table 2: Antibiofilm Activity of this compound and Pyocyanin.

CompoundTarget OrganismBiofilm InhibitionBiofilm Eradication
This compound Pseudomonas aeruginosaSignificant inhibition reported, but quantitative data is limited.Data not available
Staphylococcus aureusSignificant inhibition reported, but quantitative data is limited.Data not available
Pyocyanin Methicillin-resistant S. aureus (MRSA)29.7–56.8% reduction at 47.56 μM; 83–88% reduction at 190.26 μM[4]88% eradication reported[5]
Candida albicansLimited activity reported[2]Data not available
Cytotoxic Activity: Half-maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Cytotoxic Activity (IC50) of this compound and Pyocyanin against various cell lines.

Cell LineCancer TypeThis compound (µg/mL)Pyocyanin (µg/mL)
MCF-7 Breast CancerData not available14.33 - 15[6][7]
MDA-MB-231 Breast CancerData not available105[1]
A549 Lung CancerData not available35 - 130[1][6]
HCT-116 Colorectal CarcinomaData not available31.2[6]
Caco-2 Colorectal AdenocarcinomaData not available187.9[1]
HepG2 Liver CancerData not available12.5[6]
L-132 Normal Lung EpithelialData not available112.01 (mitochondrial dehydrogenase inhibition)[8]
Sf9 Insect CellsData not available106.39 (mitochondrial dehydrogenase inhibition)[8]

Signaling Pathways and Mechanisms of Action

Both this compound and pyocyanin exert their biological effects through complex mechanisms, primarily centered around the induction of oxidative stress.

This compound

The primary mechanism of action for this compound is believed to be the generation of reactive oxygen species (ROS), which leads to cellular damage and death in microbial and cancer cells. Its interaction with specific cellular signaling pathways is an area of ongoing research.

Oxychlororaphine_Mechanism This compound This compound Cell Target Cell (Microbe/Cancer) This compound->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, proteins, lipids) OxidativeStress->CellularDamage Apoptosis Apoptosis/ Cell Death CellularDamage->Apoptosis

Proposed mechanism of action for this compound.
Pyocyanin

Pyocyanin is a redox-active compound that can easily diffuse across cell membranes.[4] It undergoes redox cycling, accepting electrons from cellular reductants like NADPH and transferring them to molecular oxygen to generate superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[4][9] This leads to a state of oxidative stress, depleting cellular antioxidants and causing widespread damage to cellular components.[9][10] Pyocyanin is also known to interfere with the electron transport chain and inhibit cellular respiration.[10] Furthermore, it can act as a signaling molecule in the quorum sensing (QS) system of P. aeruginosa, influencing biofilm formation and the expression of other virulence factors.[4]

Pyocyanin_Mechanism cluster_cell Host Cell / Bacterium Pyocyanin_in Pyocyanin (PCN) NADP NADP+ Pyocyanin_in->NADP oxidizes Superoxide O₂⁻ Pyocyanin_in->Superoxide reduces O₂ ETC Electron Transport Chain Pyocyanin_in->ETC inhibits QS Quorum Sensing (in P. aeruginosa) Pyocyanin_in->QS modulates NADPH NADPH NADPH->Pyocyanin_in reduces O2 O₂ O2->Superoxide H2O2 H₂O₂ Superoxide->H2O2 OxidativeStress Oxidative Stress H2O2->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Virulence Virulence Factor Expression QS->Virulence

Mechanism of action and cellular targets of pyocyanin.

Experimental Protocols

This section provides an overview of the methodologies used to obtain the quantitative data presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method in 96-well microtiter plates.

MIC_Workflow start Prepare serial dilutions of This compound/pyocyanin in 96-well plate inoculate Inoculate wells with a standardized microbial suspension (~5x10^5 CFU/mL) start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or measure absorbance incubate->read determine MIC is the lowest concentration with no visible growth read->determine Biofilm_Inhibition_Workflow start Add microbial suspension and serial dilutions of test compound to 96-well plate incubate Incubate for 24-48 hours to allow biofilm formation start->incubate wash Wash wells to remove planktonic cells incubate->wash stain Stain adherent biofilm with crystal violet wash->stain solubilize Solubilize the stain (e.g., with acetic acid) stain->solubilize quantify Measure absorbance to quantify biofilm biomass solubilize->quantify MTT_Assay_Workflow start Seed cells in a 96-well plate and allow to adhere treat Treat cells with various concentrations of the test compound start->treat incubate Incubate for a defined period (e.g., 24, 48, or 72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance to determine cell viability solubilize->read

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Oxychlororaphine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of oxychlororaphine, a phenazine-based compound. Due to its potential environmental toxicity, it is crucial to manage its waste stream with diligence and adherence to established safety protocols.

Hazard Profile and Safety Considerations

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its life cycle management in the laboratory. All personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items such as weighing boats or paper, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous and organic solvent solutions containing this compound should be collected in separate, compatible, and leak-proof hazardous waste containers. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.

  • Contaminated Labware: Non-sharp labware (e.g., pipette tips, gloves, bench paper) that has come into contact with this compound should be collected in a designated, lined hazardous waste bin.

2. Container Labeling:

  • All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "Phenazine-1-carboxamide"

    • The primary hazard(s) (e.g., "Toxic," "Aquatic Toxin")

    • The date the waste was first added to the container.

3. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store incompatible waste streams separately to prevent accidental reactions.

4. Disposal:

  • Do not dispose of this compound or its solutions down the drain. This is to prevent contamination of waterways, given its high aquatic toxicity.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for the disposal of toxic and environmentally hazardous chemical waste.

Data Presentation

No quantitative data regarding specific disposal volumes, concentrations, or degradation rates for this compound were identified in the reviewed literature. Disposal procedures should be based on the precautionary principle of treating all quantities as hazardous.

Experimental Protocols

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Oxychlororaphine_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure Compound, Grossly Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Organic Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps labware_waste Contaminated Labware (Gloves, Pipette Tips) waste_type->labware_waste Labware collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps_waste->collect_sharps collect_labware Collect in Labeled Hazardous Labware Waste Bin labware_waste->collect_labware store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store collect_labware->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Oxychlororaphine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Oxychlororaphine, a substance used in laboratory and manufacturing settings.[1]

Hazard Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is crucial to avoid inhalation, as well as contact with skin and eyes.[1]

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.[1]

  • Hand Protection: Chemical-resistant protective gloves must be worn.[1]

  • Skin and Body Protection: An impervious clothing, such as a lab coat, is necessary to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation, to prevent inhalation of dust or aerosols.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Engineering Controls:

  • Work with this compound should be conducted in areas with appropriate exhaust ventilation.[1]

  • An accessible safety shower and eye wash station must be available in the immediate work area.[1]

Handling Procedures:

  • Always wear the full complement of prescribed PPE.

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling the substance.[1]

  • Keep containers tightly sealed when not in use.[1]

Storage:

  • Store in a cool, well-ventilated area.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

  • For long-term storage, the powder form should be kept at -20°C, and solutions in solvent at -80°C.[1]

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Verify Ventilation Verify Ventilation Don PPE->Verify Ventilation Weigh/Measure Weigh/Measure Verify Ventilation->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Seal Container Seal Container Perform Experiment->Seal Container Clean Workspace Clean Workspace Seal Container->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE Store Properly Store Properly Doff PPE->Store Properly

Caption: Operational Workflow for Handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure thorough flushing and seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]

  • Inhalation: Relocate the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse the mouth with water.[1]

  • Spill: Evacuate personnel to a safe area.[1] Wear full personal protective equipment and ensure adequate ventilation.[1] Prevent further leakage if possible and keep the substance away from drains and water courses.[1] Absorb spills with an inert material and dispose of the contaminated material in an approved waste disposal plant.[1]

G cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Event Exposure Event Eye Contact Eye Contact Exposure Event->Eye Contact Skin Contact Skin Contact Exposure Event->Skin Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Flush Eyes Flush Eyes Eye Contact->Flush Eyes Seek Medical Attention Seek Medical Attention Flush Eyes->Seek Medical Attention Rinse Skin Rinse Skin Skin Contact->Rinse Skin Rinse Skin->Seek Medical Attention Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Move to Fresh Air->Seek Medical Attention Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Call Poison Center/Doctor Call Poison Center/Doctor Rinse Mouth->Call Poison Center/Doctor

Caption: Emergency Procedures for this compound Exposure.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in designated, sealed containers.

  • Disposal: Dispose of the contents and the container at an approved waste disposal facility.[1] Do not allow the product to enter drains, water courses, or the soil.[1] All disposal activities must be in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxychlororaphine
Reactant of Route 2
Reactant of Route 2
Oxychlororaphine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.